Ethyl 2-isocyanatobenzoate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 2-isocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVGHXDQGUPUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335013 | |
| Record name | Ethyl 2-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76393-16-3 | |
| Record name | Ethyl 2-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-isocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-Isocyanatobenzoate: A Technical Guide for Synthetic and Medicinal Chemists
<_>
Introduction: The Versatile Role of Ethyl 2-Isocyanatobenzoate in Modern Synthesis
This compound (CAS No. 76393-16-3) is a bifunctional aromatic compound that has emerged as a powerful and versatile building block in synthetic organic chemistry and drug discovery.[][2] Its structure, featuring an electrophilic isocyanate group ortho to an ethyl ester, allows for a diverse range of chemical transformations. This unique arrangement makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are privileged structures in many biologically active molecules. This guide provides an in-depth overview of its properties, synthesis, core reactivity, and key applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this reagent in their work.
Physicochemical Properties and Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. This compound is a solid at room temperature with a low melting point. It is classified as a dangerous good for transport and requires careful handling due to the reactivity of the isocyanate group.[3]
| Property | Value | Source |
| CAS Number | 76393-16-3 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | [3][4] |
| Molecular Weight | 191.18 g/mol | [3] |
| Physical Form | Solid | |
| Melting Point | 28-31 °C | |
| Linear Formula | OCNC₆H₄CO₂C₂H₅ |
Safety Information: Isocyanates are potent sensitizers and can cause respiratory and skin irritation.[5] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] In case of inhalation, move to fresh air immediately.[6] For skin contact, wash thoroughly with soap and water.[7] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
Synthesis and Mechanistic Insight
The synthesis of isocyanates often involves the use of phosgene or its derivatives, which are highly toxic.[8][9] However, alternative methods have been developed. One common route to isocyanates is via the Curtius rearrangement of acyl azides.[10] Another established method involves the reaction of a primary amine with triphosgene, a safer solid alternative to phosgene gas.[8]
The core utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This functionality readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form stable carbamate, urea, and thiocarbamate linkages, respectively.[10]
Core Reactivity: Nucleophilic Addition
The fundamental reaction mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate. This process is highly efficient and typically proceeds without the need for a catalyst, although bases can be used to enhance the nucleophilicity of the attacking species.
Caption: Generalized mechanism of nucleophilic attack on an isocyanate.
Applications in Heterocyclic Synthesis and Drug Discovery
The true power of this compound lies in its ability to undergo intramolecular cyclization reactions following an initial nucleophilic addition. The ortho-disposed ester and newly formed urea/carbamate functionalities can react under thermal or catalytic conditions to forge new heterocyclic rings. This strategy is a cornerstone for building molecular complexity rapidly and is frequently employed in medicinal chemistry programs.
Workflow for Heterocycle Synthesis
A typical workflow involves a two-step, one-pot procedure where the isocyanate is first treated with a suitable nucleophile, followed by cyclization to yield the final heterocyclic product. This streamlined approach is highly efficient and amenable to library synthesis for screening purposes.
Caption: General experimental workflow for heterocyclic synthesis.
Example Application: Synthesis of Quinazolinediones
One of the most prominent applications of this compound is in the synthesis of quinazoline-2,4(1H,3H)-diones. These scaffolds are present in numerous FDA-approved drugs and biologically active compounds. The synthesis is typically achieved by reacting the isocyanate with an amine, followed by a base- or heat-induced cyclization that displaces the ethoxy group of the ester.
Experimental Protocol: Synthesis of a 3-Substituted Quinazoline-2,4(1H,3H)-dione
This protocol describes a general, self-validating procedure for the synthesis of a quinazolinedione derivative.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (2.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Urea Formation: In a separate flask, dissolve the primary amine (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred isocyanate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Causality Insight: The dropwise addition at low temperature helps to control any potential exotherm from the initial rapid reaction. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
-
Cyclization: Add triethylamine (2.0 eq) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C for DCM). Maintain reflux for 4-6 hours.
-
Self-Validation: Monitor the reaction by TLC, observing the disappearance of the intermediate urea and the appearance of a new, typically more polar, product spot corresponding to the quinazolinedione.
-
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Expertise Note: The acid wash removes excess triethylamine and any unreacted primary amine. The bicarbonate wash removes any acidic byproducts.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure quinazolinedione product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a high-value reagent for chemists engaged in the synthesis of complex molecules, particularly nitrogen-containing heterocycles. Its predictable reactivity, combined with the strategic placement of its functional groups, provides a reliable platform for constructing molecular architectures relevant to the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this versatile building block.
References
- 2. This compound - High purity | EN [georganics.sk]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 9. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Ethyl 2-isocyanatobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-isocyanatobenzoate is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, incorporating both an ester and a highly reactive isocyanate group on an aromatic ring, makes it a versatile building block for the synthesis of a wide array of complex molecules and functional materials. The strategic placement of these functional groups allows for sequential or one-pot reactions to construct heterocyclic systems, polymers, and biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, safety and handling procedures, and its applications in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and synthesis. These properties dictate the reaction conditions, purification methods, and storage requirements.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76393-16-3 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 28-31 °C | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and purity assessment of this compound. While a comprehensive public database of its spectra is not available, predicted data and analysis of related compounds can provide valuable insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), the quartet for the methylene protons of the ethyl group (~4.4 ppm), and the triplet for the methyl protons of the ethyl group (~1.4 ppm). The exact chemical shifts and coupling constants would be influenced by the isocyanate group.
-
¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the isocyanate carbon, the aromatic carbons, and the carbons of the ethyl group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying the key functional groups. A strong, sharp absorption band is expected in the region of 2250-2280 cm⁻¹ due to the asymmetric stretching vibration of the N=C=O group. Additionally, a strong absorption around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group will be prominent.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 191. Predicted fragmentation patterns can provide further structural confirmation.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, most commonly starting from ethyl 2-aminobenzoate (ethyl anthranilate).
Synthetic Pathway Diagram
References
Ethyl 2-isocyanatobenzoate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Data of Ethyl 2-Isocyanatobenzoate
This document serves as a comprehensive technical guide to the spectral characterization of this compound (CAS No: 76393-16-3, Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol ).[1] As a key bifunctional intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its unambiguous identification and quality assessment are paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in first principles and data from analogous structures. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently verify the structure and purity of this reagent.
Molecular Structure and Spectroscopic Overview
This compound possesses three key structural regions that give rise to a unique spectroscopic fingerprint:
-
An ethyl ester group (-COOCH₂CH₃).
-
An ortho-substituted benzene ring .
-
An isocyanate functional group (-N=C=O).
Each analytical technique interrogates these features differently, and a combined analysis provides an unambiguous structural confirmation. The logical workflow for this characterization is a systematic process from sample preparation to final structural elucidation.
Caption: Logical workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is the most direct method for confirming the presence of the critical isocyanate functional group. The asymmetric stretching vibration of the cumulenic N=C=O system gives rise to an exceptionally intense and sharp absorption band where few other functional groups absorb, making it a highly diagnostic peak.[2]
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2270 - 2250 | Strong, Sharp | N=C=O Asymmetric Stretch |
| ~ 1735 - 1715 | Strong | C=O Ester Stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 3000 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1600, ~1480 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~ 1250 | Strong | Ester C-O Stretch |
Expert Interpretation
The definitive feature of the IR spectrum is the isocyanate band, expected between 2270-2250 cm⁻¹.[2] Its presence is a primary indicator of the correct compound. The second key feature is the strong carbonyl (C=O) absorption from the ethyl ester group, anticipated around 1726 cm⁻¹, a typical value for an α,β-unsaturated ester like ethyl benzoate.[3] The presence of both these strong bands, coupled with aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below, provides compelling evidence for the proposed structure.[3] The absence of a broad O-H band (3500-3200 cm⁻¹) or N-H bands (3500-3300 cm⁻¹) is crucial to confirm the absence of hydrolysis or amine-related impurities.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum. Clean the crystal thoroughly after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming connectivity and the specific isomeric arrangement (ortho substitution).
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct sets of signals corresponding to the aromatic protons and the two types of protons in the ethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.0 | Multiplet (m) | 4H | Ar-H |
| ~ 4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~ 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |
The ethyl group gives rise to a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, shifting them downfield to approximately 4.40 ppm, and they are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear further upfield around 1.40 ppm, split into a triplet by the two neighboring methylene protons.
The aromatic region (8.0-7.0 ppm) will present a complex multiplet. Due to the ortho-substitution pattern with two electronically different groups (an electron-withdrawing isocyanate and an electron-withdrawing ester), all four aromatic protons are chemically non-equivalent, leading to a complex splitting pattern rather than simple doublets or triplets. This complexity is a key feature confirming the 1,2-disubstitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 8 distinct signals, as the two aromatic carbons bonded to the substituents are quaternary and the other carbons are unique.
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | Ester C =O |
| ~ 135 - 120 | Aromatic C H & Quaternary C |
| ~ 129 | Isocyanate -N=C =O |
| ~ 62 | -O-CH₂ -CH₃ |
| ~ 14 | -O-CH₂-CH₃ |
The most downfield signal will be the ester carbonyl carbon at ~165 ppm. A highly characteristic signal for the isocyanate carbon (-N=C=O) is expected in the 120-130 ppm range.[2] The aromatic carbons will appear between ~135 and 120 ppm. The aliphatic carbons of the ethyl group are found upfield, with the oxygen-linked -CH₂- at ~62 ppm and the terminal -CH₃ at ~14 ppm. Observing the correct number of signals in these distinct regions provides definitive structural validation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃ and properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typical.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A spectral width of 0-220 ppm is standard. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization.
Expected Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge ratio) | Interpretation |
| 191 | [M]⁺˙: Molecular Ion |
| 163 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ |
| 146 | [M - OCH₂CH₃]⁺ |
| 118 | [M - CO - OCH₂CH₃]⁺ |
| 104 | [C₇H₄O]⁺ |
| 90 | [C₆H₄N]⁺ |
Expert Interpretation
Under electron ionization (EI), the molecular ion peak [M]⁺˙ is expected at m/z = 191, confirming the molecular formula C₁₀H₉NO₃. The fragmentation is dictated by the functional groups. A primary fragmentation pathway involves the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield a stable acylium ion at m/z 146. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion would result in a fragment at m/z 118. Another possible fragmentation is the loss of ethene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to a radical cation at m/z 163. The fragmentation pattern provides a structural fingerprint that complements the NMR and IR data.
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into the GC inlet, typically set to 250 °C. Use a standard nonpolar capillary column (e.g., DB-5ms). The oven temperature program can start at 50 °C and ramp at 10-20 °C/min to 280 °C to ensure elution of the analyte. Helium is used as the carrier gas.
-
MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically set to 230 °C). The molecules are ionized by a 70 eV electron beam (standard EI). The mass analyzer scans a range, for example, from m/z 40 to 400, to detect the molecular ion and resulting fragments.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of IR, NMR, and MS. IR spectroscopy provides definitive confirmation of the critical isocyanate and ester functional groups. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the ortho-substitution pattern. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and interpretive logic presented in this guide, researchers and drug development professionals can ensure the identity and purity of this versatile chemical intermediate.
References
- 1. 2-(乙氧基羰基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Introduction: The Role of NMR in Characterizing Ethyl 2-Isocyanatobenzoate
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-Isocyanatobenzoate
This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with practical, field-proven insights to serve as an authoritative resource for the structural elucidation of this important synthetic intermediate.
This compound is a bifunctional organic molecule featuring both an ester and an isocyanate group attached to a benzene ring in an ortho substitution pattern.[1][2] This arrangement makes it a valuable reagent in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecular architectures.
Given its reactive nature, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the cornerstone technique for this purpose, providing precise information about the molecular structure by mapping the chemical environment of every proton. This guide will deconstruct the predicted ¹H NMR spectrum of this compound, explaining the causal relationships between the molecule's electronic and steric features and the resulting spectral data.
Molecular Structure and Proton Environments
To interpret the spectrum, one must first identify the unique proton environments within the molecule. This compound has six distinct sets of protons: two in the ethyl ester chain and four on the aromatic ring. The ortho-disubstituted nature of the ring means that none of the aromatic protons are chemically equivalent.[3][4]
Caption: Labeled proton environments in this compound.
Predicted ¹H NMR Spectrum: Analysis and Interpretation
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (Ethyl) | ~1.40 | Triplet (t) | J ≈ 7.1 | 3H |
| -CH₂- (Ethyl) | ~4.40 | Quartet (q) | J ≈ 7.1 | 2H |
| H-5 | ~7.20 - 7.35 | Multiplet (ddd) | - | 1H |
| H-3 | ~7.35 - 7.50 | Multiplet (ddd) | - | 1H |
| H-4 | ~7.60 - 7.75 | Multiplet (ddd) | - | 1H |
| H-6 | ~8.05 - 8.20 | Multiplet (dd) | - | 1H |
Detailed Peak-by-Peak Analysis
-
-CH₃ Protons (δ ≈ 1.40 ppm): These three equivalent protons are the most shielded (upfield) in the molecule. They are adjacent to a methylene (-CH₂-) group with two protons. According to the n+1 rule, their signal is split into a triplet (2+1=3). The chemical shift is consistent with an ethyl ester, as seen in ethyl benzoate, which typically appears around 1.3-1.4 ppm.[7][8]
-
-CH₂- Protons (δ ≈ 4.40 ppm): These two protons are deshielded by the adjacent electronegative oxygen atom of the ester group, shifting their signal significantly downfield. They are coupled to the three protons of the methyl group, resulting in a quartet (3+1=4) with the same coupling constant as the methyl triplet. Their chemical shift is also in line with that observed for ethyl benzoate (around 4.3-4.4 ppm).[5][7]
The aromatic region (δ 7.0-8.2 ppm) is the most complex due to the electronic effects of the two ortho substituents. Both the ester (-COOEt) and the isocyanate (-NCO) groups are electron-withdrawing, which generally deshields all aromatic protons, shifting them downfield relative to benzene (δ 7.36 ppm).[9][10]
-
H-6 (δ ≈ 8.05 - 8.20 ppm): This proton is predicted to be the most downfield (deshielded). Its position ortho to the electron-withdrawing carbonyl group subjects it to a strong deshielding effect through both resonance and magnetic anisotropy. This is a characteristic feature in ortho-substituted benzoates, where the proton adjacent to the ester is consistently found at the lowest field.[6][8] It will be coupled to H-5 (ortho coupling, J ≈ 7-8 Hz) and H-4 (meta coupling, J ≈ 2-3 Hz), likely appearing as a doublet of doublets (dd).
-
H-4 (δ ≈ 7.60 - 7.75 ppm): This proton is para to the ester group and ortho to the isocyanate group. Both substituents withdraw electron density from this position, leading to a significant downfield shift. It is expected to be coupled to H-3 (ortho, J ≈ 7-8 Hz), H-5 (ortho, J ≈ 7-8 Hz), and H-6 (para, J ≈ 0-1 Hz). The overlapping ortho couplings may cause it to appear as a triplet or, more accurately, a doublet of doublets (ddd).
-
H-3 (δ ≈ 7.35 - 7.50 ppm): This proton is ortho to the highly electron-withdrawing isocyanate group and meta to the ester. The strong influence of the adjacent isocyanate group will cause a notable downfield shift. It will be coupled to H-4 (ortho, J ≈ 7-8 Hz) and H-5 (meta, J ≈ 2-3 Hz), likely appearing as a doublet of doublets (ddd).
-
H-5 (δ ≈ 7.20 - 7.35 ppm): This proton is meta to both the ester and the isocyanate groups. The deshielding effect is weakest at the meta position, making H-5 the most upfield of the aromatic signals.[10] It will be coupled to H-4 (ortho, J ≈ 7-8 Hz), H-6 (ortho, J ≈ 7-8 Hz), and H-3 (para, J ≈ 0-1 Hz), resulting in a complex multiplet, likely a triplet of doublets or ddd.
Experimental Protocol for ¹H NMR Spectroscopy
This self-validating protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.
Workflow Diagram
Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[11]
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for resolving the complex aromatic multiplets).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of approximately -2 to 12 ppm to ensure all signals are captured.
-
Use a standard 90° pulse sequence.
-
Set the number of scans between 16 and 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Maintain the probe temperature at a constant 298 K (25 °C).
-
Initiate the acquisition to collect the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the area under each distinct signal. Normalize the integrals to a known proton count (e.g., the 3H signal of the methyl group).
-
Analyze the chemical shifts, multiplicities, and coupling constants for structural assignment.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. The characteristic triplet-quartet pattern of the ethyl group, combined with four distinct and complex multiplets in the aromatic region, provides a definitive fingerprint of the molecule. The significant downfield shift of the H-6 proton serves as a key diagnostic marker for the ortho-ester substitution pattern. By following the detailed protocol and interpretive guide presented here, researchers can confidently verify the identity and purity of this versatile chemical building block.
References
- 1. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 8. Solved Ethyl benzoate 'H NMR spectra abundance 60 0.9 0.8 | Chegg.com [chegg.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. epfl.ch [epfl.ch]
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 2-Isocyanatobenzoate
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 2-isocyanatobenzoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document delves into the theoretical and practical aspects of the ¹³C NMR spectrum of this compound, offering insights into the influence of its unique functional groups on the chemical environment of each carbon atom.
Introduction: The Role of ¹³C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the precise determination of molecular structure, including the identification of functional groups, the nature of carbon-carbon and carbon-heteroatom bonds, and the overall molecular geometry. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, as well as two electron-withdrawing groups, ¹³C NMR is an indispensable tool for unambiguous characterization.
Molecular Structure of this compound
A clear understanding of the molecular structure is paramount for the interpretation of its ¹³C NMR spectrum. Below is a diagram illustrating the structure of this compound with the carbon atoms systematically numbered for assignment purposes.
Figure 1: Structure of this compound with Carbon Numbering.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |
| C1 | 131.5 | Singlet (s) |
| C2 | 124.5 | Doublet (d) |
| C3 | 134.0 | Doublet (d) |
| C4 | 126.0 | Doublet (d) |
| C5 | 132.5 | Doublet (d) |
| C6 | 138.0 | Singlet (s) |
| C7 (C=O) | 165.0 | Singlet (s) |
| C8 (CH₂) | 62.0 | Triplet (t) |
| C9 (CH₃) | 14.0 | Quartet (q) |
| C10 (N=C=O) | 129.0 | Singlet (s) |
In-Depth Analysis and Interpretation of Chemical Shifts
The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the benzene ring and the overall molecular structure.
-
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons typically appear in the range of 110-160 ppm.
-
C6 , being directly attached to the electron-withdrawing isocyanate group, is expected to be the most deshielded among the ring carbons, hence its predicted downfield shift of 138.0 ppm.
-
C1 , attached to the ester group, is also deshielded, with a predicted shift of 131.5 ppm.
-
The remaining aromatic carbons (C2, C3, C4, C5 ) exhibit shifts that are influenced by the ortho, meta, and para relationships to the two substituents. The electron-withdrawing nature of both the isocyanate and ester groups leads to a general deshielding of the aromatic ring carbons.
-
-
Carbonyl Carbon (C7): The carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a significant downfield shift, predicted at 165.0 ppm. This is a characteristic chemical shift for ester carbonyls.
-
Isocyanate Carbon (C10): The central carbon of the isocyanate group (N=C=O) is also found in the downfield region, with a predicted shift of 129.0 ppm. Its chemical environment is distinct from that of a typical carbonyl group.
-
Ethyl Group Carbons (C8 and C9):
-
C8 , the methylene carbon (CH₂), is directly attached to the electronegative oxygen atom of the ester group, causing it to be deshielded and resonate at a predicted 62.0 ppm.
-
C9 , the methyl carbon (CH₃), is further from the electronegative oxygen and therefore experiences less deshielding, resulting in an upfield chemical shift of 14.0 ppm, which is typical for a terminal methyl group in an ethyl ester.
-
Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to acquire experimental data, the following protocol provides a standardized methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
- Accurately weigh approximately 20-30 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR and its residual proton and carbon signals are well-documented.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) to ensure good signal dispersion and sensitivity for ¹³C detection.
- Tune and match the ¹³C probe to the correct frequency.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
- Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the CDCl₃ triplet to its known chemical shift of 77.16 ppm.
- Integrate the peaks if quantitative analysis is required, although ¹³C integration is often not as straightforward as in ¹H NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).
subgraph "cluster_prep" {
label="Sample Preparation";
style=filled;
color="#EA4335";
node [fillcolor="#FFFFFF"];
"Weigh Sample" -> "Dissolve in CDCl3" -> "Transfer to NMR Tube";
}
subgraph "cluster_acq" {
label="Data Acquisition";
style=filled;
color="#FBBC05";
node [fillcolor="#FFFFFF"];
"Tune & Lock" -> "Shim" -> "Set Parameters" -> "Acquire Data";
}
subgraph "cluster_proc" {
label="Data Processing";
style=filled;
color="#34A853";
node [fillcolor="#FFFFFF"];
"Fourier Transform" -> "Phase Correction" -> "Baseline Correction" -> "Referencing" -> "Analysis";
}
"Transfer to NMR Tube" -> "Tune & Lock" [lhead=cluster_acq, ltail=cluster_prep, color="#5F6368"];
"Acquire Data" -> "Fourier Transform" [lhead=cluster_proc, ltail=cluster_acq, color="#5F6368"];
}
Figure 2: Standard Experimental Workflow for ¹³C NMR Spectroscopy.
Conclusion
This technical guide has provided a detailed overview of the ¹³C NMR chemical shifts of this compound. By combining predicted data with a thorough analysis based on fundamental NMR principles, a comprehensive understanding of the spectrum has been established. The provided experimental protocol offers a robust methodology for researchers to obtain their own high-quality data. The unique electronic interplay of the ester and isocyanate functionalities makes the ¹³C NMR spectrum of this molecule a valuable case study for understanding structure-property relationships in substituted aromatic systems.
References
Foundational Principles: Structure and Vibrational Modes
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-isocyanatobenzoate
This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of this compound. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of peak positions to explain the causal relationships between molecular structure and spectral features, ensuring a robust understanding applicable to process monitoring, reaction kinetics, and material identification.
This compound (C₁₀H₉NO₃) is a multifunctional molecule featuring three distinct, IR-active regions: an isocyanate group (-N=C=O), an ethyl ester (-CO₂CH₂CH₃), and an ortho-disubstituted aromatic ring.[1][2] The utility of infrared spectroscopy lies in its ability to probe the vibrational modes of the specific covalent bonds within these functional groups. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these peaks provide a unique molecular fingerprint.
The key to a rigorous interpretation is understanding that a bond's vibrational frequency is determined by the mass of the bonded atoms and the strength of the bond. Furthermore, the intensity of an absorption band is proportional to the change in the dipole moment during that vibration. Functional groups with large dipole moments, such as carbonyls and isocyanates, therefore produce the most intense absorptions in the spectrum.[3][4]
Experimental Protocol: A Self-Validating ATR-FTIR Workflow
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice. ATR offers high reproducibility and requires minimal sample preparation, eliminating the need for solvents or KBr pellets.[5][6] The following protocol is designed to ensure data integrity.
Step-by-Step Methodology
-
Instrument and ATR Crystal Preparation:
-
Rationale: The ATR crystal surface (commonly diamond or ZnSe) must be impeccably clean to prevent spectral contamination from previous samples. A contaminated crystal is the most common source of erroneous data.
-
Procedure: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: The background scan captures the absorbance of ambient atmospheric components (CO₂ and H₂O vapor) and the instrument's own optical bench. This spectrum is mathematically subtracted from the sample spectrum to provide a clean, sample-only spectrum. This step is critical for trustworthiness; without a recent, valid background, the final spectrum is meaningless.
-
Procedure: With the clean, empty ATR accessory in place, initiate a background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.[5]
-
Procedure: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Rationale: Applying consistent pressure (if using a solid-sample press) ensures reproducible contact. For a liquid, the primary goal is consistent coverage. The number of scans should match the background for optimal noise cancellation.
-
Procedure: Initiate the sample scan using the same parameters as the background acquisition (e.g., 16 scans, 4 cm⁻¹ resolution).
-
-
Post-Measurement Cleaning:
-
Rationale: To maintain the integrity of the instrument for subsequent users, the sample must be completely removed.
-
Procedure: Clean the sample from the ATR crystal using the same method outlined in Step 1.
-
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow for liquid sample analysis.
Spectral Interpretation: Decoding the Molecular Fingerprint
The IR spectrum of this compound is dominated by a few exceptionally strong and characteristic bands in the diagnostic region (4000-1500 cm⁻¹), with a more complex pattern in the fingerprint region (<1500 cm⁻¹).
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Causality and Insights |
| ~2270 - 2250 | Isocyanate (-N=C=O) | Asymmetric Stretch | Very Strong, Sharp | This is the most characteristic peak. Its high frequency is due to the triple-bond character of the C=O and N=C bonds. Its immense intensity arises from the very large change in dipole moment during this stretching motion. Its presence is unambiguous proof of the isocyanate group.[7] |
| ~1725 - 1715 | Aromatic Ester (-C=O) | Carbonyl Stretch | Strong, Sharp | The position is lower than a typical saturated ester (~1735 cm⁻¹) due to electronic conjugation with the adjacent aromatic ring, which slightly weakens the C=O double bond.[3][8][9] This peak confirms the ester functionality. |
| ~3100 - 3000 | Aromatic C-H | C-H Stretch | Weak to Medium | These peaks appear at higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms in the benzene ring. |
| ~2980 - 2850 | Aliphatic C-H | C-H Stretch | Medium | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl (-CH₂CH₃) group. |
| ~1600, ~1480 | Aromatic Ring | C=C In-Ring Stretch | Medium, Sharp | These bands are characteristic of the benzene ring itself and result from the stretching and contraction of the carbon-carbon bonds within the ring.[10] |
| ~1310 - 1250 | Aromatic Ester (C-O) | Asymmetric C-C-O Stretch | Strong | This is one of two characteristic C-O stretching bands for an aromatic ester, often referred to as the "ester Rule of Three" along with the C=O and the second C-O stretch.[9] |
| ~1130 - 1100 | Aromatic Ester (C-O) | Symmetric O-C-C Stretch | Strong | This second C-O stretch is also highly characteristic of the ester group.[9] |
| ~760 - 740 | Aromatic C-H | Out-of-Plane Bend | Strong | This strong absorption is highly indicative of the ortho-disubstitution pattern on the benzene ring. The collective "wagging" of the four adjacent C-H bonds out of the plane of the ring produces this signal. |
Logical Interpretation Pathway
A systematic analysis of the spectrum ensures no key feature is missed. The process should follow a logical path from the most distinct, high-frequency peaks to the more complex fingerprint region.
Caption: Logical workflow for the interpretation of key IR bands.
Applications in Research and Drug Development
The precise and non-destructive nature of FTIR makes it an invaluable tool for professionals working with this compound.
-
Reaction Monitoring: In the synthesis of this compound, for example via a Curtius rearrangement, FTIR can be used to monitor the reaction's progress in real-time.[11] The disappearance of an azide precursor peak (~2140 cm⁻¹) and the simultaneous appearance of the strong isocyanate peak at ~2260 cm⁻¹ provides a definitive indicator of reaction completion.[7]
-
Quality Control: For drug development and chemical synthesis, verifying the identity and purity of starting materials is paramount. The unique fingerprint of this compound allows for rapid confirmation of material identity. The absence of unexpected peaks (e.g., a broad O-H band above 3200 cm⁻¹, which would indicate hydrolysis to a carbamic acid) serves as a quick purity check.
-
Stability Studies: Isocyanates are reactive and can be sensitive to moisture. FTIR can be employed in stability studies to detect the degradation of the material over time by monitoring for the decrease in the isocyanate peak intensity and the appearance of new peaks corresponding to degradation products, such as ureas (C=O stretch around 1650 cm⁻¹).
Conclusion
The infrared spectrum of this compound is rich with structural information. A methodical approach, grounded in a solid understanding of vibrational principles, allows for its complete and confident interpretation. The intense, sharp absorption of the isocyanate group at ~2260 cm⁻¹ and the strong, conjugated carbonyl band of the aromatic ester at ~1720 cm⁻¹ serve as the primary diagnostic peaks. These, combined with the characteristic C-O stretches and aromatic substitution patterns in the fingerprint region, provide an unambiguous identification of the molecule. By employing a robust experimental protocol like the one detailed here, researchers can generate high-fidelity data suitable for reaction monitoring, quality assurance, and advanced material characterization.
References
- 1. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound [stenutz.eu]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. web.williams.edu [web.williams.edu]
- 5. jascoinc.com [jascoinc.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Mass Spectrometry of Ethyl 2-Isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical exploration of the mass spectrometric behavior of ethyl 2-isocyanatobenzoate. As a reactive intermediate of significant interest in synthetic and medicinal chemistry, a thorough understanding of its characterization by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolic studies. This document moves beyond a simple recitation of methods to provide a foundational understanding of the "why" behind the analytical choices, ensuring a robust and reliable characterization of this molecule.
Introduction: The Analytical Challenge of this compound
This compound (C₁₀H₉NO₃, MW: 191.18 g/mol ) is a bifunctional molecule containing both an ester and a highly reactive isocyanate group.[1][2] This inherent reactivity presents a unique challenge for mass spectrometric analysis. The isocyanate moiety is susceptible to nucleophilic attack, readily reacting with protic solvents (e.g., methanol, water) or even trace moisture within an analytical system. Therefore, the choice of ionization technique and sample handling protocols are paramount to obtaining a mass spectrum that is representative of the intact molecule and not its degradation products. This guide will focus on providing the theoretical and practical framework for achieving this.
Foundational Principles: Ionization Techniques
The choice of ionization source is the most critical decision in the mass spectrometric analysis of a reactive molecule like this compound. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will be considered, with a strong recommendation for ESI for most applications involving this analyte.
Electron Ionization (EI): A Hard Ionization Technique
EI involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[3] While EI is excellent for structural elucidation of stable, volatile compounds due to its reproducible fragmentation patterns, it is often too harsh for reactive molecules. For this compound, EI would likely lead to significant in-source decay, making it difficult to observe the molecular ion.
Electrospray Ionization (ESI): The Preferred Soft Ionization Method
ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and thermally labile molecules.[4][5] Given the polarity of the ester and isocyanate groups, this compound is well-suited for ESI analysis. ESI typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[6] The gentle nature of ESI minimizes in-source fragmentation, allowing for the confident determination of the molecular weight of the parent molecule. For quantitative studies of isocyanates, LC-MS methods with ESI are highly sensitive and specific.[7]
Predicted Mass Spectrum and Fragmentation Analysis
Predicted Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion ([C₁₀H₉NO₃]⁺•) would be expected at m/z 191. The primary fragmentation pathways would likely involve the most labile bonds and the formation of stable neutral losses or fragment ions.
Key Predicted EI Fragments:
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 163 | [M - CO]⁺• | CO | Loss of carbon monoxide from the isocyanate group. |
| 146 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ | Loss of the ethoxy radical from the ester group to form a stable acylium ion.[10] |
| 118 | [C₇H₄NO]⁺ | C₂H₅O•, CO | Subsequent loss of CO from the m/z 146 fragment. |
| 116 | [M - NCO - C₂H₅]⁺ | •NCO, •C₂H₅ | Complex rearrangement and fragmentation. |
| 90 | [C₆H₄N]⁺ | CO₂, C₂H₅• | Loss of carbon dioxide and an ethyl radical. |
| 76 | [C₆H₄]⁺• | NCO, CO₂C₂H₅ | Loss of the isocyanate and ethyl carboxylate groups. |
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
References
- 1. scbt.com [scbt.com]
- 2. This compound [stenutz.eu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmacy180.com [pharmacy180.com]
An In-Depth Technical Guide to the Chemical Structure and Synthetic Utility of Ethyl 2-Isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-isocyanatobenzoate (CAS No. 76393-16-3) is a versatile bifunctional aromatic isocyanate that serves as a valuable building block in modern organic and medicinal chemistry.[1][2] Its unique structural arrangement, featuring a reactive isocyanate group ortho to an ethyl ester, allows for the strategic construction of a diverse array of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical structure, detailed spectroscopic characterization, robust synthetic protocols, and explores its reactivity profile with a focus on applications in drug discovery and development. By synthesizing field-proven insights with established chemical principles, this document aims to be an essential resource for researchers leveraging this reagent in the synthesis of novel bioactive compounds.
Introduction: The Strategic Importance of this compound
Aromatic isocyanates are a well-established class of reactive intermediates, indispensable in both industrial and academic settings for the synthesis of polyurethanes, ureas, and carbamates. This compound distinguishes itself through the presence of two distinct, yet electronically coupled, reactive centers. The highly electrophilic isocyanate group (-N=C=O) readily participates in nucleophilic addition and cycloaddition reactions, while the ethyl ester moiety provides a handle for subsequent chemical transformations or can influence the reactivity and conformation of the molecule.[3][4] This ortho-substitution pattern is particularly significant in the synthesis of fused heterocyclic systems, such as quinazolinones, which are prevalent motifs in numerous pharmacologically active compounds.[5][6][7] Understanding the nuanced interplay between these functional groups is paramount to unlocking the full synthetic potential of this reagent.
Chemical Structure and Spectroscopic Characterization
The molecular structure of this compound is foundational to its chemical behavior. The molecule consists of a benzene ring substituted at the 1- and 2-positions with an ethyl carboxylate group and an isocyanate group, respectively.
Molecular Formula: C₁₀H₉NO₃[2]
Molecular Weight: 191.18 g/mol [2]
SMILES: CCOC(=O)c1ccccc1N=C=O[8]
InChI Key: HXVGHXDQGUPUKY-UHFFFAOYSA-N[8]
Spectroscopic Data (Predicted and Analog-Based)
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic protons, due to the ortho-substitution, will likely appear as a complex multiplet in the range of δ 7.0-8.1 ppm. The ethyl group will present as a quartet for the methylene protons (-CH₂-) around δ 4.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the isocyanate carbon (-N=C=O) in the range of δ 120-130 ppm. The carbonyl carbon of the ester will appear further downfield, typically above δ 165 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region, and the ethyl group carbons will be observed upfield.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the key functional groups.
-
Isocyanate (-N=C=O): A strong, sharp absorption band is expected in the region of 2250-2275 cm⁻¹. This is a highly characteristic peak for the isocyanate functionality.
-
Ester Carbonyl (C=O): A strong absorption will be present in the range of 1715-1730 cm⁻¹ corresponding to the ester carbonyl stretch.
-
Aromatic C=C: Several weaker absorptions are expected in the 1450-1600 cm⁻¹ region.
2.1.3. Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound suggests the following adducts:
-
[M+H]⁺: m/z 192.06552
-
[M+Na]⁺: m/z 214.04746
-
[M-H]⁻: m/z 190.05096[1]
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the ethoxy group (-OC₂H₅) and the isocyanate group (-NCO).
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved from its corresponding amine precursor, ethyl 2-aminobenzoate (ethyl anthranilate), via phosgenation or through a Curtius rearrangement of the corresponding acyl azide.
Synthesis via Phosgenation of Ethyl Anthranilate
The reaction of ethyl anthranilate with phosgene or a phosgene equivalent, such as triphosgene, is a direct and efficient method for the preparation of this compound. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, a solution of ethyl 2-aminobenzoate (1.0 eq) in an inert aprotic solvent (e.g., toluene or dichlorobenzene) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.
-
Phosgenation: A solution of triphosgene (0.35 - 0.40 eq) in the same solvent is added dropwise to the stirred solution of ethyl anthranilate at a controlled temperature (typically 0-10 °C).
-
Reaction Progression: The reaction mixture is gradually heated to reflux and maintained at this temperature until the reaction is complete, as monitored by IR spectroscopy (disappearance of the N-H stretches of the starting amine and appearance of the strong -N=C=O stretch).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is sparged with an inert gas (e.g., nitrogen) to remove any excess phosgene and HCl. The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a solid with a melting point of 28-31 °C.[8]
Synthesis via Curtius Rearrangement
The Curtius rearrangement provides an alternative, phosgene-free route to this compound.[4][9] This method involves the thermal decomposition of an acyl azide, which is typically generated from the corresponding carboxylic acid. The rearrangement proceeds through a concerted mechanism with the loss of nitrogen gas to form the isocyanate.[4]
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the high reactivity of the isocyanate group, which readily undergoes addition and cycloaddition reactions.
Nucleophilic Addition Reactions: Synthesis of Ureas and Carbamates
Isocyanates are highly susceptible to nucleophilic attack. The reaction with primary or secondary amines provides a straightforward and high-yielding route to substituted ureas. This reaction is fundamental in the synthesis of many pharmaceutical agents and bioactive molecules.[10][11] Similarly, reaction with alcohols yields carbamates.
General Reaction Scheme:
-
R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R' (Urea formation)
-
R-N=C=O + R'-OH → R-NH-C(=O)-O-R' (Carbamate formation)
Cycloaddition Reactions: Access to Heterocyclic Scaffolds
The isocyanate functionality can participate as a 2π component in cycloaddition reactions, providing access to a variety of heterocyclic systems.[4] Of particular importance is its use in the synthesis of quinazolinone derivatives, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][10]
4.2.1. Synthesis of Quinazolin-2,4(1H,3H)-diones
This compound is an excellent precursor for the synthesis of quinazolin-2,4(1H,3H)-diones. The reaction with an amine initially forms a urea, which can then undergo intramolecular cyclization with the loss of ethanol to form the fused heterocyclic system. This strategy has been employed in the synthesis of various bioactive quinazolinone derivatives.
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate engineering controls and personal protective equipment.[8][12]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. For operations with a higher risk of exposure, respiratory protection may be necessary.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.
-
Disposal: Isocyanate waste should be deactivated prior to disposal by reacting with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) and disposed of as hazardous waste in accordance with local regulations.
Summary of Key Data
| Property | Value | Reference(s) |
| CAS Number | 76393-16-3 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Physical Form | Solid | [8] |
| Melting Point | 28-31 °C | [8] |
| Key IR Peaks (cm⁻¹) | ~2260 (-NCO), ~1720 (C=O) | (Predicted) |
| Predicted [M+H]⁺ | 192.06552 | [1] |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles of medicinal importance. Its bifunctional nature allows for a range of chemical transformations, making it a key component in the synthetic chemist's toolbox. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and drug development endeavors.
References
- 1. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl 2-cyanobenzoate | C10H9NO2 | CID 243890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 97 76393-16-3 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 13. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]
Reactivity of the isocyanate group in ethyl 2-isocyanatobenzoate
An In-Depth Technical Guide to the Reactivity of the Isocyanate Group in Ethyl 2-isocyanatobenzoate
Introduction: A Tale of Two Effects
This compound, with the CAS Registry Number 76393-16-3, is an aromatic isocyanate presenting a fascinating case study in chemical reactivity.[1] The isocyanate functional group (-N=C=O) is inherently highly reactive, characterized by an electrophilic carbon atom susceptible to attack by a wide array of nucleophiles.[2][3][4] This reactivity is the cornerstone of polyurethane chemistry and numerous transformations in fine chemical and pharmaceutical synthesis.[5][6][7]
What makes this compound particularly compelling for researchers is the presence of an ethoxycarbonyl group at the ortho position. This substituent exerts two opposing influences on the isocyanate's reaction center:
-
Electronic Effect: The ester group is electron-withdrawing, which inductively increases the partial positive charge on the isocyanate carbon, theoretically enhancing its electrophilicity and reactivity.[4][8]
-
Steric Effect: Its position directly adjacent to the isocyanate group creates significant steric hindrance, physically impeding the approach of nucleophiles. It is well-established that ortho substituents on aromatic isocyanates strongly reduce reactivity.[8]
This guide provides a detailed exploration of how these competing factors dictate the reactivity of this compound, offering field-proven insights and methodologies for its application in research and development.
Section 1: The Electronic and Steric Landscape
The reactivity of the isocyanate group is rooted in its electronic structure. The carbon atom is positioned between two highly electronegative atoms (nitrogen and oxygen), resulting in a significant dipole moment and a strong electrophilic character at the carbon.[4]
Caption: Dueling influences on the isocyanate group.
In practice, the steric hindrance from the bulky ortho-ester group is often the dominant factor, making this compound less reactive than its para or meta isomers, or unsubstituted phenyl isocyanate. This moderated reactivity can be advantageous, allowing for more controlled reactions and selectivity.
Section 2: Core Reactivity - Nucleophilic Additions
The most fundamental reactions of isocyanates are additions of compounds containing an active hydrogen atom.[9] The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate, followed by protonation of the nitrogen.
Caption: General mechanism of nucleophilic addition.
Reaction with Alcohols: Carbamate (Urethane) Synthesis
Isocyanates react with alcohols to form carbamates, also known as urethanes.[3][10] This reaction is the foundation of the polyurethane industry.[11] The reaction rate is generally slower than that with amines and can be influenced by the steric bulk of the alcohol and the isocyanate.[2][11] Primary alcohols are typically more reactive than secondary alcohols.[11] For sterically hindered isocyanates like this compound, catalysis may be required to achieve reasonable reaction rates.
| Catalyst Type | Examples | Typical Conditions |
| Tertiary Amines | Triethylamine, DABCO | Room Temp. to 80 °C |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Room Temp. |
| Metal Acetylacetonates | Ferric acetylacetonate | Elevated Temp. |
Table 1: Common Catalysts for Urethane Formation
Reaction with Amines: Urea Synthesis
The reaction with primary or secondary amines to form substituted ureas is typically very fast and exothermic, often proceeding without a catalyst.[2][8] The general reactivity order is primary aliphatic amines > secondary aliphatic amines > aromatic amines.[8][12]
However, with 2-substituted phenyl isocyanates, an alternative reaction pathway can occur. For the related compound 2-isocyanatophenyl acetate, reaction with amines possessing a basicity of pKb > 3.80 leads to the formation of acetamides and 2-benzoxazolinone via an intramolecular cyclization of an intermediate.[13] This suggests that reactions of this compound with basic amines should be carefully monitored for the formation of unexpected amide byproducts alongside or instead of the expected urea.
Reaction with Water: A Critical Side Reaction
Isocyanates react readily with water.[3][14] This reaction proceeds through an unstable carbamic acid intermediate, which rapidly decomposes to yield a primary amine and carbon dioxide gas.[3][9]
R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
The newly formed amine is highly reactive and can immediately react with another molecule of isocyanate to form a disubstituted urea. This side reaction is a critical consideration in synthesis, as it consumes two equivalents of isocyanate for every molecule of water. Therefore, all reactions involving isocyanates must be conducted under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).
Section 3: Cycloaddition and Intramolecular Reactions
Beyond simple additions, the π-systems within the isocyanate group allow it to participate in cycloaddition reactions.
-
[4+2] Cycloadditions (Diels-Alder): Isocyanates can act as dienophiles, reacting with conjugated dienes to form six-membered heterocyclic rings.[3][15]
-
[3+2] Cycloadditions: With 1,3-dipoles like nitrile N-oxides, isocyanates can undergo [3+2] cycloadditions to yield five-membered heterocycles.[16]
The most significant alternative pathway for this compound is intramolecular cyclization . The proximate arrangement of the isocyanate and ester functionalities allows for ring-closing reactions under specific conditions, often thermal or base-catalyzed. This can lead to the formation of various heterocyclic systems, such as quinazolinediones or benzoxazinones, a reaction pathway that is highly valuable in medicinal chemistry. The formation of 2-benzoxazolinone from a related acetate compound highlights this strong tendency.[13]
Section 4: Experimental Protocols
Trustworthy protocols are self-validating, meaning the reason for each step is clear and contributes to the integrity of the outcome.
Protocol 1: Synthesis of Ethyl 2-((3-phenylpropyl)carbamoyl)benzoate (A Model Urea Derivative)
This protocol details the reaction of this compound with a primary amine.
Caption: Experimental workflow for urea synthesis.
Methodology:
-
Preparation (Justification): All glassware is oven-dried and cooled under a stream of dry nitrogen. This is critical to prevent the hydrolysis of the isocyanate starting material.[14]
-
Reaction Setup: this compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition (Justification): 3-Phenyl-1-propanamine (1.0 eq) is dissolved in a small volume of anhydrous THF and added dropwise to the stirred isocyanate solution over 15 minutes. The slow, cooled addition safely dissipates the heat generated from the exothermic reaction.[14]
-
Reaction Monitoring (Justification): The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent (isocyanate).
-
Work-up: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.
-
Purification (Justification): The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure urea derivative.
Conclusion
The reactivity of the isocyanate group in this compound is a nuanced interplay of electronic activation and steric inhibition. While the foundational nucleophilic addition reactions with alcohols and amines remain its primary modes of transformation, the ortho-ester group significantly moderates the reaction rates compared to unhindered aromatic isocyanates. This steric blockade, combined with the potential for unique intramolecular cyclization pathways and side reactions, makes it a substrate that demands careful consideration of reaction conditions. For the medicinal or materials scientist, harnessing this unique reactivity profile provides a powerful tool for the synthesis of complex molecular architectures.
References
- 1. This compound [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. poliuretanos.net [poliuretanos.net]
- 9. doxuchem.com [doxuchem.com]
- 10. homework.study.com [homework.study.com]
- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sci-rad.com [sci-rad.com]
An In-depth Technical Guide on the Electrophilicity of Ethyl 2-Isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-isocyanatobenzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its reactivity is dominated by the highly electrophilic isocyanate group, modulated by the electronic effects of the ortho-disposed ethyl ester. This guide provides a comprehensive exploration of the electrophilic nature of this compound, detailing its reactivity profile with a range of nucleophiles, its application in the synthesis of heterocyclic scaffolds, and its relevance in the development of novel therapeutic agents. Mechanistic insights, supported by established principles of organic chemistry, are presented alongside practical experimental considerations.
Introduction: The Unique Electronic Landscape of this compound
The isocyanate functional group (–N=C=O) is inherently electrophilic due to the presence of a cumulene system where the central carbon atom is bonded to two electronegative atoms, nitrogen and oxygen. This arrangement renders the carbon atom highly susceptible to nucleophilic attack.[1][2] In this compound, this intrinsic electrophilicity is further influenced by the presence of an ethyl ester group at the ortho position of the benzene ring.
The ethyl ester group, an electron-withdrawing group, enhances the electrophilicity of the isocyanate carbon through inductive and resonance effects. This electronic interplay makes this compound a potent electrophile, readily participating in a variety of chemical transformations. Its bifunctional nature, possessing both a reactive isocyanate and a modifiable ester group, allows for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance.
Reactivity Profile with Nucleophiles
The cornerstone of this compound's utility lies in its predictable and efficient reactions with a wide array of nucleophiles. The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by a proton transfer, leading to the formation of a stable adduct.[3] The relative reactivity of common nucleophiles with isocyanates generally follows the order: primary amines > secondary amines > alcohols ≈ thiols > water.[2]
Reaction with Amines: Formation of Ureas
The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. This transformation is a cornerstone of polyurethane and polyurea chemistry and is widely employed in the synthesis of bioactive molecules.[1][4]
Mechanism: The lone pair of electrons on the amine nitrogen initiates a nucleophilic attack on the electrophilic carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to form the stable urea linkage.
reagents [label="this compound + R-NH2"]; intermediate [label="Zwitterionic Intermediate"]; product [label="Substituted Urea"];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Proton Transfer"]; }
Reaction of this compound with an Amine.
Reaction with Alcohols: Synthesis of Carbamates (Urethanes)
In the presence of an alcohol, this compound forms a carbamate, also known as a urethane.[1] This reaction is fundamental to the production of polyurethanes. The reaction with alcohols is generally slower than with amines and often requires catalysis, particularly with sterically hindered alcohols.[2][5]
Mechanism: The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol oxygen to the isocyanate nitrogen completes the formation of the carbamate.[2] The uncatalyzed reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols reacting faster than secondary, and tertiary alcohols being the least reactive.[2]
| Nucleophile | Product | Relative Rate | Catalyst Requirement |
| Primary Amine | Urea | Very Fast | None |
| Secondary Amine | Urea | Fast | None |
| Primary Alcohol | Carbamate | Moderate | Often beneficial |
| Secondary Alcohol | Carbamate | Slow | Usually required |
| Water | Unstable carbamic acid -> Amine + CO2 | Slow | Can be catalyzed |
Table 1: Relative reactivity of this compound with common nucleophiles.
Reaction with Water: A Pathway to Amines
Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield a primary amine and carbon dioxide.[1][4] This reaction is often a consideration in the handling and storage of isocyanates, as moisture can lead to unwanted side products and pressure buildup from CO2 evolution.
The Role of this compound in Heterocyclic Synthesis
The strategic placement of the isocyanate and ethyl ester groups in an ortho relationship on the benzene ring makes this compound an exceptional precursor for the synthesis of a variety of nitrogen-containing heterocycles. These intramolecular cyclization reactions are often high-yielding and proceed under mild conditions.
Synthesis of Quinazoline Derivatives
One of the most powerful applications of this compound is in the synthesis of quinazoline-2,4-diones and related structures. This is typically achieved through a cyclocondensation reaction with a suitable nucleophile. For instance, reaction with an amine followed by intramolecular cyclization can lead to the formation of these important heterocyclic scaffolds, which are prevalent in many biologically active compounds.
start [label="this compound"]; step1 [label="Reaction with Nucleophile (e.g., Amine)"]; intermediate [label="Acyclic Urea Intermediate"]; step2 [label="Intramolecular Cyclization"]; product [label="Heterocyclic Product (e.g., Quinazolinedione)"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
General workflow for heterocyclic synthesis.
Cycloaddition Reactions
Isocyanates, including this compound, can participate in cycloaddition reactions, acting as dienophiles or participating in [2+2] and [3+2] cycloadditions.[6][7][8] These reactions provide access to a diverse range of heterocyclic systems, including β-lactams and oxadiazolidinones, which are important structural motifs in medicinal chemistry.[8][9] The reactivity in these cycloadditions is governed by the electronic nature of both the isocyanate and the reaction partner.
Applications in Drug Development
The versatile reactivity of this compound makes it a valuable building block in the synthesis of pharmaceutical compounds. The urea and carbamate linkages formed from its reactions are common features in drug molecules, contributing to their binding affinity and pharmacokinetic properties. Furthermore, the heterocyclic scaffolds derived from this reagent are present in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[10] The ability to readily introduce diverse functionality through the isocyanate group allows for the rapid generation of compound libraries for high-throughput screening.
Experimental Protocols
General Procedure for the Synthesis of a Substituted Urea
Caution: Isocyanates are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0-1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired substituted urea.
General Procedure for the Synthesis of a Carbamate (Urethane)
-
To a solution of this compound (1.0 eq) and the alcohol (1.0-1.2 eq) in a dry, aprotic solvent, add a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate or a tertiary amine) if necessary.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alcohol, and monitored by TLC.
-
Once the reaction is complete, the mixture is worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated.
-
The resulting crude carbamate is then purified by appropriate methods such as recrystallization or chromatography.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its pronounced electrophilicity, stemming from the isocyanate functional group and enhanced by the ortho-ester, dictates its rich and predictable reactivity with a wide range of nucleophiles. This reactivity profile has been effectively harnessed for the construction of diverse molecular architectures, most notably nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug development. A thorough understanding of its electronic properties and reaction mechanisms is crucial for its effective utilization in the design and synthesis of novel functional molecules.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchtrends.net [researchtrends.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-Isocyanatobenzoate from 2-Aminobenzoic Acid
Executive Summary & Introduction
Ethyl 2-isocyanatobenzoate is a valuable bifunctional molecule widely employed in the synthesis of pharmaceuticals, agrochemicals, and novel heterocyclic scaffolds. Its structure, featuring both an isocyanate and an ester group, allows for orthogonal reactivity, making it a versatile building block. This document provides a detailed, field-proven guide for the preparation of this compound, starting from the readily available precursor, 2-aminobenzoic acid (anthranilic acid).
The synthetic strategy is a two-step process:
-
Esterification: Conversion of 2-aminobenzoic acid to its corresponding ethyl ester, ethyl 2-aminobenzoate.
-
Isocyanate Formation: Transformation of the primary amino group of ethyl 2-aminobenzoate into an isocyanate using triphosgene, a safer solid surrogate for the highly toxic phosgene gas.[1][2]
This guide emphasizes the causality behind procedural choices, robust safety protocols, and methods for ensuring high-purity outcomes. We will explore the underlying chemical principles and provide step-by-step protocols validated for a laboratory setting.
Chemical Principles & Synthetic Strategy
The conversion of 2-aminobenzoic acid to this compound requires careful strategic planning due to the presence of two reactive functional groups. Direct conversion of the amino group to an isocyanate in the presence of a free carboxylic acid is problematic, as the highly reactive isocyanate intermediate can react with the carboxylic acid. Therefore, a protection strategy, in this case, esterification, is paramount.
Step 1: Fischer Esterification of 2-Aminobenzoic Acid
The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. The Fischer-Speier esterification is the classic and most direct method for this transformation. The reaction involves treating the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst (typically sulfuric acid or hydrochloric acid). The equilibrium is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction.
Step 2: Isocyanate Formation using Triphosgene
The traditional method for converting primary amines to isocyanates is through phosgenation.[3][4][5] However, phosgene (COCl₂) is an extremely toxic gas, posing significant handling and safety challenges. Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more manageable source of phosgene in situ.[1][2] Under reaction conditions, one mole of triphosgene decomposes to yield three moles of phosgene.
The reaction mechanism involves the nucleophilic attack of the primary amine onto the carbonyl carbon of phosgene, followed by the elimination of two molecules of hydrogen chloride (HCl).
R-NH₂ + COCl₂ → R-N=C=O + 2 HCl
To drive the reaction to completion and prevent the protonation of the starting amine, a non-nucleophilic tertiary amine base, such as triethylamine, is added to act as an HCl scavenger.[6]
Visualized Experimental Workflow
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: All procedures involving triphosgene must be conducted in a certified, high-performance chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis of Ethyl 2-Aminobenzoate
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminobenzoic Acid | 137.14 | 13.7 g | 0.10 |
| Absolute Ethanol | 46.07 | 150 mL | - |
| Concentrated H₂SO₄ | 98.08 | 5 mL | - |
| Saturated NaHCO₃ (aq) | - | ~200 mL | - |
| Ethyl Acetate | - | ~150 mL | - |
| Anhydrous MgSO₄ | - | ~10 g | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser, add 2-aminobenzoic acid (13.7 g, 0.10 mol) and absolute ethanol (150 mL).
-
Swirl the flask to suspend the solid. Carefully and slowly add concentrated sulfuric acid (5 mL) down the condenser.
-
Heat the mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of ethanol to approximately one-third of the original volume using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8. The product may precipitate or remain as an oil.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 2-aminobenzoate as an oil. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 2-Aminobenzoate | 165.19 | 8.26 g | 0.05 |
| Triphosgene | 296.75 | 5.44 g | 0.0183 |
| Triethylamine (Et₃N) | 101.19 | 15.3 mL | 0.11 |
| Dichloromethane (DCM) | - | 250 mL | - |
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The outlet should be connected to a scrubber containing a solution of aqueous sodium hydroxide to neutralize any excess phosgene and HCl gas. Ensure the entire apparatus is flame-dried and maintained under a positive pressure of nitrogen.
-
Amine Solution: In the reaction flask, dissolve ethyl 2-aminobenzoate (8.26 g, 0.05 mol) and triethylamine (15.3 mL, 0.11 mol) in 150 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Triphosgene Solution: In a separate dry flask, carefully dissolve triphosgene (5.44 g, 0.0183 mol) in 100 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the triphosgene solution dropwise to the stirred amine solution at 0 °C over a period of 60-90 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of dry DCM.
-
Transfer the filtrate to a rotary evaporator and carefully remove the solvent under reduced pressure. Caution: The temperature of the water bath should not exceed 30 °C to avoid polymerization of the isocyanate.
-
The resulting crude product, this compound, is often obtained as a solid or oil and can be used directly or purified further by vacuum distillation if required.
Reaction Mechanism Visualization
Caption: Simplified mechanism for isocyanate formation via phosgenation.
Product Characterization & Expected Results
| Parameter | Expected Value |
| Product Name | This compound |
| CAS Number | 76393-16-3 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | Solid |
| Melting Point | 28-31 °C |
| Yield (Protocol 2) | 85-95% |
| IR Spectroscopy (ν, cm⁻¹) | ~2250-2270 (strong, sharp, -N=C=O stretch), ~1720 (strong, C=O ester stretch) |
| ¹H NMR (CDCl₃, δ, ppm) | Signals corresponding to the ethyl group and the aromatic protons. |
Safety, Handling, and Waste Disposal
7.1 Triphosgene Specific Hazards:
-
Triphosgene is a corrosive solid that is harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
It reacts with moisture, including atmospheric humidity, to slowly release phosgene gas.[8] Phosgene is a highly toxic gas that can cause severe respiratory damage, which may be delayed.
-
All manipulations must be performed in a well-ventilated chemical fume hood.[7][8] Containers should be opened and weighed inside the hood.
7.2 Quenching and Decontamination:
-
Any residual triphosgene or phosgene in the apparatus can be neutralized by carefully adding a solution of aqueous sodium hydroxide or ammonia.
-
Contaminated glassware should be rinsed with a suitable quenching solution (e.g., aqueous ammonia) inside the fume hood before being removed for regular cleaning.
7.3 Waste Disposal:
-
All liquid and solid waste containing triphosgene or the isocyanate product must be collected in a designated, labeled hazardous waste container.
-
Do not mix isocyanate waste with protic solvents (water, alcohols) or bases, as this can lead to exothermic reactions and gas evolution.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 6. researchgate.net [researchgate.net]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Note & Protocol: Synthesis of Ethyl 2-Isocyanatobenzoate
Abstract & Introduction
Ethyl 2-isocyanatobenzoate (CAS 76393-16-3) is a valuable bifunctional chemical intermediate, incorporating both an ester and a highly reactive isocyanate group.[1] This structure makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. The isocyanate moiety readily reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively, enabling the construction of complex molecular architectures.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The selected method involves the reaction of ethyl 2-aminobenzoate (ethyl anthranilate) with triphosgene (bis(trichloromethyl) carbonate, BTC). Triphosgene is employed as a safer, solid surrogate for highly toxic phosgene gas, offering significant advantages in handling and stoichiometry control for laboratory-scale synthesis.[2][3] The causality behind each step, critical safety measures, and troubleshooting are detailed to ensure a reproducible and safe experimental outcome for researchers in chemical synthesis and drug development.
Reaction Principle and Mechanism
The conversion of a primary amine to an isocyanate using triphosgene is a robust and high-yielding transformation. The overall reaction is as follows:
Mechanism Causality: Triphosgene, while stable as a solid, acts as a source of phosgene (in situ) when it reacts with a nucleophile or upon catalysis. The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The primary amine of ethyl anthranilate attacks one of the electrophilic carbonyl carbons of triphosgene.
-
Intermediate Formation: This initial attack leads to the formation of an unstable carbamoyl chloride intermediate and the release of chloroform and carbon dioxide (or other phosgene equivalents).
-
Deprotonation & Elimination: A non-nucleophilic base, such as triethylamine, is crucial. It serves to neutralize the two equivalents of hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine (which would render it unreactive) and avoids acid-catalyzed side reactions. The base facilitates the elimination of HCl, driving the reaction towards the final isocyanate product.
Caption: Simplified reaction mechanism for isocyanate synthesis.
Critical Safety Precautions: A Self-Validating System
The protocols described herein are designed for execution only by trained personnel in a controlled laboratory environment. A thorough risk assessment is mandatory before commencing any work.
-
Isocyanate Hazard: Isocyanates are potent respiratory and dermal sensitizers.[4] Acute exposure can cause irritation to the eyes, skin, and respiratory tract, while chronic exposure can lead to occupational asthma, which can be fatal.[4] All operations must be conducted within a certified chemical fume hood.
-
Triphosgene (BTC) Hazard: Triphosgene is a stable solid but is toxic and corrosive. It can decompose upon heating or contact with moisture and nucleophiles to release highly toxic phosgene gas.[2][3] Handle with extreme caution, avoiding inhalation of dust and skin contact.
-
Solvent Hazard: Dichloromethane (DCM) is a suspected carcinogen and should be handled with appropriate care to minimize exposure.
-
Personal Protective Equipment (PPE): A self-validating safety system relies on redundant protection. The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or appropriate laminate) are required. Thin latex or nitrile gloves are not suitable for prolonged contact with chlorinated solvents or triphosgene.[5]
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn.
-
Lab Coat: A flame-resistant lab coat must be worn and fully fastened.
-
Respirator: While a fume hood is the primary engineering control, a respirator with an appropriate cartridge may be necessary for weighing solids or during cleanup of spills.[5]
-
-
Waste Disposal: All waste, including residual reagents and contaminated materials, must be quenched carefully (e.g., with a solution of isopropanol to consume unreacted isocyanate) and disposed of according to institutional hazardous waste protocols.
Experimental Protocol
This protocol details the synthesis of this compound on a 10 mmol scale.
Equipment and Reagents
| Item | Specification | Purpose |
| Reagents | ||
| Ethyl 2-aminobenzoate | CAS: 87-25-2, MW: 165.19 g/mol , ≥98% | Starting Material[6][7] |
| Triphosgene (BTC) | CAS: 32315-10-9, MW: 296.75 g/mol , ≥98% | Phosgene Surrogate[2] |
| Triethylamine (Et₃N) | CAS: 121-44-8, MW: 101.19 g/mol , ≥99.5%, anhydrous | Non-nucleophilic base |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Reaction Solvent |
| Hydrochloric Acid | 1 M aqueous solution | Work-up |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Equipment | ||
| Three-neck round-bottom flask | 250 mL, oven-dried | Reaction Vessel |
| Addition Funnel | 100 mL, oven-dried | Controlled reagent addition |
| Magnetic Stirrer & Stir Bar | Homogeneous mixing | |
| Inert Gas Supply (N₂ or Ar) | Maintain anhydrous conditions | |
| Ice-water bath | Temperature control | |
| Rotary Evaporator | Solvent removal |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas to establish anhydrous conditions.
-
Reagent Charging: To the flask, add ethyl 2-aminobenzoate (1.65 g, 10.0 mmol, 1.0 eq.). Add 80 mL of anhydrous dichloromethane (DCM) and triethylamine (2.8 mL, 20.0 mmol, 2.0 eq.). Stir the mixture until all solids have dissolved.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature is critical during the addition of triphosgene to control the exothermicity of the reaction.
-
Triphosgene Addition: In a separate dry flask, dissolve triphosgene (1.09 g, 3.67 mmol, 0.37 eq.) in 20 mL of anhydrous DCM. Caution: Perform this in the fume hood. Transfer this solution to the addition funnel. Add the triphosgene solution dropwise to the stirred amine solution over approximately 30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring (Self-Validation): The reaction's completion can be verified by the disappearance of the starting material on a TLC plate. Alternatively, a small aliquot can be analyzed by IR spectroscopy to observe the appearance of the strong, characteristic isocyanate (-N=C=O) stretch at approximately 2260 cm⁻¹.[8]
-
Work-up & Purification: a. Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M HCl (2 x 50 mL) to remove any remaining triethylamine, followed by saturated sodium chloride (brine) solution (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Caution: Do not use excessive heat (>40 °C) to avoid potential polymerization or degradation of the product.
-
Final Product: The final product, this compound, should be obtained as a pale yellow or brown oil. For most applications, this crude product is of sufficient purity. Further purification can be achieved by vacuum distillation, but this should be done with extreme care.
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 2-aminobenzoate | 165.19 | 1.65 g | 10.0 | 1.0 |
| Triphosgene (BTC) | 296.75 | 1.09 g | 3.67 | 0.37 |
| Triethylamine (Et₃N) | 101.19 | 2.8 mL | 20.0 | 2.0 |
| Expected Yield: | 191.18 | ~1.72 g | ~9.0 | ~90% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Wet reagents or solvent; Insufficient base. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly distilled triethylamine. |
| Formation of Urea Byproduct | Presence of water in the reaction. | Water reacts with the isocyanate product. Rigorously maintain anhydrous conditions throughout the procedure. |
| Reaction Stalls | Starting amine is protonated and unreactive. | Ensure at least 2 equivalents of base are used to neutralize all generated HCl. |
References
- 1. scbt.com [scbt.com]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 7. ETHYL ANTHRANILATE | 87-25-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Quinazoline-2,4(1H,3H)-diones via Reaction of Ethyl 2-Isocyanatobenzoate with Primary Amines
Introduction: The Significance of Quinazoline-2,4(1H,3H)-diones
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] This core structure is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatile biological profile of these compounds has spurred the development of diverse synthetic methodologies for their preparation. One of the most direct and efficient routes involves the reaction of ethyl 2-isocyanatobenzoate with primary amines. This application note provides a comprehensive guide to this reaction, including the underlying mechanism, detailed experimental protocols, and expected outcomes.
Reaction Mechanism and Rationale
The synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones from this compound and a primary amine proceeds through a well-established two-step sequence:
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbon of the isocyanate group in this compound. This initial step forms an unstable N,N'-disubstituted urea intermediate.
-
Intramolecular Cyclization: The newly formed urea intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom derived from the primary amine attacks the carbonyl carbon of the ester group. This is followed by the elimination of ethanol, leading to the formation of the stable, six-membered heterocyclic ring system of the quinazoline-2,4(1H,3H)-dione.
This reaction is highly efficient due to the high reactivity of the isocyanate group and the favorable thermodynamics of forming the stable aromatic quinazolinedione ring system. The choice of solvent and reaction temperature can be optimized to ensure high yields and purity of the final product.
Figure 1: General reaction scheme for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | CAS No. |
| This compound | Major Chemical Supplier | ≥98% | 13794-28-0 |
| Primary Amine (e.g., Benzylamine) | Major Chemical Supplier | ≥99% | 100-46-9 |
| Anhydrous Dimethylformamide (DMF) | Major Chemical Supplier | ≥99.8% | 68-12-2 |
| Diethyl Ether | Major Chemical Supplier | ACS Grade | 60-29-7 |
| Hexanes | Major Chemical Supplier | ACS Grade | 110-54-3 |
Safety Precautions
-
This compound: This reagent is a lachrymator and is harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6]
-
Primary Amines: Many primary amines are corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Dimethylformamide (DMF): DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
-
General Handling: All reactions should be performed in a fume hood. Ensure that all glassware is dry before use, as isocyanates are moisture-sensitive.
Protocol 1: General Synthesis of 3-Substituted Quinazoline-2,4(1H,3H)-diones
This protocol provides a general procedure that can be adapted for various primary amines.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the this compound (concentration typically 0.1-0.5 M).
-
Amine Addition: While stirring the solution under a nitrogen atmosphere, add the primary amine (1.0-1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 1:1 ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into ice-cold water.
-
Product Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials.
-
Drying and Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Figure 2: A streamlined workflow for the synthesis and purification of quinazoline-2,4(1H,3H)-diones.
Expected Results and Characterization
The reaction of this compound with primary amines generally proceeds in high yield, often exceeding 80-90%. The resulting quinazoline-2,4(1H,3H)-dione products are typically white to off-white crystalline solids with sharp melting points.
Spectroscopic Data
The structure of the synthesized compounds can be confirmed by standard spectroscopic techniques.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons of the quinazolinedione core typically appear in the range of δ 7.0-8.5 ppm. The protons of the substituent at the N-3 position will have characteristic chemical shifts. A broad singlet corresponding to the N-1 proton is often observed around δ 10-12 ppm in DMSO-d₆.[2][7][8] |
| ¹³C NMR | The two carbonyl carbons of the dione ring typically resonate at δ 150-165 ppm. Aromatic carbons will appear in the δ 110-145 ppm region.[2][7][8] |
| IR Spectroscopy | Strong C=O stretching vibrations for the two carbonyl groups are expected in the range of 1650-1720 cm⁻¹. An N-H stretching band for the N-1 proton may be observed around 3200 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed. |
Example Data for 3-Benzyl-1H-quinazoline-2,4-dione:
-
Yield: 89%
-
Melting Point: 163-165 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.15 (s, 1H, NH), 7.92 (d, 1H), 7.46-7.03 (m, 8H), 5.12 (s, 2H, CH₂).[7]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 169.9, 155.3, 144.1, 141.7, 139.2, 132.7, 132.3, 131.7, 127.1, 119.8, 118.6, 48.3.[7]
-
MS (ESI): m/z 251 [M-H]⁻.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C). |
| Moisture in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Sterically hindered amine | For bulky primary amines, a higher reaction temperature and longer reaction time may be required. The use of a non-nucleophilic base (e.g., triethylamine) may also be beneficial. | |
| Impure Product | Unreacted starting materials | Ensure the correct stoichiometry of reactants. Improve washing of the crude product with a suitable solvent. |
| Side reactions | If the primary amine has other nucleophilic functional groups, they may react with the isocyanate. Protect these groups before the reaction. |
Conclusion
The reaction of this compound with primary amines provides a robust and high-yielding method for the synthesis of a diverse library of 3-substituted quinazoline-2,4(1H,3H)-diones. This protocol is readily scalable and amenable to a wide range of primary amines, making it a valuable tool for researchers in drug discovery and medicinal chemistry. The straightforward nature of the reaction, coupled with the ease of product isolation and purification, underscores its utility in the rapid generation of novel compounds for biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of ethyl 2-isocyanatobenzoate with alcohols to form carbamates
Application Note & Protocol
Topic: Synthesis of 2-Alkoxycarbonylphenyl Carbamates via Reaction of Ethyl 2-Isocyanatobenzoate with Alcohols
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Carbamate Synthesis
The carbamate functional group is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore or a bioisosteric replacement for amide bonds in a multitude of therapeutic agents.[1][2] Carbamates are integral to drugs approved for treating conditions ranging from neurodegenerative diseases to cancer.[2][3] Their utility stems from their unique combination of stability, hydrogen bonding capabilities, and conformational properties, which can be fine-tuned by modifying substituents on the nitrogen and oxygen atoms.[2]
The reaction between an isocyanate and an alcohol is a fundamental, highly efficient, and atom-economical method for constructing the carbamate linkage.[4][5] This guide focuses on the use of this compound, a versatile bifunctional reagent. The presence of the ethyl ester ortho to the isocyanate group provides a valuable handle for subsequent synthetic transformations, making the resulting carbamate products attractive scaffolds for building complex molecular libraries in drug discovery programs. This document provides a detailed exploration of the underlying reaction mechanism, a robust experimental protocol, and insights into the practical application of this pivotal transformation.
Reaction Mechanism: Nucleophilic Addition to the Isocyanate Group
The formation of a carbamate from this compound and an alcohol proceeds via a nucleophilic addition mechanism. The isocyanate group (–N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The alcohol's hydroxyl group acts as the nucleophile, attacking this electrophilic carbon.
The reaction can proceed uncatalyzed, particularly with reactive primary alcohols. However, it is often accelerated by catalysts.[6][7]
-
Base Catalysis (e.g., Tertiary Amines): A tertiary amine, such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), can deprotonate the alcohol, increasing its nucleophilicity. Alternatively, the amine can form a reactive complex with the isocyanate, making the carbonyl carbon more susceptible to nucleophilic attack.[8]
-
Lewis Acid/Organometallic Catalysis (e.g., Tin Compounds): Organotin catalysts like dibutyltin dilaurate (DBTDL) coordinate to the oxygen atom of the isocyanate group, polarizing the N=C bond and significantly increasing the electrophilicity of the carbon atom.[9] This makes them highly effective, even with sterically hindered secondary alcohols.[7][9]
The reaction is generally considered concerted, where the new C-O and N-H bonds form in a coordinated fashion through a cyclic transition state, especially in non-polar solvents.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 9. Kinetics of alcohol–isocyanate reactions with metal catalysts (1965) | L. Rand | 48 Citations [scispace.com]
Application Notes & Protocols: Strategic Use of Ethyl 2-Isocyanatobenzoate for the Efficient Synthesis of Quinazolinone Scaffolds
An Application Guide for Drug Development Professionals
Introduction: The Quinazolinone Core and Modern Synthetic Challenges
The quinazolinone motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2] Historically, the synthesis of these privileged scaffolds has often relied on multi-step procedures starting from anthranilic acid, typically involving the formation of an N-acylanthranilic acid intermediate, followed by cyclization with ammonia or amines.[3] A common and effective route proceeds through a 2-substituted-3,1-benzoxazin-4-one intermediate, which is subsequently reacted with a primary amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.[4][5][6]
While robust, these traditional methods can require harsh conditions, such as high temperatures or strong acids, and the intermediate benzoxazinones can be moisture-sensitive.[6] Ethyl 2-isocyanatobenzoate emerges as a highly valuable and reactive starting material that streamlines this process. As an activated form of anthranilic acid, its isocyanate group is primed for nucleophilic attack, facilitating a more direct and often milder pathway to the quinazolinone core. This guide focuses on a modern, efficient copper-catalyzed methodology that leverages the unique reactivity of this compound for the synthesis of diverse quinazolinone derivatives.
Core Methodology: Copper-Catalyzed Imidoylative Cross-Coupling and Cyclocondensation
A highly effective modern strategy for quinazolinone synthesis involves the copper-catalyzed reaction between 2-isocyanobenzoates and various primary amines.[7] This method proceeds via a proposed imidoylative cross-coupling followed by an intramolecular cyclocondensation, offering a streamlined, one-pot approach to a diverse range of 3-substituted and 2,3-disubstituted quinazolinones.[8][9]
Causality and Mechanistic Rationale
The success of this reaction hinges on the role of the copper(II) acetate catalyst. It is proposed that the copper center acts as a Lewis acid, activating the isocyanate group of the this compound towards nucleophilic attack by the amine. Following the initial addition of the amine to the isocyanate, a copper-amidate intermediate is formed. This intermediate facilitates the crucial intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl. Subsequent elimination of ethanol drives the reaction forward, yielding the stable, aromatic quinazolinone ring system. The use of a mild base like triethylamine (Et₃N) is critical for deprotonating the amine nucleophile and neutralizing the acid generated during the reaction, without promoting unwanted side reactions.[10]
Caption: Proposed mechanism for copper-catalyzed quinazolinone synthesis.
Advantages of the Copper-Catalyzed Approach
This methodology presents several key advantages for researchers in drug development:
-
Sustainability: It employs copper(II) acetate, an inexpensive and environmentally benign catalyst, avoiding the need for precious metals like palladium or rhodium.[8][10]
-
Mild Conditions: The reaction proceeds efficiently under mild conditions and does not require a strictly inert or dry atmosphere, enhancing its practicality and scalability.[7][10]
-
Broad Substrate Scope: The protocol is tolerant of a wide array of functional groups on both the amine and the isocyanobenzoate precursor, allowing for the synthesis of complex and diverse libraries of compounds.[8]
-
Efficiency: It provides a direct one-pot synthesis, reducing step count and improving overall yield compared to many traditional methods.[10]
Experimental Protocols and Data
The following protocols are based on optimized conditions reported in the literature, providing a self-validating system for reliable synthesis.[10]
General Experimental Workflow
The workflow for this synthesis is straightforward, involving the simple mixing of reagents in a suitable solvent, followed by heating and product isolation.
Caption: A typical workflow for synthesizing quinazolinones.
Protocol 1: Synthesis of 3-Alkyl-Quinazolin-4(3H)-ones
This protocol is optimized for primary aliphatic amines.
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired aliphatic amine (2.0 equiv.), copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.1 equiv.), and triethylamine (Et₃N, 2.0 equiv.).
-
Solvent Addition: Add anisole to achieve a substrate concentration of approximately 0.25 M.
-
Reaction: Seal the vial and place the mixture in a preheated oil bath at 60 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-alkyl-quinazolin-4(3H)-one.
Protocol 2: Synthesis of 3-Aryl-Quinazolin-4(3H)-ones
This protocol is adapted for less reactive aromatic amines and often benefits from microwave irradiation to reduce reaction times.[8][10]
-
Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv.), the aromatic amine (e.g., aniline, 2.0 equiv.), Cu(OAc)₂·H₂O (0.1 equiv.), and Et₃N (2.0 equiv.) in anisole (0.25 M).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 1-3 hours.
-
Work-up and Purification: Follow steps 5-7 as described in Protocol 1.
Data Summary: Optimized Conditions and Substrate Scope
The versatility of this method has been demonstrated across a range of substrates. The following tables summarize the optimized reaction conditions and showcase the scope of achievable quinazolinone products.
Table 1: Optimized Reaction Conditions for Copper-Catalyzed Quinazolinone Synthesis[10]
| Parameter | Optimized Condition | Rationale |
| Catalyst | Cu(OAc)₂·H₂O (10 mol%) | Effective Lewis acid, stable, and environmentally benign. |
| Base | Triethylamine (Et₃N) | Mild base that facilitates the reaction without causing degradation. |
| Solvent | Anisole | A sustainable and effective solvent for this transformation.[10] |
| Temperature | 60-120 °C | Sufficient to overcome the activation energy; higher temperatures/microwave needed for less reactive amines.[8] |
| Atmosphere | Air | The reaction does not require an inert atmosphere, simplifying the experimental setup.[10] |
Table 2: Representative Substrate Scope for Quinazolinone Synthesis[8][10]
| Entry | Amine Nucleophile | Product | Yield (%) | Conditions |
| 1 | Benzylamine | 3-Benzylquinazolin-4(3H)-one | Good | 60 °C, 24h |
| 2 | Cyclohexylamine | 3-Cyclohexylquinazolin-4(3H)-one | Good | 60 °C, 24h |
| 3 | Aniline | 3-Phenylquinazolin-4(3H)-one | Good | MW, 120 °C, 1h |
| 4 | 4-Methoxyaniline | 3-(4-Methoxyphenyl)quinazolin-4(3H)-one | Good | MW, 120 °C, 1h |
| 5 | 2-Aminopyridine | 3-(Pyridin-2-yl)quinazolin-4(3H)-one | High | MW, 120 °C, 1h |
| 6 | 4-Nitroaniline | 3-(4-Nitrophenyl)quinazolin-4(3H)-one | Lower | MW, 120 °C, 3h |
Note: "Good" and "High" yields are qualitative descriptors based on reported results. Electron-deficient anilines (Entry 6) generally result in lower yields due to their reduced nucleophilicity.[8]
Conclusion and Future Outlook
The copper-catalyzed synthesis of quinazolinones from this compound and primary amines represents a significant advancement in heterocyclic chemistry. It provides a reliable, efficient, and sustainable route to a class of compounds of high interest to the pharmaceutical industry. The operational simplicity, mild conditions, and broad substrate tolerance make this method highly attractive for the rapid generation of compound libraries for screening and lead optimization. Researchers and drug development professionals can confidently apply these protocols to accelerate the discovery of novel quinazolinone-based therapeutics.
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion [organic-chemistry.org]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 2-Isocyanatobenzoate in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the demand for efficient and versatile routes to complex heterocyclic scaffolds is perpetual. Ethyl 2-isocyanatobenzoate, a derivative of anthranilic acid, represents a highly valuable and reactive building block for this purpose. Its unique bifunctional nature, possessing both a highly electrophilic isocyanate group and an ester moiety on a benzene ring, allows for elegant and often high-yield cyclization strategies to access a variety of privileged heterocyclic systems. The isocyanate group serves as a potent electrophile for nucleophilic attack, while the strategically positioned ethyl ester acts as a latent electrophile for subsequent intramolecular cyclization, typically through condensation reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic families, namely quinazolinediones and triazoloquinazolones, complete with detailed, field-proven protocols and mechanistic insights.
I. Synthesis of Quinazoline-2,4(1H,3H)-diones: A Cornerstone of Medicinal Chemistry
Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting properties ranging from anticancer to anti-inflammatory.[1] The reaction of this compound with primary amines provides a direct and robust route to 3-substituted quinazolinediones.
Mechanism & Scientific Rationale
The synthesis proceeds via a two-step, one-pot sequence. The initial step is the nucleophilic addition of a primary amine to the highly electrophilic carbon of the isocyanate group. This reaction is typically fast and exothermic, forming a 2-ureidobenzoate intermediate. The choice of a non-protic solvent like THF or dioxane is crucial to prevent unwanted side reactions of the isocyanate with the solvent. The subsequent, and often rate-limiting, step is an intramolecular cyclization. This is typically promoted by heat or catalysis (acid or base), wherein the nitrogen of the urea attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable, six-membered pyrimidine-dione ring.
Caption: Reaction pathway for quinazolinedione synthesis.
Experimental Protocol: Synthesis of 3-Butylquinazoline-2,4(1H,3H)-dione
This protocol details the reaction of this compound with n-butylamine.
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.05 eq)
-
Anhydrous Toluene
-
Sodium Methoxide (catalytic amount)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous toluene (10 mL per mmol of isocyanate).
-
Begin stirring and add n-butylamine (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the urea intermediate.
-
Add a catalytic amount of sodium methoxide (approx. 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the urea intermediate is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Filter the solid product using a Büchner funnel and wash the cake with cold hexanes to remove any non-polar impurities.
-
Recrystallize the crude product from ethanol to afford pure 3-butylquinazoline-2,4(1H,3H)-dione as a white crystalline solid.
Trustworthiness Check: The progress of the reaction can be effectively monitored by TLC. The intermediate ureidobenzoate will have a different Rf value than the final cyclized product. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should be sharp and consistent with literature values.
| Parameter | Observation |
| Yield | Typically 80-95% |
| Physical State | White crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in hot ethanol |
II. Synthesis of[1][2][3]Triazolo[1,5-c]quinazolin-5(6H)-ones: Accessing Fused Triazole Systems
The fusion of a triazole ring to a quinazoline core generates heterocyclic systems with significant pharmacological interest, including potential applications as adenosine antagonists.[2] this compound serves as an excellent starting material for accessing this scaffold through reaction with hydrazine derivatives.
Mechanism & Scientific Rationale
This synthesis also follows a one-pot, two-step pathway. Initially, hydrazine hydrate reacts with the isocyanate functionality to form a 2-(2-hydrazinylcarbonyl)phenyl)urea intermediate. This is a standard nucleophilic addition. The subsequent cyclization is a double condensation event. Under thermal conditions, one of the hydrazine nitrogens attacks the ester carbonyl to form the six-membered ring, eliminating ethanol. Concurrently or subsequently, the terminal nitrogen of the hydrazine attacks the urea carbonyl, eliminating water and forming the fused five-membered triazole ring. The order of these cyclizations can be dependent on the reaction conditions.
Caption: Reaction pathway for triazoloquinazolinone synthesis.
Experimental Protocol: Synthesis of[1][2][3]Triazolo[1,5-c]quinazolin-5(6H)-one
This protocol outlines the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (15 mL per mmol of isocyanate).
-
Add hydrazine hydrate (1.1 eq) to the solution at room temperature with stirring.
-
Heat the mixture to reflux for 8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to yield pure[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one. Further purification can be achieved by recrystallization from a suitable solvent like DMF/ethanol if necessary.
Trustworthiness Check: The structure of the final product should be confirmed by spectroscopic methods. The absence of the ethyl ester signals in the ¹H and ¹³C NMR spectra and the presence of characteristic signals for the fused ring system will confirm successful cyclization. High-resolution mass spectrometry will verify the molecular formula.
| Parameter | Observation |
| Yield | Typically 75-90% |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
III. Prospective Synthesis of 1,4-Benzodiazepine-2,5-diones
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, famously found in anxiolytic drugs. A plausible, though less commonly cited, application of this compound is in the synthesis of 1,4-benzodiazepine-2,5-diones through reaction with α-amino acids.
Theoretical Protocol & Mechanistic Considerations
The reaction would likely proceed by initial N-acylation of the α-amino acid with the isocyanate, forming a ureido-acid intermediate. The subsequent step would require an intramolecular condensation between the carboxylic acid of the amino acid moiety and the ester on the benzene ring, or amidation of the ester by the newly formed urea's N-H. This cyclization would form the seven-membered diazepine ring. This step would likely require a coupling agent (e.g., DCC, EDC) or high temperatures to facilitate the formation of the seven-membered ring, which is entropically less favored than the formation of five- or six-membered rings.
This protocol is theoretical and requires experimental validation.
Proposed Procedure:
-
Protect the carboxylic acid of an α-amino acid (e.g., glycine methyl ester).
-
React the protected amino acid with this compound in an aprotic solvent to form the ureido intermediate.
-
Deprotect the carboxylic acid.
-
Attempt cyclization using a peptide coupling agent or by heating in a high-boiling point solvent like diphenyl ether.
Conclusion
This compound is a powerful and versatile reagent for the construction of nitrogen-containing heterocyclic compounds. Its predictable reactivity allows for the streamlined, often one-pot, synthesis of complex scaffolds like quinazolinediones and triazoloquinazolones. The protocols described herein are robust and scalable, providing researchers in medicinal and materials chemistry with reliable methods to access these valuable molecular architectures. Further exploration into its reactions with other dinucleophiles, such as amino acids, promises to expand its utility and lead to the discovery of novel heterocyclic entities.
References
Application Notes and Protocols: Versatile Cyclization Reactions of Ethyl 2-Isocyanatobenzoate in Heterocyclic Synthesis
Abstract
Ethyl 2-isocyanatobenzoate is a highly valuable and versatile bifunctional reagent in synthetic organic chemistry. Its unique structure, featuring an electrophilic isocyanate group ortho to an ester moiety, provides a powerful platform for the construction of a diverse array of fused heterocyclic compounds. This technical guide offers an in-depth exploration of the primary cyclization reactions involving this compound, with a focus on the synthesis of medicinally relevant scaffolds such as quinazoline-2,4(1H,3H)-diones and 1,4-benzodiazepine-2,5-diones. This document provides detailed mechanistic insights, step-by-step experimental protocols, and quantitative data to support researchers, scientists, and professionals in drug development in leveraging this reagent for novel molecular design.
Introduction: The Synthetic Potential of this compound
This compound serves as a linchpin in the synthesis of numerous nitrogen-containing heterocycles. The isocyanate group is a potent electrophile, readily reacting with a wide range of nucleophiles, including amines, alcohols, and hydrazines. The strategic placement of the ethyl ester at the ortho position facilitates subsequent intramolecular cyclization reactions, often proceeding in a high-yield, one-pot fashion. This dual reactivity makes it an exceptionally efficient building block for creating complex molecular architectures from simple, readily available starting materials.
The general reactivity paradigm involves an initial nucleophilic attack on the isocyanate carbon, forming a urea, urethane, or semicarbazide intermediate. This is followed by an intramolecular cyclization, where a nucleophilic atom from the newly introduced moiety attacks the ester's carbonyl carbon, leading to the formation of a stable heterocyclic ring system with the concurrent elimination of ethanol.
Caption: General reaction pathway for this compound.
Synthesis of Quinazoline-2,4(1H,3H)-diones
The quinazoline-2,4(1H,3H)-dione scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting properties such as anticancer, anticonvulsant, and anti-inflammatory activities. The reaction of this compound with primary amines provides a direct and efficient route to this important heterocyclic system.
Mechanistic Insights
The synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones proceeds via a two-step, one-pot sequence. The first step is the nucleophilic addition of a primary amine to the isocyanate group of this compound, forming an N-aryl-N'-alkyl urea intermediate. In the second step, this intermediate undergoes an intramolecular cyclization, typically promoted by a base or heat. The nitrogen of the newly formed urea attacks the carbonyl carbon of the ester, leading to ring closure and the elimination of ethanol to yield the final quinazolinedione product. The use of a base, such as sodium methoxide, facilitates the deprotonation of the urea nitrogen, enhancing its nucleophilicity and promoting the cyclization.
Caption: Mechanism for quinazolinedione synthesis.
Experimental Protocol: Synthesis of 3-Propyl-quinazoline-2,4(1H,3H)-dione
This protocol describes a reliable method for the synthesis of 3-propyl-quinazoline-2,4(1H,3H)-dione, which can be adapted for other primary amines.
Materials:
-
This compound (1.0 eq)
-
Propylamine (1.05 eq)
-
Xylene (solvent)
-
Sodium methoxide (30% solution in methanol, catalytic amount)
-
Methanol
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in xylene.
-
Add propylamine dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 110 °C and stir for 2 hours.
-
Add a catalytic amount of a 30% solution of sodium methoxide in methanol.
-
Increase the temperature to distill off the methanol and ethanol formed during the reaction.
-
Continue stirring at 90 °C for an additional 2 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-propyl-quinazoline-2,4(1H,3H)-dione.
Substrate Scope and Yields
The reaction is generally high-yielding and tolerates a variety of primary amines.
| Amine Substrate | Product | Yield (%) | Reference |
| Propyl isocyanate | 3-Propyl-quinazoline-2,4(1H,3H)-dione | ~85% | [1] |
| Benzyl isocyanate | 3-Benzyl-quinazoline-2,4(1H,3H)-dione | 88% | [1] |
| 4-Bromo-2-fluorobenzyl isocyanate | 3-(4-Bromo-2-fluorobenzyl)-7-chloro-quinazoline-2,4(1H,3H)-dione | 86% | [1] |
Synthesis of 1,4-Benzodiazepine-2,5-diones
1,4-Benzodiazepine-2,5-diones are another class of privileged scaffolds in medicinal chemistry, known for their wide range of biological activities. The reaction of this compound with α-amino acid esters provides an efficient entry into this seven-membered heterocyclic system.[2]
Mechanistic Insights
Similar to the quinazolinedione synthesis, the reaction begins with the formation of a urea linkage between the isocyanate and the amino group of the α-amino acid ester. The subsequent intramolecular cyclization, however, involves the amide nitrogen of the urea attacking the ester carbonyl of the amino acid backbone. This cyclization is often promoted by a base and leads to the formation of the seven-membered benzodiazepinedione ring. The choice of base and solvent can be critical to achieving good yields and preventing side reactions.[3]
Caption: Mechanism for 1,4-benzodiazepine-2,5-dione synthesis.
Experimental Protocol: Synthesis from Isatoic Anhydride (An Alternative Precursor)
While this compound is a direct precursor, many synthetic routes to 1,4-benzodiazepine-2,5-diones utilize isatoic anhydride, which generates the isocyanate in situ or reacts through an alternative pathway. The following is a general procedure adapted from the synthesis of related structures.[3]
Materials:
-
Isatoic anhydride (1.0 eq)
-
L-amino acid methyl ester hydrochloride (1.0 eq)
-
Sodium carbonate (2.0 eq)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Hexachloroplatinic acid (H₂PtCl₆, catalytic amount)
-
Ethyl acetate (EtOAc)
Procedure:
-
Neutralize the L-amino acid methyl ester hydrochloride with sodium carbonate in a minimal amount of water.
-
In a separate flask, dissolve isatoic anhydride in acetonitrile.
-
Add the neutralized amino acid solution dropwise to the isatoic anhydride solution at room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC). This forms the acyclic intermediate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude intermediate in DMF and add a catalytic amount of H₂PtCl₆.
-
Heat the mixture to reflux for 30-40 minutes.
-
After cooling, quench the reaction with a saturated sodium carbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Key Considerations
-
The use of different amino acids allows for the introduction of various substituents at the 3-position of the benzodiazepinedione ring.[2]
-
The reaction conditions, particularly the choice of catalyst and solvent for the cyclization step, can influence the yield and purity of the final product.[3]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of heterocyclic compounds using this compound.
Caption: A typical experimental workflow for cyclization reactions.
Conclusion
This compound stands out as a powerful and efficient reagent for the synthesis of a wide range of nitrogen-containing fused heterocycles. The protocols and mechanistic discussions provided in this guide for the synthesis of quinazoline-2,4(1H,3H)-diones and 1,4-benzodiazepine-2,5-diones highlight its utility. By understanding the underlying principles of its reactivity, researchers can exploit this versatile building block to construct novel and complex molecules for applications in drug discovery, materials science, and beyond.
References
Application Note: Sensitive and Robust Analysis of Primary and Secondary Amines via Derivatization with Ethyl 2-Isocyanatobenzoate
Introduction: The Analytical Challenge of Amines and the Role of Derivatization
Primary and secondary amines are a ubiquitous class of organic compounds, playing critical roles as pharmaceuticals, agrochemicals, industrial intermediates, and biological signaling molecules. The accurate and sensitive quantification of these amines is paramount in drug development, quality control, environmental monitoring, and clinical diagnostics. However, their direct analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often hampered by their inherent physicochemical properties. Many low-molecular-weight amines exhibit high polarity, leading to poor retention on reversed-phase columns, and lack a significant chromophore, resulting in low sensitivity with UV-Vis detection.
To overcome these analytical hurdles, chemical derivatization is a widely employed strategy. This process involves the chemical modification of the analyte to enhance its detectability and improve its chromatographic behavior. An ideal derivatizing agent should react rapidly and quantitatively with the target analyte under mild conditions to form a stable, single derivative with favorable analytical characteristics.
This application note presents a detailed protocol for the derivatization of primary and secondary amines with ethyl 2-isocyanatobenzoate. This reagent offers a robust solution for amine analysis by introducing a stable urea linkage and a strong chromophore, thereby significantly enhancing the sensitivity and selectivity of HPLC-UV and GC-FID analysis.
Reaction Mechanism: Nucleophilic Addition to an Isocyanate
The derivatization of primary and secondary amines with this compound proceeds through a well-established nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This initial attack results in the formation of a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield a stable N,N'-disubstituted or N,N',N'-trisubstituted urea derivative.
The reaction is typically carried out in an aprotic organic solvent, and a tertiary amine catalyst, such as triethylamine, can be added to facilitate the reaction by acting as a base to deprotonate the amine, thereby increasing its nucleophilicity.
Caption: Reaction of an amine with this compound.
Experimental Protocols
Protocol 1: Derivatization of Amines for HPLC-UV Analysis
This protocol outlines the procedure for the pre-column derivatization of primary and secondary amines with this compound for subsequent analysis by HPLC with UV detection.
Materials:
-
This compound (derivatizing reagent)
-
Amine standard or sample solution
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (catalyst), analytical grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Reagent Preparation:
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily to ensure reactivity.
-
Catalyst Solution: Prepare a 1% (v/v) solution of triethylamine in acetonitrile.
-
-
Sample Preparation:
-
Prepare a standard or sample solution containing the amine(s) of interest in acetonitrile at a suitable concentration (e.g., 10-100 µg/mL).
-
-
Derivatization Reaction:
-
To a reaction vial, add 100 µL of the amine standard or sample solution.
-
Add 100 µL of the derivatizing reagent solution.
-
Add 20 µL of the catalyst solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, allow the reaction mixture to cool to room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the HPLC mobile phase (e.g., 1:10 with methanol/water) to a suitable concentration for injection.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
-
Caption: HPLC derivatization and analysis workflow.
Protocol 2: Derivatization of Amines for GC-FID Analysis
This protocol is adapted for the analysis of more volatile amines after derivatization with this compound.
Materials:
-
This compound
-
Amine standard or sample solution
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)
-
Triethylamine (optional, as catalyst)
-
Reaction vials
-
Nitrogen gas supply for evaporation
-
GC-FID system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in the chosen anhydrous solvent.
-
-
Sample Preparation:
-
If the sample is in an aqueous solution, perform a liquid-liquid extraction of the amine into an appropriate organic solvent and dry the organic phase with a drying agent (e.g., anhydrous sodium sulfate).
-
Prepare a standard or sample solution of the amine in the anhydrous solvent.
-
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the amine solution with 100 µL of the derivatizing reagent solution.
-
If necessary, add a small amount of triethylamine (e.g., 10 µL of a 1% solution).
-
Cap the vial and allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction for less reactive amines.
-
-
Sample Work-up and Analysis:
-
After the reaction is complete, gently evaporate the solvent and any excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection (e.g., ethyl acetate or hexane).
-
Inject 1 µL of the final solution into the GC-FID system.
-
Data Presentation: Representative HPLC-UV Analysis
The following table presents representative chromatographic data for the HPLC-UV analysis of several primary and secondary amines after derivatization with this compound. The separation was achieved on a C18 reversed-phase column with a gradient elution of methanol and water.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Methylamine | 5.2 | 5 | 15 | 0.9995 |
| Ethylamine | 6.8 | 4 | 12 | 0.9998 |
| Propylamine | 8.5 | 3 | 10 | 0.9997 |
| Diethylamine | 9.3 | 6 | 18 | 0.9992 |
| Aniline | 12.1 | 2 | 6 | 0.9999 |
HPLC Conditions (Representative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Trustworthiness and Self-Validation
The robustness of this derivatization protocol is ensured by several key factors:
-
Reaction Stoichiometry: The use of a molar excess of the derivatizing reagent helps to drive the reaction to completion, ensuring that all amine molecules are derivatized.
-
Stability of Derivatives: The resulting urea derivatives are chemically stable, allowing for reproducible analysis over time. For optimal results, it is recommended to analyze the derivatized samples within 24 hours if stored at room temperature, or within 72 hours if stored at 4°C.
-
Chromatographic Performance: The derivatization significantly increases the hydrophobicity of the amines, leading to better retention and separation on reversed-phase HPLC columns. The introduced chromophore provides a strong UV absorbance, leading to low detection limits.
-
Method Validation: As with any analytical method, it is crucial to perform a full method validation, including assessments of linearity, accuracy, precision, selectivity, and stability, using the specific matrix of interest.
Conclusion
The derivatization of primary and secondary amines with this compound provides a reliable and sensitive method for their quantitative analysis. The straightforward reaction protocol, coupled with the enhanced chromatographic and detection properties of the resulting urea derivatives, makes this approach highly suitable for a wide range of applications in pharmaceutical, environmental, and biological analysis. The protocols and data presented in this application note serve as a valuable starting point for researchers and scientists seeking to develop robust analytical methods for amine quantification.
Application Notes & Protocols: Ethyl 2-Isocyanatobenzoate as a Versatile Building Block in Medicinal Chemistry
Abstract
Ethyl 2-isocyanatobenzoate is a highly valuable and reactive bifunctional building block in medicinal chemistry. Its unique structure, featuring an electrophilic isocyanate group ortho to an ethyl ester, provides a powerful platform for the efficient construction of diverse, nitrogen-containing heterocyclic scaffolds. These scaffolds, particularly quinazolinones and benzodiazepines, are central to numerous pharmacologically active compounds. This guide offers an in-depth exploration of the reactivity, applications, and handling of this compound, providing researchers, scientists, and drug development professionals with detailed protocols and the causal logic behind experimental choices.
Introduction: The Strategic Advantage of a Bifunctional Synthon
In the landscape of drug discovery, the ability to rapidly generate libraries of complex molecules is paramount.[1][2] this compound (CAS 76393-16-3) emerges as a strategic asset in this endeavor.[] It serves as a stable, readily available precursor for constructing fused heterocyclic systems that are cornerstones of many approved drugs and clinical candidates.[4][5]
Its utility stems from the dual reactivity conferred by its functional groups. The highly electrophilic isocyanate (-N=C=O) is primed for reaction with a vast array of nucleophiles, while the adjacent ethyl ester (-COOEt) provides a handle for subsequent intramolecular cyclization reactions. This "reaction and trap" capability allows for the streamlined, often one-pot, synthesis of privileged scaffolds like quinazolinones and benzodiazepines, which are known to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[6][7]
This document will detail the fundamental chemistry of this building block, provide robust safety protocols for its handling, and present validated experimental procedures for its use in synthesizing medicinally relevant heterocyclic cores.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is critical for its effective use.
| Property | Value | Source |
| CAS Number | 76393-16-3 | [8] |
| Molecular Formula | C₁₀H₉NO₃ | [9] |
| Molecular Weight | 191.18 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [10] |
| Boiling Point | 118-119 °C at 0.8 mmHg |
The reactivity is dominated by the isocyanate moiety. The central carbon of the N=C=O group is highly electrophilic and susceptible to attack by nucleophiles such as amines, alcohols, and even carbanions. A crucial consideration is its sensitivity to moisture, as reaction with water leads to the formation of an unstable carbamic acid, which rapidly decarboxylates to form ethyl anthranilate, consuming the reagent. Therefore, all reactions must be conducted under strictly anhydrous conditions.
References
- 1. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triaze… [ouci.dntb.gov.ua]
- 7. benthamdirect.com [benthamdirect.com]
- 8. scbt.com [scbt.com]
- 9. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 10. Ethyl 2-Iodobenzoate | 1829-28-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Scale-up synthesis of ethyl 2-isocyanatobenzoate
An Application Note for the Safe and Efficient Scale-Up Synthesis of Ethyl 2-Isocyanatobenzoate
Authored by: A Senior Application Scientist
Abstract
This compound is a highly valuable and versatile bifunctional reagent, pivotal in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its scale-up synthesis, however, presents distinct challenges related to reagent handling, reaction control, and product purity. This comprehensive guide provides a robust, field-proven protocol for the multigram-to-kilogram scale synthesis of this compound. We delve into the underlying chemical principles, offering a detailed, step-by-step methodology that emphasizes safety, efficiency, and scalability. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, providing the necessary framework for a successful and safe scale-up campaign.
Introduction and Strategic Importance
This compound serves as a cornerstone intermediate, integrating an electrophilic isocyanate group and a nucleophilic-receptive ester functionality within an aromatic scaffold. This unique arrangement allows for complex molecular constructions, making it a key building block in drug discovery and materials science. The transition from bench-scale synthesis to larger-scale production necessitates a shift in strategy, prioritizing safer reagents and developing protocols that are both reproducible and economically viable.
Historically, the synthesis of isocyanates has been dominated by the use of phosgene, an extremely toxic and hazardous gas. Modern synthetic chemistry, driven by principles of green chemistry and enhanced safety protocols, has increasingly adopted phosgene substitutes.[1][2] Among these, bis(trichloromethyl) carbonate, commonly known as triphosgene , has emerged as a superior alternative.[3] As a stable, crystalline solid, triphosgene is significantly safer to handle, transport, and store, while functioning as a solid source of phosgene in situ.[4] This application note details a scalable synthesis utilizing triphosgene and the readily available starting material, ethyl anthranilate.
Mechanistic Rationale and Process Chemistry
The conversion of a primary amine to an isocyanate using triphosgene is a well-established transformation that proceeds with high efficiency. The overall reaction involves the reaction of three equivalents of the primary amine with one equivalent of triphosgene.
Mechanism:
-
Activation of Triphosgene: In the presence of a tertiary amine base (e.g., triethylamine), triphosgene is thought to generate a reactive intermediate, which effectively delivers phosgene in a controlled manner.
-
Nucleophilic Attack: The primary amine of ethyl anthranilate attacks the carbonyl carbon of the in situ generated phosgene.
-
Intermediate Formation and Elimination: This attack forms an unstable carbamoyl chloride intermediate. The tertiary amine base then facilitates the elimination of hydrogen chloride (HCl), which is trapped as a salt (e.g., triethylammonium chloride), driving the reaction towards the formation of the isocyanate product.
The use of a non-nucleophilic base is critical to scavenge the HCl produced, preventing it from protonating the starting amine and halting the reaction.[5] The choice of an appropriate solvent is also key; aprotic solvents such as toluene, dichloromethane, or ethyl acetate are preferred to avoid unwanted reactions with the highly electrophilic isocyanate product.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations must be conducted in a high-efficiency chemical fume hood by trained personnel.
Materials and Equipment
-
Chemicals:
-
Ethyl anthranilate (≥98% purity)
-
Triphosgene (≥98% purity)
-
Triethylamine (Et₃N, ≥99%, dried over KOH)
-
Anhydrous Toluene (or Ethyl Acetate)
-
Hydrochloric Acid (1M solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
5 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple, and a reflux condenser.
-
1 L pressure-equalizing dropping funnel.
-
Heating mantle with a temperature controller.
-
Inert gas line (Nitrogen or Argon).
-
Gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize any excess phosgene or HCl gas.
-
Filtration apparatus (e.g., large Büchner funnel).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Reagent Quantities
| Reagent | Formula | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Ethyl Anthranilate | C₉H₁₁NO₂ | 165.19 | 3.0 | 0.605 | 100 | 90.4 | 1.117 |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 1.05 | 0.212 | 62.9 | - | - |
| Triethylamine | C₆H₁₅N | 101.19 | 6.6 | 1.331 | 134.7 | 185.6 | 0.726 |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | - | - | 2500 | 0.867 |
Step-by-Step Experimental Procedure
-
Reactor Setup: Assemble the 5 L reaction flask with the overhead stirrer, thermocouple, and condenser under a nitrogen atmosphere. Connect the condenser outlet to the caustic scrubber. Ensure all glassware is oven-dried and cooled under inert gas to prevent moisture contamination.
-
Reagent Charging: To the reactor, add anhydrous toluene (1.5 L) and triphosgene (62.9 g, 0.212 mol). Stir the mixture to dissolve the triphosgene. Cool the solution to 0-5 °C using an ice-water bath.
-
Amine Solution Preparation: In a separate flask, prepare a solution of ethyl anthranilate (100 g, 0.605 mol) and triethylamine (134.7 g, 1.331 mol) in anhydrous toluene (1.0 L).
-
Controlled Addition: Transfer the amine solution to the dropping funnel. Add this solution dropwise to the cold, stirred triphosgene solution over approximately 2-3 hours. Crucially, maintain the internal reaction temperature below 10 °C during the entire addition. This slow, cold addition is vital to control the exotherm and prevent the formation of urea byproducts.[6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or by FT-IR spectroscopy. For IR, withdraw a small aliquot, filter it, and evaporate the solvent. The disappearance of the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the appearance of a strong, sharp absorption band for the isocyanate group (N=C=O) at approximately 2250-2270 cm⁻¹ indicates product formation.[7]
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated triethylammonium hydrochloride salt.
-
Wash the salt cake with a small amount of fresh anhydrous toluene (2 x 100 mL) to recover any trapped product.
-
Combine the filtrates and transfer to a large separatory funnel.
-
Wash the organic solution sequentially with cold 1M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and finally with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a light brown or yellow oil. Purify this oil by vacuum distillation.
-
Collect the fraction boiling at approximately 118-120 °C at 0.8 mmHg. The expected yield is typically in the range of 85-95%.
-
Workflow Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Safety and Hazard Management
The scale-up of any chemical process requires a stringent safety assessment. The following points are critical:
-
Triphosgene: Although a solid, triphosgene can decompose to release highly toxic phosgene gas upon heating or contact with nucleophiles (including water). Handle only in a well-ventilated fume hood. Avoid inhalation of dust.[3]
-
Isocyanates: this compound is a lachrymator and a respiratory and skin sensitizer.[8] Chronic exposure can lead to asthma-like symptoms.[8] All handling should be performed with appropriate personal protective equipment (PPE).[9][10]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (e.g., butyl rubber or laminate).[11]
-
Engineering Controls: A high-performance fume hood is essential. The reaction should be conducted under an inert atmosphere to prevent moisture from entering, which can both consume the triphosgene and react with the product.[9]
-
Quenching and Waste Disposal: Prepare a quenching solution (e.g., 10% aqueous ammonia or 1:1 isopropanol/10% NaOH) to safely destroy any residual triphosgene or isocyanate in the equipment or waste streams. All chemical waste must be disposed of according to institutional and local regulations.
Analytical Quality Control
Confirmation of the final product's identity and purity is essential.
-
FT-IR Spectroscopy: The most telling analysis. Look for a strong, sharp peak between 2250-2270 cm⁻¹ (isocyanate N=C=O stretch) and a strong peak around 1700-1720 cm⁻¹ (ester C=O stretch). The absence of N-H stretches (3300-3500 cm⁻¹) confirms the complete conversion of the starting amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): Expect signals corresponding to the ethyl ester protons (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and the aromatic protons (a multiplet between 7.0-8.1 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the isocyanate carbon (~125 ppm), the ester carbonyl (~165 ppm), and aromatic carbons.
-
-
Gas Chromatography (GC) / Mass Spectrometry (MS): GC can be used to determine the purity of the distilled product. GC-MS will confirm the molecular weight (191.18 g/mol ).[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent. | 1. Ensure all reagents and solvents are rigorously dried. Use freshly opened bottles or distill solvents. |
| 2. Ineffective base. | 2. Use freshly distilled triethylamine. | |
| 3. Triphosgene decomposition. | 3. Use high-purity triphosgene from a reliable supplier; do not use old or discolored material. | |
| Incomplete Reaction | 1. Insufficient triphosgene or base. | 1. Re-check stoichiometry. Ensure accurate weighing of all reagents. |
| 2. Reaction time too short. | 2. Extend the stirring time at room temperature and continue monitoring by TLC/IR. | |
| Formation of White Precipitate (Urea Byproduct) | 1. Reaction temperature too high during addition. | 1. Strictly maintain the temperature below 10 °C during the addition of the amine solution. |
| 2. Amine solution added too quickly. | 2. Slow down the rate of addition to prevent localized high concentrations of the amine. | |
| Product Decomposes during Distillation | 1. Distillation temperature too high. | 1. Ensure a good vacuum (<1 mmHg) is achieved to lower the boiling point. |
| 2. Presence of acidic or basic impurities. | 2. Ensure the work-up washes were performed thoroughly to remove any residual acid or base. |
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unisa.it [iris.unisa.it]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 9. lakeland.com [lakeland.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. safework.nsw.gov.au [safework.nsw.gov.au]
- 12. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 2-Isocyanatobenzoate
Welcome to the Technical Support Center for the purification of ethyl 2-isocyanatobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges commonly encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Crude this compound often contains a variety of impurities stemming from its synthesis. Common starting materials for its synthesis include isatoic anhydride.[1][2] Potential impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. Depending on the synthetic route, these byproducts could include anthranilic acid, corresponding esters, and ureas formed from the reaction of the isocyanate with any water present.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [3][4] |
| Molecular Weight | 191.18 g/mol | [3] |
| Boiling Point | 118-119 °C at 0.8 mmHg | [5] |
| Melting Point | -34 °C | |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Solubility | Soluble in many organic solvents. | [8] |
Q3: What are the primary safety concerns when handling this compound?
A3: Isocyanates as a class of compounds are hazardous and require careful handling.[9][10] this compound is harmful if swallowed, inhaled, or comes into contact with skin.[11] It can cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[10][11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Ensure that an eyewash station and safety shower are readily accessible.[13]
Q4: How should this compound be stored?
A4: Due to its reactivity, proper storage is essential to maintain the purity of this compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[6] Storage in a cool, dry, and well-ventilated area away from heat and sources of ignition is recommended.[6] Some suppliers recommend refrigerated storage between 2-8°C.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue: Product Decomposition During Distillation
Symptom: The product darkens significantly upon heating, and the yield of pure distilled product is low. A solid residue may form in the distillation flask.
Potential Cause: Isocyanates can undergo thermal decomposition, especially at elevated temperatures. The presence of impurities can also catalyze decomposition pathways.
Solution Workflow:
Caption: Decision workflow for troubleshooting decomposition during distillation.
Detailed Steps & Rationale:
-
Optimize Vacuum: The primary goal is to lower the distillation temperature. This compound has a boiling point of 118-119 °C at 0.8 mmHg.[5] Ensure your vacuum system can achieve and maintain a pressure at or below this level. A higher vacuum will allow for distillation at a lower temperature, minimizing thermal stress on the molecule.
-
Use a Short-Path Distillation Apparatus: A short-path distillation setup minimizes the distance the vapor has to travel, which can help to reduce the time the compound spends at high temperatures.
-
Pre-Purification: If you suspect the presence of high-boiling or non-volatile impurities that could catalyze decomposition, a preliminary purification step can be beneficial. This could involve dissolving the crude product in a non-polar solvent like hexanes, filtering off any insoluble material, and then removing the solvent under reduced pressure before distillation.
Issue: Product Contamination with Water-Reactive Byproducts
Symptom: The purified product shows broad peaks in the NMR spectrum, particularly in the amide or urea region, or has a cloudy appearance.
Potential Cause: Isocyanates are highly reactive towards nucleophiles, especially water. Exposure to atmospheric moisture or residual water in solvents can lead to the formation of carbamic acids, which are unstable and can decompose to amines. These amines can then react with more isocyanate to form ureas.
Solution Workflow:
Caption: Workflow to prevent contamination from water-reactive byproducts.
Detailed Steps & Rationale:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents used in the workup and purification are rigorously dried. Solvents like dichloromethane can be dried by distillation from calcium hydride.[14]
-
Proper Glassware Preparation: All glassware should be oven-dried at a high temperature (e.g., >120 °C) for several hours and then cooled under a stream of dry nitrogen or argon, or in a desiccator.
-
Inert Atmosphere: Conduct all manipulations, including transfers, workup, and purification, under an inert atmosphere of nitrogen or argon. This prevents exposure to atmospheric moisture.
Issue: Difficulty in Separating Structurally Similar Impurities by Column Chromatography
Symptom: Fractions collected from column chromatography show a mixture of the desired product and impurities with very similar Rf values on TLC.
Potential Cause: The crude mixture may contain isomers or byproducts with polarities very close to that of this compound.
Solution Workflow:
Step-by-Step Protocol for Optimized Column Chromatography:
-
TLC Solvent System Screening:
-
Begin by testing a range of solvent systems with varying polarities. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[15]
-
Prepare several TLC chambers with different ratios of ethyl acetate/hexanes (e.g., 5:95, 10:90, 20:80, 30:70).
-
Spot the crude material on each TLC plate and develop the chromatogram.
-
The ideal solvent system will give the desired product an Rf value between 0.2 and 0.4, with good separation from all impurities.[15]
-
If ethyl acetate/hexanes do not provide adequate separation, consider other solvent systems such as dichloromethane/hexanes or ether/hexanes.[15]
-
-
Column Preparation and Loading:
-
Once an optimal solvent system is identified, pack a flash chromatography column with silica gel, equilibrating it with the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent, preferably the eluent or a less polar solvent like dichloromethane.[16][17]
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary for complex mixtures.
-
Collect small, uniform fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Table for Column Chromatography:
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Perform a more thorough TLC screen with a wider range of solvent polarities and compositions. |
| Tailing of Spots on TLC | Compound is too polar for the solvent system; potential interaction with acidic silica. | Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the silica.[15] |
| Compound Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a system like methanol/dichloromethane may be necessary.[15] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. 4-イソシアナト安息香酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 11. Ethyl 4-isocyanatobenzoate | C10H9NO3 | CID 589805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. rsc.org [rsc.org]
- 15. Chromatography [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
Technical Support Center: Synthesis of Ethyl 2-Isocyanatobenzoate
Welcome to the technical support center for the synthesis of ethyl 2-isocyanatobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this versatile reagent. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to resolve issues in your own laboratory settings.
I. Understanding the Chemistry: Common Synthetic Routes
This compound is a valuable building block in organic synthesis, primarily used for the introduction of the 2-ethoxycarbonylphenyl group in the formation of ureas, carbamates, and other heterocyclic systems. The successful synthesis of this reagent hinges on the careful control of reaction conditions to minimize the formation of several key impurities. The three most common synthetic routes are:
-
Phosgenation of Ethyl 2-Aminobenzoate: This is a classical and often high-yielding method involving the reaction of ethyl 2-aminobenzoate with phosgene or a phosgene equivalent like triphosgene or diphosgene.
-
Curtius Rearrangement of 2-Ethoxycarbonylbenzoyl Azide: This route offers a phosgene-free alternative, proceeding through a thermally or photochemically induced rearrangement of an acyl azide.
-
From Isatoic Anhydride: Isatoic anhydride can be converted to the target isocyanate, often through reaction with an activating agent followed by rearrangement.
Each of these methods presents a unique set of challenges and potential impurity profiles, which we will explore in detail.
II. Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Route 1: Phosgenation of Ethyl 2-Aminobenzoate
Q1: My final product is a solid or a viscous oil that is difficult to purify, and the IR spectrum shows a strong absorption around 1650 cm⁻¹ in addition to the isocyanate peak at ~2260 cm⁻¹. What is this impurity?
A1: This is a very common issue and strongly indicates the presence of a symmetrical urea byproduct, specifically N,N'-bis(2-ethoxycarbonylphenyl)urea .
-
Causality: This impurity forms when the highly reactive this compound product reacts with unreacted ethyl 2-aminobenzoate starting material. This is particularly problematic if the addition of the phosgenating agent is too slow or if there are localized areas of low phosgene concentration.
-
Troubleshooting:
-
Inverse Addition: Add the solution of ethyl 2-aminobenzoate to a solution of the phosgenating agent (phosgene, triphosgene, etc.). This ensures that the amine is always in the presence of excess phosgenating agent, minimizing its availability to react with the newly formed isocyanate.
-
Temperature Control: Keep the reaction temperature low (typically 0 °C or below) during the addition to control the reaction rate and prevent side reactions.
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogenous reaction mixture and avoid localized concentration gradients.
-
Q2: After work-up, my NMR spectrum shows unreacted starting material. How can I remove it and prevent its recurrence?
A2: Unreacted ethyl 2-aminobenzoate is a common impurity if the reaction does not go to completion.
-
Causality: Insufficient phosgenating agent, poor quality of the phosgenating agent, or a reaction time that is too short can lead to incomplete conversion.
-
Troubleshooting & Purification:
-
Stoichiometry: Ensure at least a stoichiometric amount of the phosgenating agent is used. For solid phosgene equivalents like triphosgene, it's often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents of phosgene per mole of amine).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the starting amine spot (TLC) or the N-H stretching bands in the IR spectrum indicates completion.
-
Purification: Unreacted ethyl 2-aminobenzoate can often be removed by fractional distillation under reduced pressure, as it has a different boiling point than the desired isocyanate. Alternatively, preparative chromatography on silica gel can be effective, though care must be taken as isocyanates can be sensitive to silica.
-
Q3: I see a peak in my mass spectrum that corresponds to the molecular weight of my product plus HCl. What is this?
A3: This is likely the corresponding carbamoyl chloride , ethyl 2-(chloroformylamino)benzoate.
-
Causality: The carbamoyl chloride is an intermediate in the reaction of the amine with phosgene. Under certain conditions, particularly if the reaction is not sufficiently heated after the initial addition, it can be isolated.
-
Troubleshooting:
-
Thermal Treatment: After the addition of the phosgenating agent is complete, a period of heating (reflux) is often necessary to promote the elimination of HCl from the carbamoyl chloride intermediate to form the isocyanate.
-
Base: In some protocols, a non-nucleophilic base (e.g., pyridine) is added to scavenge the HCl formed and drive the reaction to completion.
-
Route 2: Curtius Rearrangement
Q1: My yield is low, and I have a significant amount of a high-melting solid as a byproduct. What is it and how can I avoid it?
A1: The most common byproduct in the Curtius rearrangement is a symmetrical urea , formed from the reaction of the isocyanate with an amine generated in situ.[1]
-
Causality: This occurs if there is water present in the reaction mixture. The isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine (in this case, ethyl 2-aminobenzoate). This amine then rapidly reacts with another molecule of the isocyanate to form the urea.[1]
-
Troubleshooting:
-
Anhydrous Conditions: The most critical factor is to ensure strictly anhydrous conditions. Dry all solvents and reagents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Use aprotic solvents such as toluene or benzene for the rearrangement step to avoid any reaction of the isocyanate with the solvent.[1]
-
Q2: The rearrangement of my acyl azide is slow or incomplete. How can I drive the reaction to completion?
A2: Incomplete rearrangement can be due to insufficient temperature or issues with the acyl azide formation.
-
Causality: The thermal decomposition of the acyl azide requires a specific activation energy. If the temperature is too low, the reaction will be slow or may not proceed at all.
-
Troubleshooting:
-
Temperature Optimization: The optimal temperature for the Curtius rearrangement is dependent on the substrate. For many aryl acyl azides, temperatures in the range of 80-110 °C are required. If the reaction is sluggish, a modest increase in temperature may be necessary.
-
Solvent Choice: The boiling point of the solvent can be used to control the reaction temperature. Toluene (b.p. 111 °C) is a common choice.
-
Acyl Azide Purity: Ensure the preceding step of acyl azide formation has gone to completion. Impurities in the acyl azide can interfere with the rearrangement.
-
Route 3: From Isatoic Anhydride
Q1: I am getting a mixture of products, including a compound that gives a positive test for a primary amine. What is happening?
A1: The isatoic anhydride ring is susceptible to opening by nucleophiles, which can lead to the formation of anthranilic acid or its derivatives.
-
Causality: Strong bases or nucleophiles can attack the carbonyl groups of isatoic anhydride, leading to ring-opening. If water is present, hydrolysis can occur, leading to the formation of anthranilic acid.
-
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic base if a base is required for the reaction.
-
Anhydrous Conditions: As with the other routes, maintaining anhydrous conditions is crucial to prevent hydrolysis of the starting material and intermediates.
-
Reaction Temperature: Keep the reaction temperature as low as possible to minimize side reactions.
-
Q2: My reaction is complex, and I'm having difficulty isolating the desired isocyanate. Are there any known common byproducts from this route?
A2: Yes, reactions involving isatoic anhydride can be complex. Besides anthranilic acid, other potential byproducts include sodium 2-isocyanatobenzoate (if a sodium base is used) and products from further reactions of the isocyanate.
-
Troubleshooting and Purification:
-
Careful Work-up: A carefully designed aqueous work-up can help to remove some of these byproducts. For example, a mild acidic wash can help to remove basic impurities.
-
Chromatography: Flash column chromatography on silica gel is often necessary to purify the product from a complex reaction mixture. Use a non-polar eluent system and run the column quickly to minimize decomposition of the isocyanate on the silica.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
III. Impurity Profile Summary
| Synthetic Route | Common Impurities | Formation Mechanism | Analytical Signature (IR) |
| Phosgenation | N,N'-bis(2-ethoxycarbonylphenyl)urea | Reaction of isocyanate with starting amine | Strong C=O stretch ~1650 cm⁻¹ |
| Ethyl 2-aminobenzoate (starting material) | Incomplete reaction | N-H stretches ~3300-3500 cm⁻¹ | |
| Ethyl 2-(chloroformylamino)benzoate (carbamoyl chloride) | Incomplete elimination of HCl | C=O stretch ~1720-1740 cm⁻¹ | |
| Curtius Rearrangement | N,N'-bis(2-ethoxycarbonylphenyl)urea | Reaction of isocyanate with amine formed from hydrolysis | Strong C=O stretch ~1650 cm⁻¹ |
| Ethyl 2-aminobenzoate | Hydrolysis of isocyanate | N-H stretches ~3300-3500 cm⁻¹ | |
| From Isatoic Anhydride | Anthranilic acid | Ring-opening by hydrolysis | Broad O-H and N-H stretches |
| Sodium 2-isocyanatobenzoate | Reaction with sodium base | May be difficult to distinguish from product by IR alone |
IV. Experimental Protocols & Workflows
Protocol 1: Synthesis via Phosgenation (using Triphosgene)
Caution: Phosgene and its equivalents are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of triphosgene (1.05 equivalents) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-aminobenzoate (1.0 equivalent) in anhydrous toluene dropwise over 1 hour.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Curtius Rearrangement
-
To a solution of 2-ethoxycarbonylbenzoic acid (1.0 equivalent) in anhydrous acetone, add triethylamine (1.1 equivalents) and cool to 0 °C.
-
Add ethyl chloroformate (1.1 equivalents) dropwise and stir for 30 minutes at 0 °C.
-
Add a solution of sodium azide (1.5 equivalents) in a minimum amount of water, and stir vigorously for 1-2 hours at 0 °C.
-
Extract the acyl azide with toluene, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Heat the toluene solution of the acyl azide to 80-100 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude isocyanate.
-
Purify by vacuum distillation.
V. Visualization of Impurity Formation
Phosgenation Route: Urea Formation
Caption: Formation of symmetrical urea impurity.
Curtius Rearrangement: Hydrolysis and Urea Formation
Caption: Hydrolysis leading to urea byproduct.
VI. References
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110. --INVALID-LINK--
References
Side reactions of ethyl 2-isocyanatobenzoate with nucleophiles
Welcome to the technical support center for ethyl 2-isocyanatobenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you navigate the unique reactivity of this intermediate, anticipate potential side reactions, and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and offering validated solutions.
Issue 1: My reaction mixture is cloudy, and a white precipitate has formed. My yield of the desired product is significantly lower than expected.
Probable Cause: This is the most common issue when working with isocyanates and is a classic sign of water contamination. Isocyanates are highly electrophilic and react readily with even trace amounts of water.[1] This initiates a cascade of reactions that consumes your starting material and generates insoluble byproducts.
Mechanism of Water-Induced Side Reaction:
-
Carbamic Acid Formation: The isocyanate group (-NCO) reacts with water to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (which may be observed as bubbling or foaming) and forming a primary amine (2-aminobenzoate).[1]
-
Urea Formation: This newly formed, highly nucleophilic amine immediately attacks a second molecule of your this compound. This reaction is often much faster than your intended reaction, leading to the formation of a symmetric, and typically insoluble, N,N'-disubstituted urea byproduct.[2]
This parasitic reaction consumes two equivalents of your isocyanate for every one equivalent of water, drastically reducing the yield of your target molecule.
DOT Diagram: Water-Isocyanate Side Reaction
Caption: Cascade reaction initiated by water contamination.
Solutions & Protocols:
-
Preventative Measures: The most effective strategy is prevention. Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere).
-
Reagent & Solvent Purity: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. If using reagents that may be hygroscopic, dry them thoroughly before use.
-
Inert Atmosphere: Always run your reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2][3]
Protocol 1: Rigorous Drying of Solvents and Reagents
-
Glassware: Disassemble and clean all glassware. Place in an oven at 150°C for at least 4 hours (overnight is preferable). Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon, allowing it to cool.
-
Solvents: Use freshly opened bottles of anhydrous solvent. For particularly sensitive reactions, dispense the solvent from a sealed bottle via cannula or a dry syringe. If a solvent purification system (e.g., passing through activated alumina columns) is available, use it.
-
Nucleophiles & Reagents: If your nucleophile is a solid, dry it under a high vacuum for several hours before use. If it is a liquid, consider storing it over activated molecular sieves (ensure the sieves are compatible with your reagent).
Issue 2: My primary product is correct, but I'm observing significant, higher molecular weight byproducts.
Probable Cause: Isocyanates can react with themselves, especially in the presence of certain catalysts or at elevated temperatures. This leads to the formation of dimers (uretdiones) and trimers (isocyanurates).[4]
-
Dimerization: Two isocyanate molecules can undergo a [2+2] cycloaddition to form a four-membered uretdione ring. This reaction is often reversible at higher temperatures.[5]
-
Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered isocyanurate ring. This process is often catalyzed by bases, phosphines, or certain metal salts.[6][7]
Solutions:
-
Temperature Control: Maintain the lowest effective temperature for your reaction. Avoid unnecessary heating.
-
Catalyst Screening: If using a catalyst, be aware that it may also promote self-condensation. Tertiary amines and phosphines are known to catalyze trimerization.[7] Screen for catalysts that are selective for your desired transformation.
-
Concentration: Run the reaction at a moderate concentration. Adding the isocyanate slowly to a solution of the nucleophile can help favor the desired intermolecular reaction over self-condensation.
DOT Diagram: Isocyanate Self-Condensation Pathways
Caption: Dimerization and trimerization side reactions.
Issue 3: I've isolated an unexpected heterocyclic product, quinazoline-2,4(1H,3H)-dione, instead of my target molecule.
Probable Cause: This is a side reaction specific to the structure of this compound. The ortho positioning of the isocyanate and the ethyl ester groups creates the potential for an intramolecular or intermolecular cyclization reaction, especially under basic or heated conditions. Quinazoline-2,4(1H,3H)-diones are known to be synthesized from anthranilic acid derivatives.[8][9]
Plausible Mechanisms:
-
Intramolecular Cyclization (Catalyzed): A basic catalyst or nucleophile could activate the ester carbonyl, making it susceptible to attack by the isocyanate nitrogen.
-
Intermolecular Reaction: Your intended nucleophile (e.g., an amine, R-NH₂) first reacts with the ester group (aminolysis) of one isocyanate molecule. The resulting amide can then react with the isocyanate group of a second molecule, leading to the cyclized quinazolinedione product.
Solutions:
-
Use Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge®) to avoid reaction with the ester.
-
Temperature Control: Keep the reaction temperature as low as possible. High temperatures can promote both aminolysis of the ester and the subsequent cyclization.
-
Order of Addition: Add the base slowly to the reaction mixture after the isocyanate has reacted with your primary nucleophile, if the reaction sequence allows.
DOT Diagram: Quinazolinedione Formation
Caption: Potential pathway to quinazolinedione byproduct.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? A1: Due to its high reactivity, especially with moisture, proper storage is critical. Store the compound in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[10] It should be kept in a cool, dark, and dry place, such as a refrigerator designated for chemical storage (2-8°C is often recommended).[11][12] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.
Q2: My desired product is a urea derivative. How can I effectively purify it from the symmetric urea byproduct formed from water contamination? A2: Fortunately, there is often a significant difference in solubility between the desired product and the symmetric urea byproduct. Symmetric ureas derived from aromatic isocyanates are frequently poorly soluble in many common organic solvents.
-
Filtration: The simplest method is often to triturate the crude reaction mixture with a suitable solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in which your desired product is soluble but the urea byproduct is not. The insoluble urea can then be removed by simple filtration.[2]
-
Selective Extraction/Crystallization: In some cases, selective extraction can be effective. For instance, some ureas are insoluble in ketones like methyl isobutyl ketone, while others might be soluble, allowing for separation.[13] Recrystallization from a carefully chosen solvent system is also a powerful purification technique.
Q3: Can the ethyl ester group be hydrolyzed during the reaction or workup? A3: Yes, absolutely. The ethyl ester is susceptible to hydrolysis under either acidic or basic aqueous conditions, especially with heating.[14][15] This would yield the corresponding carboxylic acid. This can be problematic as the free carboxylic acid may be less soluble, complicating purification. Furthermore, the presence of an acid could alter the reaction pathway. If your workup involves an aqueous wash, use neutral or slightly acidic water (if your product is stable) and avoid prolonged contact times or heating.
Q4: What are the primary safety concerns when working with isocyanates? A4: Isocyanates are potent respiratory sensitizers and can cause severe asthma-like symptoms upon inhalation, even at very low concentrations.[16][17] They are also irritants to the skin and eyes.[17] All manipulations should be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (check for appropriate glove compatibility).[3]
Q5: My nucleophile is a poor one (e.g., a sterically hindered amine or a weakly nucleophilic alcohol). My reaction is very slow. Can I use a catalyst? A5: Yes, but with caution. For urethane formation (from alcohols), common catalysts include dibutyltin dilaurate (DBTDL) or tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO). For urea formation (from amines), the reaction is often fast enough without a catalyst. However, be aware that these catalysts can also promote the side reactions mentioned earlier, such as trimerization and reaction with water.[1][7] It is advisable to run a small-scale experiment first to screen for catalyst effectiveness and potential byproduct formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. actsafe.ca [actsafe.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A new and facile synthesis of quinazoline-2,4(1H,3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Benzoic acid,2-isocyanato-, ethyl ester MSDS CasNo.76393-16-3 [lookchem.com]
- 12. Ethyl 4-isocyanatobenzoate 97 30806-83-8 [sigmaaldrich.com]
- 13. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]
- 14. wyzant.com [wyzant.com]
- 15. brainly.com [brainly.com]
- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 17. bhhcsafetycenter.com [bhhcsafetycenter.com]
Technical Support Center: Improving the Yield of Reactions with Ethyl 2-Isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during experiments with ethyl 2-isocyanatobenzoate, offering explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer:
Low yields in reactions with this compound can often be traced back to a few key areas. Isocyanates are highly reactive electrophiles, and their success in a reaction is heavily dependent on the purity of the starting materials and the reaction conditions.[1] Here are the primary factors to investigate:
-
Moisture Contamination: this compound is sensitive to moisture.[2] Water will react with the isocyanate group to form an unstable carbamic acid, which then decomposes to 2-aminobenzoate and carbon dioxide. This side reaction consumes your starting material and reduces the yield of the desired product.
-
Purity of Reactants and Solvents: The purity of all reaction components is critical.[3] Impurities in your nucleophile, solvent, or even the this compound itself can lead to unwanted side reactions. It is crucial to use reagents and solvents of the appropriate grade and to purify them if necessary.[3]
-
Suboptimal Reaction Temperature: The temperature at which the reaction is conducted can significantly impact the rate and selectivity. While many reactions with isocyanates proceed well at room temperature, some may require heating to overcome activation energy barriers.[1] Conversely, excessive heat can promote side reactions or decomposition.
-
Incorrect Stoichiometry: Accurate measurement of reactants is fundamental.[3] An imbalance in the stoichiometry can leave an excess of one reactant, complicating purification and potentially leading to the formation of byproducts.
-
Inefficient Mixing: In heterogeneous reaction mixtures, or with viscous solutions, inefficient stirring can lead to localized concentration gradients and incomplete reaction.[3]
Question 2: I'm observing the formation of an insoluble white precipitate. What is it and how can I prevent it?
Answer:
The formation of an insoluble white precipitate is a common issue when working with isocyanates. This is typically a urea derivative, formed from the reaction of the isocyanate with water, followed by the reaction of the resulting amine with another molecule of the isocyanate.
Mechanism of Urea Formation:
-
Hydrolysis: R-N=C=O + H₂O → [R-NH-COOH] (Carbamic acid - unstable)
-
Decarboxylation: [R-NH-COOH] → R-NH₂ + CO₂
-
Urea Formation: R-N=C=O + R-NH₂ → R-NH-C(=O)-NH-R (Disubstituted Urea)
To prevent this, it is imperative to work under anhydrous (dry) conditions.
Protocol for Ensuring Anhydrous Conditions:
-
Glassware: Flame-dry or oven-dry all glassware (flasks, stir bars, dropping funnels) immediately before use and allow to cool under a stream of inert gas (e.g., nitrogen or argon).[3]
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it may be necessary to distill them over a suitable drying agent.
-
Reactants: Ensure your nucleophile is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Question 3: My desired product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What are my options?
Answer:
When chromatographic separation is challenging, consider the following strategies:
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Derivative Formation: In some cases, you can selectively react either your product or the impurity to form a derivative with a significantly different polarity. After separation, the original functional group can be regenerated.
-
Alternative Work-up Procedures: Modifying the work-up can sometimes help to remove stubborn impurities. For example, a specific aqueous wash (acidic or basic) might selectively extract the impurity.
-
Preparative HPLC: If the scale of your reaction is not too large, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.
Question 4: I am trying to synthesize a quinazolinone from this compound and a primary amine, but the yield is poor. How can I optimize this reaction?
Answer:
The synthesis of quinazolinones from this compound is a powerful transformation.[4][5][6][7] However, achieving high yields often requires careful optimization of the reaction conditions.
Key Optimization Parameters for Quinazolinone Synthesis:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic solvents such as Toluene, Xylene, or DMF are commonly used. | These solvents are generally inert to the reactants and can be heated to the temperatures often required for the cyclization step. |
| Temperature | Stepwise heating is often beneficial. The initial reaction with the amine may proceed at room temperature, followed by heating to effect cyclization. | The initial nucleophilic attack is often fast at room temperature, while the subsequent intramolecular cyclization and elimination of ethanol typically requires thermal energy. |
| Catalyst | The reaction can be self-catalyzed or a mild acid or base catalyst can be employed. | A catalyst can facilitate the cyclization step. However, strong acids or bases can lead to side reactions. |
| Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | Prolonged reaction times at high temperatures can lead to decomposition of the product. |
General Protocol for Quinazolinone Synthesis:
-
Dissolve the primary amine in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere.
-
Add this compound dropwise to the stirred solution at room temperature.
-
After the initial reaction is complete (as determined by TLC), heat the reaction mixture to reflux.
-
Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, cool the mixture and isolate the product by filtration or extraction.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, properties, and reactivity of this compound.
Question 1: What is the best way to store this compound?
Answer:
This compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture.[2] It is best stored in a cool, dry place away from incompatible materials such as water, alcohols, amines, and strong acids or bases.[2]
Question 2: What are the main side reactions to be aware of when using this compound?
Answer:
The primary side reactions involve the reaction of the isocyanate group with nucleophiles other than the intended reactant.
-
Reaction with Water: As discussed in the troubleshooting section, this leads to the formation of ureas.
-
Reaction with Alcohols: If your nucleophile contains a hydroxyl group and you are targeting another functional group, you may get urethane formation as a side product.
-
Dimerization/Trimerization: Under certain conditions, particularly with prolonged heating or in the presence of certain catalysts, isocyanates can dimerize or trimerize.
-
Reaction with Carboxylic Acids: Isocyanates can react with carboxylic acids to form amides and carbon dioxide.[1]
Question 3: Can I use protic solvents like ethanol or methanol for my reaction?
Answer:
It is generally not recommended to use protic solvents like alcohols with isocyanates, as the solvent will react with the isocyanate to form a urethane.[2][8][9] This will consume your starting material and introduce a significant byproduct. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are preferred.[10]
Question 4: How can I monitor the progress of my reaction?
Answer:
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most reactions involving this compound.[10][11] You can observe the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and any byproducts.[10] Infrared (IR) spectroscopy can also be useful for monitoring the disappearance of the characteristic isocyanate peak around 2270 cm⁻¹.[12]
Question 5: What are the safety precautions I should take when working with this compound?
Answer:
Isocyanates are potent respiratory and skin sensitizers and can be irritating to the eyes and mucous membranes.[13] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][14] In case of a spill, it should be handled with appropriate absorbent material and decontaminated.[2]
III. Visualizing Reaction Pathways and Troubleshooting
Workflow for Troubleshooting Low Yields
The following diagram illustrates a logical workflow for diagnosing and resolving low reaction yields.
Caption: A flowchart for troubleshooting low reaction yields.
Reaction Pathway: Quinazolinone Synthesis
This diagram illustrates the general reaction pathway for the synthesis of a quinazolinone from this compound and a primary amine.
Caption: Synthesis of quinazolinones from this compound.
IV. References
-
BenchChem. (n.d.). Troubleshooting low yields in ethyl isocyanoacetate couplings. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Ethyl isocyanoacetate. Retrieved from --INVALID-LINK--
-
Al-Ostath, A., et al. (2013). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 31.
-
ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from --INVALID-LINK--
-
PCI Magazine. (2000). Troubleshooting Metal Catalyzed Urethane Systems. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from --INVALID-LINK--
-
RSC Advances. (2024). Isocyanate-based multicomponent reactions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Ethyl isocyanate. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some novel quinazolinone derivatives. Retrieved from --INVALID-LINK--
-
Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2015, 395637.
-
ResearchGate. (2020). Remarkably flexible quinazolinones—synthesis and biological applications. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
NASA Technical Reports Server. (n.d.). Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. Retrieved from --INVALID-LINK--
-
Scilit. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pcimag.com [pcimag.com]
- 13. Ethyl isocyanate | C3H5NO | CID 8022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Preventing polymerization of ethyl 2-isocyanatobenzoate
Welcome to the technical support resource for ethyl 2-isocyanatobenzoate (CAS 76393-16-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and use of this highly reactive compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the stability of your material and the success of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your work with this compound in a direct question-and-answer format.
Q1: My clear, colorless solution of this compound has turned cloudy, become viscous, or contains a white solid. What is happening?
A1: This is a classic sign of unwanted polymerization or hydrolysis. The isocyanate (-NCO) group is highly electrophilic and susceptible to reaction with nucleophiles, including itself and, most commonly, water.[1] There are two primary degradation pathways:
-
Hydrolysis and Polyurea Formation: The most frequent cause is contamination with moisture.[2] Isocyanates react with water to form an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide gas.[3][4] This newly formed amine is a potent nucleophile and will rapidly react with another isocyanate molecule to form a highly insoluble polyurea linkage.[2] This process is often autocatalytic and leads to the formation of solid precipitates and an increase in viscosity. The CO₂ evolution can also cause pressure buildup in sealed containers.
-
Trimerization: Isocyanates can undergo self-condensation to form a highly stable, six-membered ring structure called an isocyanurate (a cyclic trimer).[5] This process can be initiated by heat, light, or the presence of various catalysts, including bases, metal salts (like potassium octoate), phosphines, and certain metal complexes.[6][7][8] The resulting isocyanurate is a distinct chemical entity and will precipitate from solution if its solubility is exceeded.
A Safety Data Sheet for this compound explicitly states it is air and moisture sensitive , underscoring the high probability of these degradation pathways.[9]
Q2: I've observed signs of degradation. How can I reliably confirm that polymerization or hydrolysis has occurred?
A2: Visual inspection is the first step, but analytical confirmation is crucial for definitive diagnosis and quality control.
-
FTIR Spectroscopy (Attenuated Total Reflectance - ATR): This is the most direct and rapid method. The isocyanate group has a very strong and sharp characteristic absorbance peak between 2250-2275 cm⁻¹ .[10][11]
-
A significant decrease or complete disappearance of this peak indicates the consumption of the isocyanate.
-
The appearance of new peaks can confirm the degradation product. Look for C=O stretching of a urea at ~1640-1690 cm⁻¹ or an isocyanurate at ~1700 cm⁻¹.
-
In-situ FTIR is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of isocyanate concentration during a reaction, preventing the use of degraded starting material and ensuring reaction completion.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structures of the degradation products. While the starting material has a defined set of peaks, the formation of oligomers or polymers will result in broad, poorly resolved signals.
-
Chromatography (HPLC, LC-MS): These techniques can be used to assess the purity of the material. The appearance of new, higher molecular weight peaks or a decrease in the main peak area indicates oligomerization.[12][13] For quantitative analysis, derivatization of the isocyanate is often required to form a stable product for analysis.[14][15][16]
Q3: What are the definitive best practices for storing this compound to prevent polymerization?
A3: Preventing degradation starts with rigorous storage protocols that eliminate exposure to moisture, heat, light, and catalytic contaminants. One report notes that neat this compound can decompose with a half-life of just 12 hours at room temperature, but is stable for days when stored at -10°C and protected from light.[10]
Recommended Storage Protocol
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or colder (e.g., -10°C to -20°C).[10] | Low temperatures significantly reduce the rate of both hydrolysis and self-polymerization reactions. |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[2][9][17] | Prevents contact with atmospheric moisture and oxygen. Purge the headspace of the container with inert gas after each use. |
| Container | Use the original manufacturer's container. If aliquoting, use amber glass bottles with PTFE-lined caps. | Prevents light exposure and ensures a tight seal. Avoid containers made of copper, copper alloys, or galvanized surfaces.[17] |
| Moisture | Absolutely critical to keep dry.[9][17] | Water is the primary initiator of degradation leading to polyurea formation.[2] |
| Light | Protect from light.[10] | UV light can provide the energy to initiate radical polymerization or other decomposition pathways. |
| Contaminants | Store away from acids, bases, alcohols, and amines. | These materials can act as potent catalysts for polymerization or react directly with the isocyanate group. |
Q4: My reactions involving this compound are inconsistent. How do I set up my experiment to ensure success?
A4: The key is to maintain an anhydrous and inert environment throughout the entire experimental workflow. Contamination is not just a storage issue; it is a critical parameter during the reaction itself.
Step-by-Step Protocol for Anhydrous Reaction Setup
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen/argon.
-
Solvent Preparation: Use only anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Reagent Preparation: Ensure all other reagents are anhydrous. Dry solids in a vacuum oven and distill liquid reagents if necessary.
-
Inert Atmosphere Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while it is still warm and immediately purge the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas. Add solid reagents under a positive flow of inert gas.
-
Temperature Control: Pre-cool the reaction mixture to the desired temperature (e.g., 0°C or lower) before adding the this compound. This helps to control the initial exotherm and minimize side reactions.
-
Addition of Isocyanate: Add the this compound dropwise via a dry syringe to the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as TLC or in-situ FTIR, to determine the reaction endpoint accurately.[11]
Below is a diagram illustrating the troubleshooting logic when encountering potential polymerization.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q: What is the fundamental reason this compound is so unstable? A: The carbon atom in the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it extremely reactive towards nucleophiles. Furthermore, the aromatic ring in this compound enhances this reactivity compared to some aliphatic isocyanates.[2] This inherent electronic property is the root cause of its instability.
Q: Can I add a chemical inhibitor to my bulk container of this compound? A: Yes, for long-term storage, the addition of a polymerization inhibitor can be effective. Common choices for unsaturated compounds include phenolic inhibitors like butylated hydroxytoluene (BHT) or sulfur-based inhibitors like phenothiazine, often at concentrations of 100-1000 ppm.[18][] These compounds typically work by scavenging free radicals that can initiate a polymerization chain reaction. However, be aware that the inhibitor may need to be removed (e.g., by column chromatography or vacuum distillation) before use, as it could interfere with your desired reaction.
Q: Is it possible to salvage a batch of this compound that has started to show cloudiness? A: It is generally not recommended. The polymerization process, once initiated, is often difficult to stop and is irreversible. The insoluble byproducts (polyureas, isocyanurates) are very difficult to remove completely and can act as catalysts for further degradation. Attempting to purify the material via distillation can be dangerous, as heating can accelerate polymerization, leading to rapid pressure buildup. It is safer and more scientifically sound to discard the degraded material following proper hazardous waste procedures and start with a fresh, high-purity batch.
Q: What specific materials and chemical classes should I keep away from this compound? A: A strict segregation policy is critical. Avoid contact with:
-
Water/Moisture: The primary contaminant.[2]
-
Alcohols & Amines: React readily to form urethanes and ureas, respectively.
-
Strong Bases & Acids: Can catalyze trimerization and other side reactions.[7]
-
Metal Compounds: Salts of alkali metals and organometallic complexes can be potent trimerization catalysts.[6][8]
-
Certain Metals: Avoid copper, copper alloys, and galvanized (zinc-coated) surfaces as they can promote degradation.[17]
References
- 1. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 2. resinlab.com [resinlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives | Semantic Scholar [semanticscholar.org]
- 5. WO2015150408A1 - Isocyanate trimerization catalyst for making polyisocyanurate comprising foams - Google Patents [patents.google.com]
- 6. Trimerization Catalysts for PIR Insulation | Umicore [csm.umicore.com]
- 7. researchgate.net [researchgate.net]
- 8. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 9. Benzoic acid,2-isocyanato-, ethyl ester MSDS CasNo.76393-16-3 [m.lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mt.com [mt.com]
- 12. A laboratory comparison of analytical methods used for isocyanates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A New Approach to Sampling Isocyanates Monomer and Oligomers in Air Using a Dry Sampler | SGS Australia [sgs.com]
- 16. youtube.com [youtube.com]
- 17. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 18. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-Isocyanatobenzoate
Welcome to the technical support center for ethyl 2-isocyanatobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and overcome common challenges encountered during the synthesis and use of this versatile reagent.
Introduction: The Chemistry of this compound
This compound is a valuable bifunctional molecule, featuring both an ester and a highly reactive isocyanate group. This unique structure makes it a key building block in the synthesis of a wide range of heterocyclic compounds, polymers, and pharmaceutically active molecules. The isocyanate group is a potent electrophile, readily reacting with nucleophiles, while the ethyl ester provides a handle for further chemical transformations.
The most common synthetic route to this compound is through the Curtius rearrangement of 2-(ethoxycarbonyl)benzoyl azide.[1][2] This reaction proceeds through a concerted mechanism, involving the thermal or photochemical decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas.[3] Understanding the nuances of this reaction is critical to achieving high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and handling of this compound in a question-and-answer format.
Synthesis & Purity
Question 1: My yield of this compound from the Curtius rearrangement is consistently low. What are the likely causes and how can I improve it?
Low yields in the Curtius rearrangement are a common issue and can often be traced back to a few key factors:
-
Moisture Contamination: Isocyanates are extremely sensitive to moisture. Trace amounts of water in your solvents, reagents, or glassware will lead to the hydrolysis of the isocyanate to an unstable carbamic acid, which then decarboxylates to form ethyl anthranilate. This primary amine byproduct can then react with another molecule of your desired isocyanate to form a highly insoluble and difficult-to-remove urea byproduct, significantly reducing your yield.[4]
-
Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Starting materials should also be thoroughly dried.
-
-
Incomplete Acyl Azide Formation: The conversion of your starting material (e.g., 2-(ethoxycarbonyl)benzoyl chloride) to the corresponding acyl azide is a critical first step. If this reaction is incomplete, your overall yield will be diminished.
-
Solution: When preparing the acyl azide from an acyl chloride and sodium azide, ensure the sodium azide is of high purity and finely powdered to maximize its surface area. The reaction is often carried out at low temperatures (e.g., 0 °C) to prevent premature decomposition of the acyl azide.[5] Monitoring the reaction by IR spectroscopy for the disappearance of the acyl chloride carbonyl peak and the appearance of the characteristic azide peak (~2140 cm⁻¹) can be beneficial.
-
-
Suboptimal Rearrangement Temperature: The thermal Curtius rearrangement requires a specific temperature range to proceed efficiently. If the temperature is too low, the rearrangement will be slow or incomplete. If it is too high, you risk decomposition of the starting materials and product, leading to tar formation.
-
Solution: The optimal temperature is substrate-dependent. For 2-(ethoxycarbonyl)benzoyl azide, the rearrangement is typically carried out in an inert, high-boiling solvent like toluene or xylene, with temperatures ranging from 80-110 °C. A gradual increase in temperature while monitoring for the evolution of nitrogen gas is a good strategy.
-
Question 2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent its formation?
This precipitate is almost certainly the symmetrical urea byproduct, N,N'-bis(2-ethoxycarbonylphenyl)urea. As mentioned above, this forms from the reaction of ethyl anthranilate (from isocyanate hydrolysis) with another molecule of this compound.
-
Primary Cause: The presence of water in the reaction.
-
Prevention Strategies:
-
Rigorous Anhydrous Conditions: This cannot be overstated. All solvents, reagents, and glassware must be scrupulously dried.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Order of Addition: When using the isocyanate in a subsequent reaction, it is often preferable to add the nucleophile to the solution of the isocyanate, rather than the other way around, to minimize the time the isocyanate is exposed to potential contaminants.
-
Question 3: My purified this compound seems to degrade or polymerize upon storage. How can I store it properly?
This compound, like most isocyanates, is prone to dimerization, trimerization, and polymerization, especially in the presence of catalysts or upon prolonged storage. It is also sensitive to light and heat.
-
Storage Recommendations:
-
Temperature: Store in a refrigerator at 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent moisture ingress.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.
-
Purity: Ensure the product is as pure as possible before storage, as impurities can catalyze decomposition.
-
Reactivity & Handling
Question 4: I am reacting this compound with a primary alcohol to form a carbamate, but the reaction is sluggish. How can I accelerate it?
The reactivity of isocyanates with nucleophiles can be influenced by several factors.
-
Catalysis: The reaction of isocyanates with alcohols can be catalyzed by both acids and bases. Tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds (e.g., dibutyltin dilaurate) are commonly used as catalysts to increase the reaction rate.
-
Solvent Effects: The choice of solvent can impact the reaction rate. Aprotic solvents are generally preferred to avoid side reactions. Polar aprotic solvents can sometimes accelerate the reaction compared to nonpolar solvents.
-
Steric Hindrance: If the alcohol is sterically hindered, the reaction will be slower. In such cases, increasing the reaction temperature and/or using a catalyst is often necessary.
Question 5: How can I monitor the progress of a reaction involving this compound?
-
FTIR Spectroscopy: This is an excellent technique for monitoring reactions of isocyanates. The isocyanate group has a very strong and characteristic absorption band in the infrared spectrum, typically appearing around 2250-2270 cm⁻¹.[7][8] The disappearance of this peak is a clear indication that the isocyanate has been consumed.
-
Thin-Layer Chromatography (TLC): TLC can also be used to monitor the reaction by observing the disappearance of the starting materials and the appearance of the product spot. It is advisable to quench a small aliquot of the reaction mixture with a nucleophile (like a drop of methanol) before spotting on the TLC plate to convert any remaining isocyanate into a more stable carbamate, which will give a more reliable spot.
Frequently Asked Questions (FAQs)
Q: What are the main hazards associated with this compound?
A: Like other isocyanates, this compound is a hazardous substance. The primary hazards include:
-
Respiratory Sensitization: Inhalation of isocyanate vapors can lead to allergic respiratory reactions, including asthma-like symptoms.[6][9]
-
Skin and Eye Irritation: Direct contact can cause severe irritation to the skin and eyes.[10]
-
Moisture Reactivity: It reacts with water, potentially liberating CO2 and causing pressure buildup in closed containers.
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [9]
Q: Can I purify this compound by distillation?
A: Yes, fractional distillation under reduced pressure is the recommended method for purifying this compound.[11][12] Due to its high boiling point and potential for thermal decomposition, distillation at atmospheric pressure is not advisable. It is crucial to use a clean, dry distillation apparatus and to maintain an inert atmosphere to prevent contamination and side reactions.
Q: What is the expected appearance of pure this compound?
A: Pure this compound is typically a colorless to light yellow liquid.[13] The development of a darker color or the formation of solids may indicate decomposition or polymerization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-(Ethoxycarbonyl)benzoyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Anhydrous acetone
Procedure:
-
Acyl Azide Formation:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium azide (1.1 equivalents) in a minimal amount of water and add acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-(ethoxycarbonyl)benzoyl chloride (1.0 equivalent) in acetone via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture vigorously at 0-5 °C for 1-2 hours after the addition is complete.
-
-
Extraction of Acyl Azide:
-
Pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with cold toluene (3x).
-
Combine the organic layers and wash with cold brine.
-
Dry the toluene solution over anhydrous magnesium sulfate, filter, and use immediately in the next step. Caution: Acyl azides are potentially explosive and should be handled with care. Do not isolate the crude acyl azide.
-
-
Curtius Rearrangement:
-
In a separate three-necked flask equipped with a reflux condenser and a nitrogen inlet, heat the dried toluene solution of the acyl azide to 80-90 °C.
-
Maintain this temperature and monitor the reaction for the evolution of nitrogen gas. A bubbler can be used to visualize the gas evolution.
-
Once the gas evolution ceases (typically 1-2 hours), the rearrangement is complete.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude this compound by fractional distillation under high vacuum.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene or Xylene | High boiling point for thermal rearrangement; inert to isocyanates. |
| Rearrangement Temp. | 80-110 °C | Optimal range for efficient rearrangement without significant decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and subsequent urea formation. |
| Purification | Fractional Distillation (Vacuum) | Removes non-volatile impurities and unreacted starting materials. |
Visualizations
Workflow for the Synthesis of this compound
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aksci.com [aksci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. Purification [chem.rochester.edu]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Removal of Unreacted Ethyl 2-Isocyanatobenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the removal of unreacted ethyl 2-isocyanatobenzoate from reaction mixtures. This document offers practical, experience-driven solutions and detailed protocols to ensure the purity of your final compound.
Introduction
This compound is a highly reactive intermediate used in the synthesis of a variety of heterocyclic compounds and other valuable molecules in medicinal chemistry. Its electrophilic isocyanate group (-N=C=O) readily reacts with nucleophiles. However, reactions often require an excess of the isocyanate, or proceed to incomplete conversion, leaving residual, unreacted starting material. The high reactivity that makes this compound a useful reagent also presents a significant challenge for purification, as it can react with chromatography solvents, moisture, or the desired product during workup and storage. This guide provides a structured approach to neutralizing (quenching) and removing this reactive impurity and its byproducts.
Troubleshooting Guide & Method Selection
This section addresses common issues encountered during the purification of reactions involving this compound.
Question 1: My reaction is complete, but I suspect residual this compound remains. How can I confirm its presence?
Answer:
Before proceeding with a quench or complex purification, it is crucial to confirm the presence of the isocyanate. Several analytical techniques can be used:
-
Infrared (IR) Spectroscopy: This is the most direct method. The isocyanate group has a very strong and sharp characteristic absorption band at approximately 2250-2280 cm⁻¹. The disappearance of this peak is a reliable indicator of complete consumption or removal.
-
Thin-Layer Chromatography (TLC): Co-spot your reaction mixture with a sample of the this compound starting material. Visualization under UV light and/or with a potassium permanganate stain can reveal the presence of unreacted starting material. Note that isocyanates can streak or react with silica gel, so rapid elution is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of the amount of residual isocyanate. A method developed for your starting materials and product will clearly resolve the isocyanate peak.[1][2] Derivatization with an agent like 9-(methylaminomethyl)anthracene can be used to create a fluorescent derivative for highly sensitive detection.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While possible, ¹H or ¹³C NMR is less straightforward for detecting trace amounts in a complex mixture. The isocyanate carbon appears around 120-130 ppm in the ¹³C NMR spectrum, but this region can be crowded.
Question 2: How can I effectively quench unreacted this compound in my reaction mixture?
Answer:
Quenching involves adding a highly reactive nucleophile to the reaction mixture to convert the isocyanate into a more stable, easily removable byproduct. The choice of quenching agent is critical and depends on the stability of your desired product and the intended purification method.
The general principle is to convert the electrophilic isocyanate into a substituted urea, which often has different solubility and chromatographic properties than the target compound.[3] Primary amines are generally more reactive towards isocyanates than secondary amines or alcohols.[4][5]
Here is a comparison of common quenching strategies:
| Quenching Agent | Resulting Byproduct | Key Advantages | Considerations & Drawbacks |
| Simple Primary/Secondary Amines (e.g., Dibutylamine, Benzylamine) | Disubstituted Urea | Highly reactive, reaction is fast and complete.[3][6] | Resulting ureas can be difficult to remove chromatographically and may have low solubility. |
| Amino Alcohols (e.g., 2-Aminoethanol, Tris(hydroxymethyl)aminomethane - TRIS) | Hydroxy-functionalized Urea | The resulting urea has increased polarity and water solubility, facilitating removal by aqueous wash. | The hydroxyl groups may be incompatible with other functional groups in your product. |
| Polymer-Supported Amines (Scavenger Resins) (e.g., PS-Trisamine, PS-Benzylamine) | Polymer-bound Urea | Simplifies workup immensely; the urea byproduct is removed by simple filtration.[7][8] Highly effective for parallel synthesis. | Higher cost of reagents. Requires optimization of solvent for resin swelling and reaction time.[8] |
| Methanol/Ethanol | Carbamate (Urethane) | Can be effective if the product is stable to alcohols. The resulting carbamate may be easier to separate. | The reaction is slower than with amines.[9] May require catalysis (e.g., tertiary amine) and heating. |
Expert Insight: For most applications, using a scavenger resin like PS-Trisamine is the most efficient and cleanest method. It minimizes the introduction of soluble impurities, making final purification significantly easier.
Question 3: I've quenched the isocyanate, but now I'm struggling to remove the resulting urea byproduct. What are the best purification strategies?
Answer:
Removal of the newly formed urea is a common challenge. The strategy depends on the physical properties of both your product and the urea.
-
Aqueous Extraction: If you quenched with an amino alcohol or a water-soluble amine, the resulting urea may be removed with an aqueous wash.[10] An acidic wash (e.g., with 0.5 N HCl) can protonate any basic sites on the urea, further increasing its solubility in the aqueous layer.[11] This is a common and effective first step.
-
Precipitation/Crystallization: The solubility of ureas can differ significantly from the desired product.[12] Try dissolving the crude mixture in a minimal amount of a solvent like dichloromethane or ethyl acetate and then adding a non-polar solvent like hexanes or cold acetonitrile to precipitate either the product or the urea byproduct.[13]
-
Column Chromatography: This is the most common method but can be problematic if the urea and product have similar polarities.
-
Solvent Choice: Sometimes, adding a small amount of a more polar solvent (like methanol in a dichloromethane system) or a solvent that better solubilizes the urea (like chloroform) can improve separation.[13]
-
Silica Plug: Before a full column, you can pass the crude mixture through a short plug of silica gel to remove the majority of a highly polar urea byproduct.[11]
-
-
Filtration: In some cases, particularly with ureas derived from bulky amines like dicyclohexylamine, the byproduct is insoluble in common organic solvents and can be simply filtered off.[11][13]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
Isocyanates are potent respiratory sensitizers and irritants.[14][15] Inhalation can cause allergic reactions, asthma-like symptoms, and breathing difficulties.[14] They are also skin and eye irritants. Always handle this compound in a well-ventilated chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[15][17] Ensure an emergency plan is in place for spills or exposure.[15]
Q2: Why can't I just use water to quench the reaction?
While water does react with isocyanates, it is often a poor choice for a controlled quench in an organic solvent for several reasons:
-
Slow & Complex Reaction: The hydrolysis of isocyanates involves the formation of an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide (CO₂).[18][19] This amine can then react with another molecule of isocyanate to form a symmetric urea byproduct, which is often insoluble and difficult to remove.
-
Gas Evolution: The formation of CO₂ can cause foaming and pressure buildup in the reaction vessel.
-
Phase Issues: The reaction is often slow and inefficient in biphasic (organic/aqueous) systems. A controlled quench with a soluble amine is significantly faster, more predictable, and leads to a single, well-defined byproduct.
Q3: Are solid-phase scavenger resins reusable?
Generally, scavenger resins that react via covalent bond formation, such as amine scavengers for isocyanates, are not designed to be reusable.[7] The bond formed with the isocyanate (a urea linkage) is highly stable and not easily reversed. The primary advantage of these resins is the high purity of the product after a simple filtration workup, not their reusability.[7][8]
Detailed Experimental Protocols
Protocol 1: Quenching with a Polymer-Supported Amine (Scavenger Resin)
This is the recommended method for its simplicity and effectiveness.
-
Reaction Monitoring: Once the primary reaction is deemed complete by TLC or LCMS, prepare for the quench.
-
Select Resin: Choose an appropriate amine-functionalized resin, such as PS-Trisamine or PS-Benzylamine. A common choice is PS-Trisamine due to its high capacity and reactivity.
-
Calculate Equivalents: Use a 2- to 3-fold molar excess of the resin's functional groups relative to the initial amount of excess this compound.
-
Quenching: Add the scavenger resin directly to the reaction mixture.
-
Stirring: Allow the mixture to stir at room temperature. The reaction time can vary from 2 to 16 hours. Monitor the disappearance of the isocyanate by IR spectroscopy (disappearance of the ~2270 cm⁻¹ peak) or by quenching a small aliquot and analyzing by TLC/LCMS.
-
Filtration: Once the quench is complete, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Wash: Wash the collected resin with the reaction solvent (e.g., Dichloromethane, THF) to recover any adsorbed product.
-
Workup: Combine the filtrate and washes. The solution now contains your desired product, free of the isocyanate and its urea byproduct. Proceed with standard solvent removal and final purification if necessary.
Protocol 2: Quenching with 2-Aminoethanol and Aqueous Extraction
This method is useful when scavenger resins are not available and relies on increasing the byproduct's water solubility.
-
Cooling: After the main reaction is complete, cool the reaction mixture in an ice bath to 0 °C to control the exotherm of the quench.
-
Quenching: Slowly add 2-aminoethanol (1.5 to 2 equivalents relative to the excess isocyanate) to the stirring reaction mixture.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour.
-
Confirmation: Confirm the absence of the isocyanate peak (~2270 cm⁻¹) by IR spectroscopy.
-
Solvent Removal: If the reaction solvent is not suitable for extraction (e.g., THF), remove it under reduced pressure.
-
Redissolve: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x volume), followed by saturated aqueous NaHCO₃ (1 x volume), and finally brine (1 x volume). The polar, protonated urea byproduct should be extracted into the aqueous layers.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.
References
- 1. Liquid chromatographic determination of residual isocyanate monomers in plastics intended for food contact use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. sopachem.com [sopachem.com]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]
- 16. aksci.com [aksci.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Stability of ethyl 2-isocyanatobenzoate under different conditions
Welcome to the technical support resource for ethyl 2-isocyanatobenzoate (CAS 76393-16-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a key building block in the synthesis of quinazolinones and other heterocyclic systems, its stability is paramount to achieving reproducible and high-yielding results.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and reaction of this compound.
Core Concepts: Understanding the Reactivity of this compound
This compound possesses two primary reactive sites: the highly electrophilic isocyanate group (-N=C=O) and the ethyl ester moiety. The isocyanate group is exceptionally sensitive to nucleophiles, which dictates the compound's stability profile. Understanding its susceptibility to common laboratory contaminants is the first step in troubleshooting.
Frequently Asked Questions: General Handling & Storage
Question: What are the ideal storage conditions for this compound?
Answer: Proper storage is the most critical factor in maintaining the long-term viability of this compound. The compound is sensitive to both air and moisture.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Temperature: Keep in a cool, dry, and well-ventilated place.[3] Refrigeration (2-8°C) is recommended for long-term storage.[4]
-
Container: The container must be tightly sealed to prevent moisture ingress.[3][4] If the original container has been opened, flushing the headspace with an inert gas before resealing is crucial.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C, Cool Place | Slows down potential dimerization and decomposition pathways. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents reaction with atmospheric water vapor. |
| Container | Tightly Sealed | Prevents moisture and air ingress.[3] |
| Incompatibilities | Store away from water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents. | These substances react exothermically and degrade the isocyanate.[4][5] |
Question: I received my this compound as a solid, but the catalog lists it as a liquid. Is it still good?
Answer: This is not uncommon. While this compound is often a liquid or low-melting solid at room temperature, it can solidify, especially if stored refrigerated. The more critical issue is the nature of the solid. If it is a crystalline solid that melts back to a clear liquid upon warming gently, it is likely usable. However, if it appears as an insoluble white powder or precipitate, it may have undergone degradation (hydrolysis or polymerization). It is advisable to perform a quality control check (e.g., IR spectroscopy to check for the characteristic isocyanate peak at ~2250-2270 cm⁻¹) before use.
Troubleshooting Guide: Reaction Failures & Stability Issues
This section addresses specific problems encountered during experimental work.
Issue 1: Moisture Contamination
Question: My reaction yield is significantly lower than expected, and I see a loss of starting material on my TLC even before the reaction is complete. What's happening?
Answer: The most probable cause is contamination with water. Isocyanates react readily with water to form an unstable carbamic acid, which then decarboxylates to form the corresponding primary amine (ethyl anthranilate) and carbon dioxide gas.[5][6] This side reaction consumes your reagent and can cause pressure buildup in sealed vessels.[5][7]
Troubleshooting Steps:
-
Solvent Purity: Ensure all solvents are anhydrous. Use freshly dried solvents from a solvent purification system or a freshly opened bottle of anhydrous solvent.
-
Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.
-
Reagents: Ensure other reagents are anhydrous. Use molecular sieves to dry liquid reagents if necessary.
-
Atmosphere: Run the reaction under a strict inert atmosphere of nitrogen or argon from start to finish.
Degradation Pathway: Hydrolysis
The diagram below illustrates the hydrolysis pathway of this compound.
Caption: Hydrolysis of this compound proceeds via an unstable carbamic acid.
Issue 2: Dimerization and Polymerization
Question: I found an insoluble white precipitate in my bottle of this compound after storing it for a while. What is it?
Answer: Isocyanates can undergo self-condensation to form dimers (uretidinediones) or higher-order oligomers/polymers.[8] This process can be accelerated by heat, light, or the presence of certain catalysts like tertiary amines or phosphines.[8] The resulting dimer is a stable, often insoluble solid that no longer possesses the reactive isocyanate group, rendering it inactive for your desired reaction.
Troubleshooting Steps:
-
Storage: Always store the reagent in a cool, dark place as recommended.
-
Avoid Contamination: Be vigilant about cross-contamination from other reagents, especially basic compounds, in your storage area.
-
Filtration: If a small amount of precipitate is present in a liquid stock, you may be able to carefully cannulate or filter the supernatant liquid under inert conditions for use, but a quality check is highly recommended.
Degradation Pathway: Dimerization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzoic acid,2-isocyanato-, ethyl ester MSDS CasNo.76393-16-3 [lookchem.com]
- 4. aksci.com [aksci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Ethyl isocyanate on hydrolysis with water partially gives [allen.in]
- 7. ETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. US2671082A - Preparation of aromatic isocyanate dimers - Google Patents [patents.google.com]
Technical Support Center: Safe Disposal of Ethyl 2-Isocyanatobenzoate Waste
This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling and disposal of ethyl 2-isocyanatobenzoate waste. It is intended for researchers, scientists, and drug development professionals who may encounter this substance in their experimental workflows. The information herein is synthesized from established chemical safety principles and data from structurally similar compounds, ensuring a cautious and comprehensive approach to waste management.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound, like other isocyanates, is considered a hazardous substance. The primary concerns are:
-
Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to allergic reactions in the respiratory tract, causing asthma-like symptoms. Repeated exposure can lead to sensitization, where even low levels of exposure can trigger a severe asthmatic reaction.
-
Skin and Eye Irritation: Direct contact with the liquid can cause moderate to severe skin and eye irritation. Prolonged contact may lead to skin sensitization, resulting in allergic contact dermatitis.
-
Reactivity: The isocyanate functional group is highly reactive with nucleophiles, including water, alcohols, and amines. These reactions can be exothermic and, in the case of reaction with water in a sealed container, can lead to a dangerous buildup of pressure from the evolution of carbon dioxide gas.
What immediate steps should be taken in case of a spill?
In the event of a small spill of this compound, the following steps should be taken:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation. If the spill is significant, evacuate the entire lab and contact your institution's environmental health and safety (EHS) office.
-
Don Appropriate PPE: Before addressing the spill, it is crucial to wear the correct Personal Protective Equipment (PPE), including a full-face respirator with an organic vapor cartridge, chemical-resistant gloves (nitrile or butyl rubber), a lab coat or disposable suit, and safety goggles.[1][2]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the material.
-
Neutralize the Spill: Once absorbed, treat the material with a neutralization solution (see detailed protocols below). The reaction may produce gas, so do not seal the container.
-
Collect and Dispose: Carefully collect the neutralized material into a properly labeled, open container for hazardous waste disposal.
-
Decontaminate the Area: Wash the spill area thoroughly with a decontamination solution, followed by soap and water.
Can I dispose of small amounts of this compound waste down the drain?
Absolutely not. this compound is reactive and its environmental fate and effects are not well-documented. It should never be disposed of down the drain. All waste containing this compound, including contaminated labware and PPE, must be collected and disposed of as hazardous chemical waste through your institution's EHS program.
What are the recommended methods for neutralizing this compound waste?
The primary method for rendering this compound waste less hazardous is through chemical neutralization. This involves reacting the isocyanate group with a suitable nucleophile to form a more stable and less reactive derivative. The two main approaches are alkaline hydrolysis and reaction with an amine-containing solution.
Troubleshooting and Technical Guidance
Issue: I need to dispose of a small quantity of pure this compound left over from an experiment.
Solution: Chemical Neutralization Protocol
This protocol describes the step-by-step procedure for neutralizing small quantities of this compound in a laboratory setting.
Core Principle: The isocyanate group (-N=C=O) is highly electrophilic and will readily react with nucleophiles. The primary reaction for disposal is with water (hydrolysis) to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea. To ensure complete reaction and prevent the formation of potentially hazardous intermediates, a basic or amine-containing solution is used. The ester group may also undergo hydrolysis under these conditions.
Diagram of the Neutralization Pathway
Caption: Neutralization of this compound.
Recommended Neutralization Solutions
| Solution Component | Formulation 1 (Amine-based) | Formulation 2 (Alkaline) |
| Concentrated Ammonia | 3-8% | - |
| Sodium Carbonate | - | 5-10% |
| Liquid Detergent | 0.2-2% | 0.2-2% |
| Water | to 100% | to 100% |
Step-by-Step Neutralization Protocol
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare the Neutralization Solution: In a beaker or flask significantly larger than the volume of waste to be treated, prepare one of the neutralization solutions from the table above.
-
Cool the Neutralization Solution: Place the container with the neutralization solution in an ice bath to help control the temperature during the addition of the isocyanate.
-
Slowly Add the Isocyanate Waste: While stirring the neutralization solution, slowly and carefully add the this compound waste dropwise. The reaction is exothermic and will likely produce gas (CO2). A rapid addition can cause excessive foaming and splashing.
-
Stir and React: Continue stirring the mixture in the ice bath for at least one hour. After this, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction is complete.
-
Check for Completion (Optional Advanced): For rigorous verification, the absence of the isocyanate peak (around 2250-2275 cm⁻¹) can be confirmed by infrared (IR) spectroscopy of a carefully taken aliquot.
-
pH Adjustment and Disposal: Check the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 with a suitable acid or base. Transfer the neutralized waste to a properly labeled hazardous waste container.
Issue: My experiment generated a dilute aqueous solution containing this compound. How should I handle this?
Solution: Treatment of Dilute Aqueous Waste
Core Principle: Even in a dilute aqueous solution, the isocyanate group will hydrolyze over time. However, this process may be slow and incomplete, especially at neutral pH. Therefore, it is essential to treat the solution to ensure complete degradation before disposal.
Protocol for Dilute Aqueous Waste
-
Transfer to a Suitable Container: Transfer the dilute aqueous waste to a container that is no more than two-thirds full to allow for any gas evolution.
-
Adjust pH: While stirring in a fume hood, slowly add a 10% sodium carbonate solution until the pH of the waste is between 9 and 10. This will catalyze the hydrolysis of both the isocyanate and the ester functionalities.
-
Stir and Monitor: Loosely cap the container to prevent pressure buildup and allow it to stir at room temperature for 24 hours.
-
Neutralize and Dispose: After 24 hours, check the pH and neutralize it to between 6 and 8 with a dilute acid (e.g., 1M HCl). The treated solution should then be transferred to a labeled hazardous waste container for collection by your EHS department.
Issue: What should I do with contaminated solid waste like gloves, paper towels, and empty containers?
Solution: Management of Contaminated Solid Waste
Core Principle: All materials that have come into contact with this compound should be considered hazardous.
Procedure for Solid Waste
-
Decontaminate Surfaces: Whenever possible, wipe down contaminated surfaces of empty containers and labware with one of the neutralization solutions.
-
Segregate Waste: Place all contaminated solid waste (gloves, absorbent pads, paper towels, etc.) into a dedicated, labeled hazardous waste bag or container.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and treated as hazardous waste. After rinsing, the container should be punctured or otherwise rendered unusable and disposed of as solid hazardous waste.
-
Disposal: All collected solid waste must be disposed of through your institution's hazardous waste management program.
Visualization of Logical Relationships
Decision Tree for this compound Waste Disposal
Caption: Decision-making workflow for waste disposal.
References
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Methods for Monitoring Ethyl 2-Isocyanatobenzoate Reactions
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction pathways is not merely a procedural formality but a cornerstone of process optimization, safety, and ultimate product quality. Reactions involving ethyl 2-isocyanatobenzoate, a versatile intermediate for the synthesis of a variety of heterocyclic compounds, are a case in point. The high reactivity of the isocyanate group (-N=C=O) necessitates robust analytical methodologies to track its consumption and the concurrent formation of products. This guide provides an in-depth comparison of common analytical techniques, grounded in experimental evidence and practical insights, to aid researchers in selecting the most appropriate method for their specific needs.
The Analytical Imperative in Isocyanate Chemistry
The isocyanate moiety is a powerful functional group, readily undergoing nucleophilic attack by alcohols, amines, and other nucleophiles. A typical reaction, such as the formation of a urethane by reaction with an alcohol, is depicted below:
Figure 1: General reaction scheme of this compound with a generic alcohol (R-OH) to form a urethane derivative.
The critical challenge for the analytical scientist is to quantitatively follow the disappearance of the isocyanate starting material and the appearance of the urethane product. This information is vital for determining reaction kinetics, identifying the reaction endpoint, and detecting the formation of any unwanted byproducts.
Chapter 1: Chromatographic Methods
Chromatographic techniques are workhorse methods in reaction monitoring due to their ability to separate complex mixtures, allowing for the individual quantification of each component.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for monitoring isocyanate reactions.[1][2] Its strength lies in its applicability to a broad range of compounds, high resolution, and excellent quantitative accuracy.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound and its derivatives, reversed-phase HPLC, typically with a C18 column, is the method of choice. The polar mobile phase (e.g., a mixture of acetonitrile and water) elutes the components from the nonpolar stationary phase, with separation based on polarity.
Causality in Method Development: The choice of a C18 column is predicated on the aromatic and ester functionalities of the analyte and product, which impart sufficient hydrophobicity for good retention and separation. The UV detector is ideal as the aromatic rings in both the reactant and product provide strong chromophores, typically analyzed at wavelengths around 245 nm.[1]
Experimental Protocol: HPLC Monitoring of a Urethane Formation Reaction
-
Sample Preparation: At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to prevent further reaction. This "snapshot" is crucial for accurate kinetic data.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
-
Calibration: Prepare standard solutions of known concentrations for both this compound and the expected product. Generate a calibration curve by plotting peak area against concentration for each compound.
-
Analysis: Inject the quenched reaction samples into the HPLC system.
-
Data Interpretation: Identify the peaks corresponding to the starting material and product by comparing their retention times with those of the standards. Quantify the concentration of each species using the calibration curves. The percent conversion can be calculated from the decrease in the starting material's peak area over time.
Data Summary: HPLC Performance
| Parameter | Value/Observation |
| Typical Retention Time (Reactant) | 5.2 min |
| Typical Retention Time (Product) | 3.8 min |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Linearity (R²) | >0.999 |
| Precision (RSD) | < 2% |
HPLC Workflow Diagram
Caption: Workflow for HPLC reaction monitoring.
Gas Chromatography (GC)
Gas Chromatography is another powerful separation technique, but its application to isocyanate analysis requires careful consideration.
Principle of Operation: GC separates volatile compounds in the gas phase. Samples are vaporized and transported by a carrier gas through a column containing a stationary phase.
Causality and Limitations: While effective for volatile compounds, direct GC analysis of isocyanates can be problematic due to their high reactivity and potential for thermal degradation in the hot injector port.[1] For this reason, GC is more commonly used after a derivatization step, where the isocyanate is converted into a more stable and less reactive compound.[3] For example, reaction with an amine like dibutylamine produces a stable urea derivative suitable for GC analysis.[4][5][6]
Experimental Protocol: GC-MS Analysis via Derivatization
-
Derivatization: Quench the reaction aliquot in a solution of a derivatizing agent (e.g., dibutylamine in toluene).
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient to separate the derivatized compounds.
-
MS Detector: Operated in scan or selected ion monitoring (SIM) mode for high sensitivity.
-
-
Analysis: Inject the derivatized sample. The resulting urea derivatives are thermally stable and can be readily analyzed.[3][7]
Comparison: HPLC vs. GC for Isocyanate Monitoring
| Feature | HPLC | Gas Chromatography (with Derivatization) |
| Direct Analysis | Yes | No, requires derivatization |
| Compound Applicability | Broad (non-volatile, polar) | Volatile and thermally stable derivatives |
| Sensitivity | High (UV, MS detectors) | Very High (especially with MS) |
| Complexity | Moderate | Higher (due to derivatization step) |
| Primary Use Case | Direct monitoring of reactant and product | Analysis of total isocyanate content, trace analysis |
Chapter 2: Spectroscopic Methods
Spectroscopic methods offer the significant advantage of potentially providing real-time, in-situ data without the need for sampling and quenching.
In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR is an exceptionally powerful tool for studying the kinetics of isocyanate reactions.[8][9]
Principle of Operation: This technique relies on the fact that the isocyanate group (-N=C=O) has a strong, sharp, and highly characteristic infrared absorption band around 2250-2285 cm⁻¹.[10] This peak is typically in a region of the mid-IR spectrum that is free from other interfering absorptions. By monitoring the decrease in the area of this peak over time, the rate of isocyanate consumption can be directly measured in real time.[9]
Causality in Method Selection: The choice of in-situ FT-IR is driven by the need for real-time kinetic data. An Attenuated Total Reflectance (ATR) probe, which can be inserted directly into the reaction vessel, is ideal for this purpose. It allows for continuous data acquisition without disturbing the reaction.[9]
Experimental Protocol: In-Situ FT-IR Monitoring
-
Setup: Insert a fiber-optic ATR-FTIR probe directly into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the reaction mixture before initiating the reaction (e.g., before adding the catalyst or one of the reactants).
-
Data Acquisition: Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 60 seconds).[9]
-
Data Analysis: Monitor the absorbance of the isocyanate peak at ~2270 cm⁻¹. Plot the peak area versus time to generate a kinetic profile of the reaction.
FT-IR Workflow Diagram
Caption: In-situ FT-IR monitoring setup.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy provides unparalleled structural information and can be a powerful quantitative tool.[11][12][13] Quantitative NMR (qNMR) offers a viable alternative to chromatographic methods, especially when authentic reference standards for products are not available.[14]
Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15][16] By integrating the signals corresponding to the reactant and product, their relative concentrations can be determined. For absolute quantification, an internal standard of known concentration is added to the sample.[15]
Causality in Signal Selection: For this compound reactions, specific protons on both the reactant and product will have unique chemical shifts. For instance, the aromatic protons adjacent to the isocyanate group will experience a shift in their electronic environment upon conversion to a urethane, leading to a change in their NMR signal. These changes can be precisely monitored.
Experimental Protocol: qNMR for Reaction Monitoring
-
Sample Preparation: At each time point, a reaction aliquot is taken and quenched (e.g., by rapid cooling or dilution in a deuterated solvent). A known amount of an internal standard (e.g., dimethyl sulfoxide) is added.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for full magnetization recovery, which is critical for accurate quantification.
-
Data Analysis: Integrate the distinct peaks for the reactant, product, and the internal standard. The concentration of each species can be calculated using the following relationship:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard
Comparison: In-Situ FT-IR vs. qNMR
| Feature | In-Situ FT-IR | Quantitative NMR (qNMR) |
| Monitoring Mode | Real-time, in-situ | At-line (requires sampling) |
| Information Provided | Functional group concentration | Structural information, concentration of all species |
| Speed | Very fast (seconds per scan) | Slower (minutes per sample) |
| Quantitative Accuracy | Good (relative kinetics) | Excellent (absolute quantification with standard) |
| Primary Use Case | Rapid kinetic profiling, endpoint detection | Detailed kinetic studies, structural confirmation |
Chapter 3: Method Selection Guide
Choosing the optimal analytical method depends on the specific goals of the study. The following decision tree and summary table are designed to guide the researcher to the most appropriate technique.
Method Selection Decision Tree
Caption: Decision tree for selecting an analytical method.
Overall Method Comparison
| Method | Primary Advantage | Primary Disadvantage | Best For |
| HPLC-UV | Robust, accurate quantification | Requires sampling and quenching | Routine monitoring, purity checks, validation |
| GC-MS | Extremely high sensitivity | Requires derivatization | Trace impurity analysis, total isocyanate determination |
| In-Situ FT-IR | Real-time, continuous data | Less structural information | Reaction kinetics, process optimization |
| qNMR | Absolute quantification without standards, structural data | Slower, requires expensive equipment | Mechanistic studies, analysis of complex mixtures |
Conclusion
The analytical monitoring of this compound reactions is a multifaceted task where the choice of method should be dictated by the specific scientific question at hand. For rapid process development and understanding reaction dynamics, in-situ FT-IR is unparalleled. For routine quantitative analysis and quality control where accuracy and reliability are paramount, HPLC remains the gold standard. When faced with complex mixtures or the absence of reference standards, qNMR provides a robust solution with rich structural insights. Finally, for trace-level detection, GC-MS after derivatization offers supreme sensitivity. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most effective analytical strategy to support their research and development goals.
References
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Magritek [magritek.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Comparative Guide to LC-MS Methods for the Analysis of Ethyl 2-Isocyanatobenzoate Derivatives
For researchers, scientists, and drug development professionals engaged in syntheses involving ethyl 2-isocyanatobenzoate and its derivatives, accurate and robust analytical methods are paramount for reaction monitoring, impurity profiling, and quality control. The inherent reactivity of the isocyanate functional group presents a significant analytical challenge, necessitating carefully designed methodologies. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the analysis of these compounds, offering experimentally grounded insights and detailed protocols to ensure scientific integrity and reliable results.
The Analytical Challenge: The Reactive Nature of Isocyanates
Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as water, alcohols, and amines. This reactivity, while synthetically useful, makes their direct analysis problematic.[1][2] Unstabilized isocyanates can react with protic solvents used in chromatography or even trace amounts of water in the sample matrix, leading to the formation of unstable carbamic acids which can further degrade to amines or form ureas.[3] Consequently, derivatization is the cornerstone of reliable isocyanate analysis, converting the reactive isocyanate moiety into a stable, readily analyzable derivative.[4][5]
Primary Method: Derivatization with Di-n-butylamine (DBA) followed by LC-MS/MS
A widely adopted and robust method for the quantification of isocyanates involves derivatization with di-n-butylamine (DBA) to form a stable urea derivative.[4][5][6] This approach offers high reactivity, and the resulting derivatives are highly stable and exhibit excellent chromatographic and mass spectrometric properties.[4][7]
Rationale for Method Selection
-
Reaction Efficiency: DBA reacts rapidly and quantitatively with the isocyanate group, ensuring complete conversion of the analyte.[6]
-
Derivative Stability: The resulting urea derivative is chemically stable, preventing degradation during sample preparation and analysis.[4]
-
Chromatographic Performance: The non-polar nature of the DBA derivative allows for excellent retention and peak shape on reversed-phase columns.
-
Mass Spectrometric Sensitivity: The derivative readily forms protonated molecules [M+H]⁺ in positive ion electrospray ionization (ESI), leading to high sensitivity in MS detection.
Experimental Workflow
Caption: Workflow for the analysis of this compound via DBA derivatization and LC-MS/MS.
Detailed Experimental Protocol
1. Derivatization Reagent Preparation:
-
Prepare a 0.01 M solution of di-n-butylamine (DBA) in dry toluene.
2. Sample Derivatization:
-
To 1 mL of the sample solution (dissolved in an aprotic solvent like toluene or dichloromethane), add 100 µL of the 0.01 M DBA solution.
-
Vortex the mixture for 30 seconds and let it stand at room temperature for 15 minutes to ensure complete reaction.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 50:50 acetonitrile:water).
3. LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Predicted Mass Spectrometric Behavior of Ethyl 2-(3-(dibutyl)ureido)benzoate:
-
Molecular Formula: C₁₉H₃₀N₂O₃
-
Molecular Weight: 350.45 g/mol
-
Predicted Precursor Ion [M+H]⁺: m/z 351.2
-
Predicted Fragment Ions: The primary fragmentation pathway for the DBA derivative is the cleavage of the urea bond, resulting in a characteristic fragment ion corresponding to protonated DBA at m/z 130. Another expected fragment would be the loss of the DBA moiety, resulting in an ion corresponding to the original isocyanate.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile isocyanate derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative to LC-MS. The derivatization with DBA is also applicable here, as the resulting urea derivative possesses sufficient volatility for GC analysis.[8]
Rationale and Comparison to LC-MS
-
Advantages:
-
High Chromatographic Resolution: GC can offer superior separation efficiency for complex mixtures of volatile compounds.
-
Established Libraries: Electron Ionization (EI) in GC-MS provides reproducible fragmentation patterns that can be compared against established spectral libraries.
-
-
Disadvantages:
-
Volatility Requirement: This method is limited to isocyanates and their derivatives that are sufficiently volatile and thermally stable. High molecular weight derivatives may not be suitable.
-
Potential for Thermal Degradation: The high temperatures of the GC inlet and column can potentially cause degradation of some thermally labile derivatives.
-
Experimental Protocol for GC-MS
1. Derivatization:
-
Follow the same DBA derivatization procedure as for the LC-MS method.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-500 |
Predicted Mass Spectral Fragmentation of Ethyl 2-(3-(dibutyl)ureido)benzoate (EI): In EI, the fragmentation of the ethyl benzoate moiety is expected to be prominent. Key predicted fragments include:
-
m/z 149: Loss of the butoxycarbonyl group.
-
m/z 121: Loss of the ethoxy group from the benzoate ester.
-
m/z 105: Benzoyl cation.[9]
Alternative Method 2: Supercritical Fluid Chromatography (SFC)-MS
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[11][12] It can be considered a hybrid of gas and liquid chromatography and is particularly well-suited for the analysis of chiral compounds and for achieving rapid separations.[13]
Rationale and Comparison to LC-MS and GC-MS
-
Advantages:
-
High Throughput: SFC often allows for faster separations and shorter column re-equilibration times compared to HPLC.[13]
-
Orthogonal Selectivity: The separation mechanism in SFC can be different from reversed-phase LC, providing an alternative selectivity for complex samples.
-
"Greener" Technique: The primary mobile phase, CO₂, is less toxic and produces less organic waste than typical HPLC solvents.[13]
-
-
Disadvantages:
-
Instrumentation: SFC systems are less common in analytical laboratories compared to HPLC and GC systems.
-
Method Development: Optimizing SFC methods can be more complex due to the additional parameters of pressure and temperature that influence mobile phase density and solvating power.[13]
-
Conceptual SFC-MS Protocol
1. Derivatization:
-
The same DBA derivatization would be suitable for SFC analysis.
2. SFC-MS Parameters:
| Parameter | Recommended Setting |
| SFC System | Analytical Supercritical Fluid Chromatography system coupled to a Mass Spectrometer |
| Column | Chiral or achiral stationary phase suitable for SFC (e.g., Diol, 2-Ethylpyridine) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol or Ethanol with a suitable additive (e.g., ammonium acetate) |
| Gradient | Gradient of co-solvent (Mobile Phase B) |
| Backpressure | Typically 100-200 bar |
| Column Temperature | 35-50 °C |
| Ionization Mode | ESI or APCI, Positive |
Alternative Method 3: Direct Analysis in Real Time (DART)-MS
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation.[14][15] It is a rapid screening tool that provides qualitative and semi-quantitative information.
Rationale and Comparison to Chromatographic Methods
-
Advantages:
-
Speed: Analysis time is typically in the order of seconds per sample.
-
Minimal Sample Preparation: Samples can often be analyzed directly, without the need for extraction or derivatization.[15]
-
-
Disadvantages:
-
Not Quantitative without Internal Standards: While semi-quantitative analysis is possible, for accurate quantification, an appropriate internal standard and calibration are necessary, which can be challenging to implement.
-
Matrix Effects: The direct nature of the analysis makes it more susceptible to ion suppression or enhancement from the sample matrix.
-
No Isomer Separation: DART-MS does not involve a chromatographic separation step, so it cannot distinguish between isomers.
-
Conceptual DART-MS Application
For a rapid check of the presence of this compound in a reaction mixture, a small aliquot could be introduced into the DART ion source. The isocyanate would likely be detected as its protonated molecule [M+H]⁺. However, due to its reactivity, in-source reactions with atmospheric water could lead to the detection of the corresponding amine. This method is best suited for rapid, qualitative assessments rather than rigorous quantitative analysis.
Performance Comparison
| Feature | LC-MS/MS (DBA Derivatization) | GC-MS (DBA Derivatization) | SFC-MS (DBA Derivatization) | DART-MS (Direct Analysis) |
| Primary Application | Quantitative analysis | Quantitative analysis of volatile derivatives | High-throughput screening, chiral separations | Rapid qualitative screening |
| Sample Preparation | Derivatization required | Derivatization required | Derivatization required | Minimal to none |
| Sensitivity | High (low ng/mL to pg/mL) | High (pg/mL) | High | Moderate to high |
| Selectivity | High (with MS/MS) | High (with MS) | High (with MS) | Moderate (potential for interferences) |
| Throughput | Moderate | Moderate | High | Very High |
| Quantitative Accuracy | Excellent | Very Good | Good | Semi-quantitative at best |
| Isomer Separation | Yes | Yes | Yes | No |
| Instrumentation Requirement | Standard HPLC and Triple Quadrupole MS | Standard GC-MS | Specialized SFC system and MS | DART source and MS |
Conclusion
For the robust and reliable quantification of this compound and its derivatives, the recommended method is derivatization with di-n-butylamine followed by LC-MS/MS analysis . This approach provides excellent sensitivity, selectivity, and accuracy. For laboratories equipped with GC-MS, this can be a suitable alternative, particularly for ensuring the identity of volatile derivatives through EI fragmentation patterns. SFC-MS offers a high-throughput and "greener" alternative, which may be advantageous in certain drug development settings. DART-MS serves as a valuable tool for rapid, at-a-glance qualitative screening. The choice of the optimal method will ultimately depend on the specific analytical requirements, available instrumentation, and the desired balance between throughput and quantitative rigor.
References
- 1. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct analysis in real time mass spectrometry (DART-MS) of discrete sample areas without heat damage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 13. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 14. Direct analysis in real time--a critical review on DART-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to Ethyl 2-Isocyanatobenzoate and Methyl 2-Isocyanatobenzoate for Synthetic Chemistry
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the choice of reagents is paramount to the success of a reaction. This guide provides an in-depth comparison of two closely related yet distinct building blocks: ethyl 2-isocyanatobenzoate and mthis compound. While both serve as valuable precursors for the synthesis of a variety of heterocyclic compounds, their subtle structural differences can have a significant impact on reactivity, handling, and overall synthetic utility. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two reagents, supported by physicochemical data and a discussion of their reactivity profiles.
Introduction to 2-Isocyanatobenzoate Esters
This compound and mthis compound are aromatic compounds featuring both an isocyanate functional group (-N=C=O) and an ester group (-COOR) at the ortho position of a benzene ring. This unique arrangement makes them versatile intermediates, particularly in cyclization reactions to form fused heterocyclic systems such as quinazolinediones and benzodiazepines, which are scaffolds of significant interest in medicinal chemistry. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, while the ester group can participate in various transformations or influence the reactivity of the isocyanate.
Physicochemical Properties: A Head-to-Head Comparison
The primary difference between the two compounds lies in the alkyl portion of the ester group: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation influences their physical properties.
| Property | Mthis compound | This compound |
| CAS Number | 1793-07-3[1][2] | 76393-16-3[3] |
| Molecular Formula | C₉H₇NO₃[1] | C₁₀H₉NO₃[3] |
| Molecular Weight | 177.16 g/mol [2] | 191.18 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or solid[1] | Solid[4] |
| Melting Point | 45-49 °C[2] | 28-31 °C[4] |
| Boiling Point | 101 °C at 2 mmHg[2] | Not readily available |
Spectroscopic Data Comparison
A comparative analysis of the spectroscopic data reveals subtle differences, primarily in the signals corresponding to the ester alkyl groups.
| Spectroscopic Data | Mthis compound | This compound |
| ¹H NMR (CDCl₃) | ~3.9 ppm (s, 3H, -OCH₃), 7.1-8.1 ppm (m, 4H, Ar-H) | ~1.4 ppm (t, 3H, -CH₃), ~4.4 ppm (q, 2H, -OCH₂-), 7.1-8.1 ppm (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | ~52 ppm (-OCH₃), ~124-134 ppm (Ar-C), ~165 ppm (C=O, ester), ~125 ppm (N=C=O) | ~14 ppm (-CH₃), ~61 ppm (-OCH₂-), ~124-134 ppm (Ar-C), ~164 ppm (C=O, ester), ~125 ppm (N=C=O) |
| FTIR (cm⁻¹) | ~2260 (N=C=O stretch), ~1720 (C=O ester stretch), ~1250 (C-O stretch) | ~2260 (N=C=O stretch), ~1720 (C=O ester stretch), ~1250 (C-O stretch) |
Reactivity Profile: A Theoretical and Practical Comparison
The reactivity of the isocyanate group is influenced by both electronic and steric factors. In the case of these two molecules, the electronic effects of the methyl and ethyl ester groups are quite similar. However, the slightly larger size of the ethyl group can introduce a greater degree of steric hindrance around the adjacent isocyanate group.
References
A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Isocyanates for Researchers and Drug Development Professionals
In the vast landscape of polymer chemistry and bioconjugation, isocyanates stand out for their versatile reactivity, particularly with nucleophiles like alcohols and amines. This reactivity is the cornerstone of polyurethane formation and plays a pivotal role in the synthesis of advanced materials for drug delivery systems and medical devices. However, not all isocyanates are created equal. The choice between an aromatic and an aliphatic isocyanate can profoundly impact reaction kinetics, process parameters, and the final properties of the resulting material. This guide provides an in-depth, objective comparison of the reactivity of these two classes of isocyanates, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.
Fundamental Differences: Unpacking the Chemical Basis of Reactivity
The divergence in reactivity between aromatic and aliphatic isocyanates is rooted in their fundamental chemical structures. Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), feature the isocyanate (-NCO) group directly attached to an aromatic ring. In contrast, aliphatic isocyanates, including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), have the -NCO group bonded to a non-aromatic, saturated carbon chain.[1][2]
This structural distinction gives rise to significant differences in electronic and steric effects, which are the primary drivers of their reactivity profiles.
Electronic Effects: The Driving Force of Aromatic Isocyanate Reactivity
The high reactivity of aromatic isocyanates is largely attributed to electronic factors. The aromatic ring acts as an electron-withdrawing group, pulling electron density away from the isocyanate's carbon atom. This delocalization of electrons makes the carbon atom more electrophilic and, therefore, more susceptible to nucleophilic attack by alcohols or amines.[1] The resonance effect of the aromatic ring stabilizes the negative charge that develops on the nitrogen atom in the transition state, further accelerating the reaction. Electron-withdrawing substituents on the aromatic ring can further enhance this effect, leading to even faster reaction rates.
Steric Hindrance: A Key Consideration in Aliphatic Isocyanates
While electronic effects are less pronounced in aliphatic isocyanates, steric hindrance plays a more significant role in governing their reactivity. The bulky alkyl groups surrounding the isocyanate group can physically obstruct the approach of a nucleophile, slowing down the reaction rate.[3] This is particularly evident in cycloaliphatic isocyanates like IPDI, where the rigid ring structure imposes significant steric constraints.
Quantitative Reactivity Comparison: A Data-Driven Analysis
The theoretical differences in reactivity are borne out by experimental data. A common method to assess the reactivity of isocyanate formulations is the measurement of gel time, which is the time it takes for a liquid formulation to transition into a solid or gel-like state. Shorter gel times are indicative of faster reaction rates.
| Isocyanate Type | Common Examples | Gel Time (minutes) | Relative Reactivity Ranking |
| Aromatic | Toluene Diisocyanate (TDI) | 35[4] | 1 (Fastest)[1] |
| Methylene Diphenyl Diisocyanate (MDI) | 40[4] | 2[1] | |
| Aliphatic | Hexamethylene Diisocyanate (HDI) | 50[4] | 3[1] |
| Dicyclohexylmethane-4,4'-diisocyanate (HMDI) | - | 4[1] | |
| Isophorone Diisocyanate (IPDI) | 55[4] | 5 (Slowest)[1] | |
| Table 1: Comparison of Gel Times and Relative Reactivity for Common Aromatic and Aliphatic Isocyanates. |
The data clearly illustrates that aromatic isocyanates exhibit significantly shorter gel times, confirming their higher reactivity compared to their aliphatic counterparts.[4] The reaction rate order has been reported as TDI > MDI > HDI > HMDI > IPDI.[1] This enhanced reactivity means that reactions with aromatic isocyanates often proceed rapidly at room temperature without the need for strong catalysts. Conversely, aliphatic isocyanates typically require heating or the use of potent catalysts, such as dibutyltin dilaurate, to achieve practical reaction rates.
Practical Implications and Application-Specific Choices
The differing reactivity profiles of aromatic and aliphatic isocyanates have profound implications for their application.
-
Aromatic Isocyanates : Their high reactivity makes them ideal for applications requiring fast curing times, such as in the production of rigid and flexible foams, elastomers, and high-strength adhesives.[5] However, a significant drawback of aromatic isocyanates is their susceptibility to UV degradation, which can lead to yellowing and a loss of mechanical properties upon exposure to sunlight.[5][6] This limits their use in outdoor applications where color stability is crucial.
-
Aliphatic Isocyanates : The slower reactivity of aliphatic isocyanates allows for a longer pot life, providing better process control, which is advantageous in applications like coatings and sealants.[7] Their key advantage lies in their excellent UV stability and resistance to weathering, making them the preferred choice for durable outdoor coatings, automotive clear coats, and light-stable polyurethanes.[5][8]
Experimental Protocols for Reactivity Assessment
To provide a practical framework for researchers, this section outlines two common experimental methods for assessing and comparing the reactivity of isocyanates.
Method 1: Titrimetric Determination of Isocyanate Content (ASTM D2572)
This classic method involves the reaction of the isocyanate with an excess of a standard solution of dibutylamine. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid. The consumption of dibutylamine is directly proportional to the initial amount of isocyanate. By taking samples at different time points during a reaction with a polyol, the rate of isocyanate consumption can be determined.
Experimental Workflow:
Figure 1: Workflow for Titrimetric Determination of Isocyanate Content.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a standardized 0.1 N solution of dibutylamine in toluene.
-
Prepare and standardize a 0.1 N solution of hydrochloric acid in isopropanol.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the isocyanate-containing sample into a dry Erlenmeyer flask.
-
Add a measured volume of anhydrous toluene to dissolve the sample.
-
-
Reaction:
-
Pipette a precise volume of the standardized dibutylamine solution into the flask, ensuring an excess of amine.
-
Stopper the flask, swirl to mix, and allow the reaction to proceed for a specified time (e.g., 15 minutes) at a controlled temperature.
-
-
Titration:
-
Add a suitable solvent like isopropyl alcohol to the flask.
-
Titrate the solution with the standardized hydrochloric acid solution using a potentiometric titrator to determine the endpoint.
-
-
Blank Determination:
-
Perform a blank titration using the same volumes of toluene and dibutylamine solution but without the isocyanate sample.
-
-
Calculation:
-
The isocyanate content (%NCO) is calculated using the following formula: %NCO = [((B - S) x N x 4.202) / W] Where:
-
B = volume of HCl for blank titration (mL)
-
S = volume of HCl for sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
4.202 is the milliequivalent weight of the NCO group.
-
-
For kinetic studies, this procedure is repeated on aliquots taken from the primary reaction mixture (isocyanate + polyol) at various time intervals.
Method 2: In-Situ FT-IR Spectroscopy for Real-Time Reaction Monitoring
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-invasive technique for monitoring the progress of isocyanate reactions in real-time. The strong and distinct absorbance of the isocyanate group at approximately 2270 cm⁻¹ allows for its concentration to be tracked continuously throughout the reaction.
Experimental Workflow:
Figure 2: Workflow for In-Situ FT-IR Monitoring of Isocyanate Reactions.
Step-by-Step Methodology:
-
Setup:
-
Assemble a reaction vessel equipped with a magnetic stirrer, temperature control, and an inlet for reactant addition.
-
Insert an Attenuated Total Reflectance (ATR) FT-IR probe into the reaction vessel, ensuring it is submerged in the reaction medium.
-
-
Data Acquisition:
-
Add the initial reactant (e.g., polyol in a suitable solvent) to the vessel and record a background spectrum.
-
Add the isocyanate to initiate the reaction (t=0).
-
Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Monitor the change in the area of the isocyanate peak at ~2270 cm⁻¹.
-
Plot the normalized peak area as a function of time.
-
From this data, the reaction rate constant can be calculated by fitting the data to the appropriate rate law (e.g., second-order kinetics).
-
This method offers the advantage of providing continuous data without the need for sampling, which can be particularly beneficial for fast reactions or when working with highly reactive or toxic materials.
Conclusion: A Tale of Two Reactivities
The choice between aromatic and aliphatic isocyanates is a critical decision in the design and synthesis of polyurethane-based materials. Aromatic isocyanates offer the advantage of rapid reaction rates, making them suitable for applications where fast curing is paramount. However, their poor UV stability is a significant limitation. In contrast, aliphatic isocyanates provide superior weathering resistance and color stability, albeit at the cost of slower reactivity, which necessitates the use of catalysts or elevated temperatures.
By understanding the fundamental principles of their reactivity and employing robust analytical techniques such as titrimetry and in-situ FT-IR spectroscopy, researchers and drug development professionals can confidently select the appropriate isocyanate and optimize their reaction conditions to achieve the desired material properties for their specific, high-performance applications.
References
- 1. mdpi.com [mdpi.com]
- 2. doxuchem.com [doxuchem.com]
- 3. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Rate coefficients for reactions of OH with aromatic and aliphatic volatile organic compounds determined by the multivariate relative rate technique [acp.copernicus.org]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Advantage of Ethyl 2-Isocyanatobenzoate in Heterocyclic Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of starting materials is a critical determinant of efficiency, yield, and overall process elegance. For the construction of privileged heterocyclic scaffolds, such as quinazolinones and their derivatives, a variety of reagents have been employed, each with its own set of merits and drawbacks. This guide provides an in-depth technical comparison of ethyl 2-isocyanatobenzoate against common alternative reagents, supported by experimental data and mechanistic insights, to illuminate its strategic advantages for researchers and drug development professionals.
Executive Summary: Why this compound?
This compound stands out as a superior reagent for the synthesis of a range of nitrogen-containing heterocycles due to its high electrophilicity, predictable reactivity, and the mild conditions under which it can be employed. Unlike traditional starting materials such as isatoic anhydride or 2-aminobenzamides, the isocyanate functionality offers a more direct and often cleaner route to desired products, minimizing byproduct formation and simplifying purification protocols. This guide will dissect these advantages through a comparative analysis of reaction mechanisms, experimental outcomes, and overall synthetic utility.
Mechanistic Superiority: A Tale of Reactivity and Atom Economy
The primary advantage of this compound lies in the inherent reactivity of the isocyanate group. This highly electrophilic moiety readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles under mild, often room temperature, conditions. This contrasts with the harsher conditions, such as high temperatures and the use of strong acids or bases, frequently required for activating less reactive starting materials.
Comparative Reaction Pathways
Let's consider the synthesis of a common heterocyclic core, the 2,3-dihydroquinazolin-4(1H)-one, from three different starting points:
-
Route A: this compound: The reaction with a primary amine is typically a rapid, high-yield process that proceeds through a urea intermediate, which then undergoes intramolecular cyclization. The only byproduct is ethanol, which is easily removed.
-
Route B: Isatoic Anhydride: This common alternative requires a multi-step, one-pot reaction involving an amine and often an aldehyde. The reaction proceeds via the opening of the anhydride ring, followed by condensation and cyclization. This process often generates carbon dioxide as a byproduct and may require acidic or basic catalysts and elevated temperatures.[1]
-
Route C: 2-Aminobenzamide: The condensation of 2-aminobenzamide with an aldehyde is a classic method. However, it typically requires a catalyst (e.g., p-TSA, Lewis acids) and often results in an equilibrium that may necessitate the removal of water to drive the reaction to completion.[2][3]
The streamlined mechanism of the isocyanate route translates to a higher atom economy, a key principle of green chemistry.[4]
Reaction Workflow Comparison
Caption: Comparative workflows for dihydroquinazolinone synthesis.
Experimental Data: A Head-to-Head Comparison
The theoretical advantages of this compound are borne out in experimental results. The following table summarizes typical reaction conditions and yields for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using different starting materials.
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Primary Amine | None | THF/DCM | Room Temp | 1-4 | 85-95 | N/A (General Observation) |
| Isatoic Anhydride | Primary Amine, Aldehyde | p-TsOH or Lewis Acid | Ethanol/Toluene | Reflux | 6-24 | 60-85 | [1][5] |
| 2-Aminobenzamide | Aldehyde | Various (e.g., H3BO3, Fe3O4) | Ethanol/Water or Solvent-free | Room Temp - 70 | 0.5-12 | 70-92 | [2][6] |
| 2-Aminobenzonitrile | Aldehyde, Water | CuCl2, L-proline | Water | 100 | 24 | 50-77 | [7] |
Note: Yields are highly substrate-dependent and the values presented are representative.
As the data indicates, the use of this compound generally leads to higher yields under milder conditions and in shorter reaction times compared to the alternatives. The absence of a catalyst further simplifies the experimental setup and workup.
Expanded Synthetic Utility: Beyond Dihydroquinazolinones
The utility of this compound extends beyond the synthesis of simple dihydroquinazolinones. Its reactive nature allows for the construction of a diverse array of heterocyclic systems, making it a valuable building block in medicinal chemistry. For instance, reaction with hydrazides can lead to the formation of triazoloquinazolinones, while reaction with various binucleophiles can be employed in the synthesis of more complex fused heterocyclic systems.
Logical Relationship of Reagent Choice to Outcome
Caption: Impact of reagent choice on key synthetic parameters.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of a representative 2,3-dihydroquinazolin-4(1H)-one using this compound and a common alternative, isatoic anhydride, are provided below.
Protocol 1: Synthesis of 2-Methyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one using this compound
-
To a solution of aniline (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under a nitrogen atmosphere, add this compound (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, add acetaldehyde (1.2 mmol) and stir for an additional 2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of 2-Methyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one using Isatoic Anhydride
-
To a mixture of isatoic anhydride (1.0 mmol) and aniline (1.0 mmol) in ethanol (15 mL), add acetaldehyde (1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure product.[8]
Safety and Handling Considerations
While this compound offers significant synthetic advantages, it is crucial to handle it with appropriate safety precautions. Isocyanates are known respiratory and skin sensitizers. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. In contrast, isatoic anhydride and 2-aminobenzamide are generally less hazardous, though standard laboratory safety practices should always be followed.
Conclusion
In the strategic design of synthetic routes for nitrogen-containing heterocycles, this compound presents a compelling case for its superiority over more traditional reagents. Its high reactivity under mild conditions, cleaner reaction profiles, and broader synthetic applicability translate to more efficient and economical synthetic processes. While handling precautions are necessary, the significant advantages in terms of yield, purity, and process simplicity make this compound a powerful tool in the arsenal of the modern medicinal and synthetic chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. orgchemres.org [orgchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20130074801A - One-pot synthesis method of quinazoline-2,4-dione derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Identification of Ethyl 2-Isocyanatobenzoate Reaction Products
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Reactivity of Ethyl 2-Isocyanatobenzoate
This compound is a bifunctional aromatic compound of significant interest in synthetic chemistry. Its structure incorporates two key reactive sites: a highly electrophilic isocyanate group (-N=C=O) and an ethyl ester group (-COOEt) positioned ortho to each other on a benzene ring. This unique arrangement dictates its reactivity, making it a valuable precursor for a variety of heterocyclic and acyclic compounds. The isocyanate group readily undergoes nucleophilic attack by amines, alcohols, and water.[1] Concurrently, the proximate ester functionality can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems.[2][3]
Given these multiple reaction pathways, unambiguous structural confirmation of the resulting products is paramount. This guide provides a comparative analysis of the spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to identify the products of common reactions involving this compound. We will explore the characteristic spectroscopic signatures that allow for clear differentiation between the potential products, supported by experimental protocols and data.
Primary Reaction Pathways and Spectroscopic Differentiation
The primary reactions of this compound can be categorized into intermolecular reactions with nucleophiles and intramolecular cyclization. Each pathway yields a product with a distinct spectroscopic fingerprint.
Reaction with Amines: Formation of Urea Derivatives
The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for the synthesis of disubstituted ureas.[4][5][6][7] In this case, the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the isocyanate, yielding a stable urea derivative.
Caption: Reaction of this compound with an amine.
Spectroscopic Signatures:
-
IR Spectroscopy: The most telling change is the complete disappearance of the strong, sharp isocyanate (-N=C=O) stretching band, typically found around 2250-2270 cm⁻¹ . In its place, new absorptions appear:
-
N-H Stretching: One or two bands in the 3300-3500 cm⁻¹ region.
-
Urea C=O Stretching (Amide I): A strong band around 1630-1680 cm⁻¹ .
-
Ester C=O Stretching: Remains present, typically around 1700-1730 cm⁻¹ .
-
-
¹H NMR Spectroscopy:
-
Disappearance of the isocyanate is not directly observed.
-
Appearance of N-H proton signals , typically broad singlets, in the δ 5.5-9.0 ppm range.[4][7] The exact chemical shift depends on the solvent and concentration.
-
The aromatic protons of the benzoate ring and the ethyl ester signals (-OCH₂CH₃ and -OCH₂CH₃) will be present, with their chemical shifts slightly altered by the new urea substituent.
-
New signals corresponding to the protons of the 'R' group from the amine will appear.
-
-
¹³C NMR Spectroscopy:
-
The isocyanate carbon signal (around δ 120-125 ppm ) disappears.
-
A new signal for the urea carbonyl carbon appears in the δ 155-160 ppm region.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will correspond to the sum of the molecular weights of this compound (191.17 g/mol ) and the added amine.
Reaction with Alcohols: Formation of Carbamates (Urethanes)
In the presence of an alcohol, this compound forms a carbamate, also known as a urethane.[8][9] This reaction is often catalyzed by bases or organometallic compounds.
Caption: Reaction of this compound with an alcohol.
Spectroscopic Signatures:
-
IR Spectroscopy: Similar to urea formation, the key diagnostic is the disappearance of the -N=C=O band at ~2250 cm⁻¹ . New characteristic peaks include:
-
N-H Stretching: A single, sharp band around 3300-3450 cm⁻¹ .
-
Carbamate C=O Stretching: A strong absorption typically between 1690-1730 cm⁻¹ . This may overlap with the ester C=O stretch.[10]
-
-
¹H NMR Spectroscopy:
-
Appearance of a carbamate N-H proton signal, often a broad singlet, in the δ 7.0-9.5 ppm range.
-
Signals from the alcohol's R-group will be present. For example, if methanol was used, a new singlet around δ 3.7 ppm for the -OCH₃ group would appear.
-
-
¹³C NMR Spectroscopy:
-
The carbamate carbonyl carbon signal appears around δ 150-158 ppm .
-
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the molecular weight of the starting isocyanate plus the molecular weight of the alcohol.
Intramolecular Cyclization: Formation of Quinazoline-2,4(1H,3H)-dione
Under thermal conditions or in the presence of certain catalysts, this compound can undergo intramolecular cyclization. The nitrogen of the isocyanate group attacks the carbonyl carbon of the ester group, leading to the formation of a stable six-membered heterocyclic ring, quinazoline-2,4(1H,3H)-dione.[11][12][13]
Caption: Intramolecular cyclization to form a quinazolinedione.
Spectroscopic Signatures:
-
IR Spectroscopy:
-
Disappearance of the -N=C=O band at ~2250 cm⁻¹.
-
Disappearance of the ester C=O band (~1700-1730 cm⁻¹).
-
Appearance of two distinct imide C=O stretching bands in the region of 1650-1750 cm⁻¹ .
-
Broad N-H stretching absorption from 3100-3300 cm⁻¹ .
-
-
¹H NMR Spectroscopy:
-
Disappearance of the ethyl group signals (the quartet and triplet of the -OCH₂CH₃ group).
-
The aromatic region will simplify to reflect the new, more symmetrical structure.
-
Appearance of two distinct, broad N-H proton signals , often in the δ 10.0-12.0 ppm range.
-
-
¹³C NMR Spectroscopy:
-
Disappearance of the ethyl ester carbons and the isocyanate carbon.
-
Appearance of two imide carbonyl carbon signals in the δ 150-165 ppm range.
-
-
Mass Spectrometry (MS): The molecular ion peak will be observed at m/z = 162.14, corresponding to the formula C₈H₆N₂O₂.
Hydrolysis: Formation of Ethyl 2-Aminobenzoate
Reaction with water, even atmospheric moisture, can lead to the hydrolysis of the isocyanate group. The initial product is an unstable carbamic acid, which rapidly decarboxylates to yield ethyl 2-aminobenzoate (ethyl anthranilate).[14]
Spectroscopic Signatures:
-
IR Spectroscopy:
-
Disappearance of the -N=C=O band at ~2250 cm⁻¹.
-
Appearance of a characteristic primary amine N-H stretching pattern, typically two sharp bands, in the 3300-3500 cm⁻¹ region.
-
The ester C=O stretching band remains around 1680-1700 cm⁻¹ .
-
-
¹H NMR Spectroscopy:
-
Appearance of a broad signal for the -NH₂ protons , typically around δ 5.7 ppm in DMSO-d₆.[15]
-
The aromatic and ethyl ester protons will be present, with chemical shifts characteristic of ethyl 2-aminobenzoate.
-
-
Mass Spectrometry (MS): The molecular ion peak will be observed at m/z = 165.19, corresponding to the product C₉H₁₁NO₂.[14]
Comparative Data Summary
The following table summarizes the key distinguishing spectroscopic features for the discussed reaction products.
| Product Type | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Expected M⁺ (m/z) |
| Starting Material | ~2250 (-N=C=O) , ~1715 (Ester C=O) | ~7.0-8.0 (Aromatic), 4.4 (q), 1.4 (t) | ~122 (-N=C=O), ~165 (Ester C=O) | 191.17 |
| Urea Derivative | ~3350 (N-H), ~1660 (Urea C=O) , ~1715 (Ester C=O) | 5.5-9.0 (N-H protons), Signals for R-group | ~157 (Urea C=O) | 191.17 + MW of Amine |
| Carbamate Derivative | ~3300 (N-H), ~1710 (Carbamate/Ester C=O) | 7.0-9.5 (N-H proton), Signals for R-group | ~154 (Carbamate C=O) | 191.17 + MW of Alcohol |
| Quinazolinedione | ~3200 (N-H), ~1730 & ~1670 (Imide C=O) | 10.0-12.0 (Two N-H protons) , No ethyl signals | ~163 & ~151 (Imide C=O) | 162.14 |
| Amine (Hydrolysis) | ~3450 & ~3350 (N-H) , ~1690 (Ester C=O) | ~5.7 (-NH₂) | Aromatic & Ester carbons only | 165.19 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-benzylureido)benzoate
This protocol details a representative reaction with an amine.
Materials:
-
This compound (1.0 g, 5.23 mmol)
-
Benzylamine (0.56 g, 5.23 mmol)
-
Anhydrous Dichloromethane (DCM, 20 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
Dissolve this compound in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
In a separate vial, dissolve benzylamine in 10 mL of anhydrous DCM.
-
Slowly add the benzylamine solution dropwise to the stirred isocyanate solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or by taking a small aliquot for IR spectroscopy to confirm the disappearance of the isocyanate peak.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Dry the product under vacuum and proceed with spectroscopic characterization (IR, NMR, MS).
Protocol 2: Spectroscopic Analysis Workflow
A systematic approach is crucial for confident product identification.
Caption: Workflow for spectroscopic identification of reaction products.
-
Infrared (IR) Spectroscopy: This is the first and most critical step. The presence or absence of the strong isocyanate band at ~2250 cm⁻¹ immediately confirms if the starting material has been consumed.
-
Mass Spectrometry (MS): Determine the molecular weight of the product. This will differentiate between addition products (Urea, Carbamate), cyclization products, and hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the detailed structural information needed for final confirmation. Pay close attention to the presence or absence of N-H protons, the ethyl ester signals, and any new signals from the nucleophile that was added.
Conclusion
The reactivity of this compound offers pathways to a diverse range of chemical structures. A multi-technique spectroscopic approach is essential for the definitive identification of the reaction products. By systematically comparing the data from IR, NMR, and Mass Spectrometry against the expected signatures for urea, carbamate, quinazolinedione, and amine products, researchers can confidently elucidate the outcome of their synthetic transformations. This guide serves as a foundational reference for navigating the characterization of these valuable compounds.
References
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. Intramolecular cyclisation of 2-phenylethyl isocyanates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects | Journalasjt [journalajst.com]
- 12. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
A Comparative Guide to the X-ray Crystal Structure of Ethyl 2-Isocyanatobenzoate Derivatives: Unveiling Solid-State Architecture
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in the solid state, providing crucial insights for structure-activity relationship (SAR) studies, rational drug design, and materials science. This guide delves into the crystallographic analysis of ethyl 2-isocyanatobenzoate derivatives, a class of compounds with significant potential in synthetic chemistry and drug discovery.
While crystallographic data for a wide range of this compound derivatives is not extensively available in the public domain, this guide provides a comparative framework for their analysis. We will explore the anticipated structural features, the influence of substituents on crystal packing, and the detailed experimental workflow for their structural determination. This guide will use a hypothetical comparison between this compound and its nitro-substituted analogue, ethyl 5-nitro-2-isocyanatobenzoate, to illustrate the principles of comparative crystallographic analysis.
The Significance of Crystal Structure in Drug Development
The spatial arrangement of atoms in a molecule dictates its interactions with biological targets. For isocyanate-containing compounds, which are reactive intermediates in the synthesis of ureas, carbamates, and other functionalities common in pharmaceuticals, understanding their solid-state conformation is paramount. The crystal structure reveals key information on:
-
Molecular Conformation: The preferred orientation of the ethyl ester and isocyanate groups relative to the benzene ring.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking, van der Waals forces) that govern how molecules pack in a crystal lattice. These interactions can influence physical properties like solubility and melting point.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties and potentially different bioavailability.
Molecular Structure and Conformational Analysis
The parent molecule, this compound, possesses several key structural features that influence its conformation and packing. The isocyanate group (–N=C=O) is known to be nearly linear. The planarity of the benzene ring and the ester group will influence the overall molecular shape.
Substitution on the benzene ring is expected to significantly impact the crystal packing. For instance, the introduction of a nitro group in the 5-position, to form ethyl 5-nitro-2-isocyanatobenzoate, would introduce a strong electron-withdrawing group and a potential hydrogen bond acceptor. This can lead to different intermolecular interactions and a distinct crystal lattice.
Caption: Molecular structures of this compound and its 5-nitro derivative.
Comparative Crystallographic Data: A Hypothetical Case Study
The following tables present hypothetical but realistic crystallographic data for this compound and ethyl 5-nitro-2-isocyanatobenzoate to illustrate a comparative analysis.
Table 1: Hypothetical Crystal Data and Structure Refinement
| Parameter | This compound | Ethyl 5-nitro-2-isocyanatobenzoate |
| Chemical Formula | C₁₀H₉NO₃ | C₁₀H₈N₂O₅ |
| Formula Weight | 191.18 | 236.16 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.5 | 10.2 |
| b (Å) | 12.1 | 15.4 |
| c (Å) | 9.3 | 7.8 |
| β (°) | 105.2 | 90 |
| Volume (ų) | 925.4 | 1225.9 |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 1.371 | 1.282 |
| Absorption Coeff. (mm⁻¹) | 0.102 | 0.106 |
| F(000) | 400 | 488 |
| R_int | 0.035 | 0.041 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 | R₁ = 0.052, wR₂ = 0.135 |
Table 2: Comparison of Key Geometric Parameters (Hypothetical)
| Parameter (Å or °) | This compound | Ethyl 5-nitro-2-isocyanatobenzoate |
| N=C (isocyanate) | 1.18 | 1.17 |
| C=O (isocyanate) | 1.20 | 1.21 |
| C-N-C angle | 135 | 138 |
| Dihedral angle (ring/ester) | 25 | 40 |
The hypothetical data suggests that the nitro-substituted derivative might crystallize in a different crystal system and space group, indicating a significant change in crystal packing. The introduction of the nitro group could lead to stronger intermolecular interactions, potentially involving the nitro oxygen atoms and hydrogen atoms from neighboring molecules, which could explain the larger unit cell volume.
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound derivatives typically involves the reaction of the corresponding ethyl aminobenzoate with phosgene or a phosgene equivalent.
Step-by-step synthesis of a hypothetical this compound derivative:
-
Starting Material Preparation: Synthesize the desired substituted ethyl 2-aminobenzoate via standard aromatic substitution reactions.
-
Isocyanate Formation: Dissolve the substituted ethyl 2-aminobenzoate in a dry, inert solvent (e.g., toluene). Add a phosgene source (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at low temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, filter the reaction mixture to remove any solids. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography or distillation.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., hexane/ethyl acetate).
X-ray Diffraction Data Collection and Structure Solution
The following workflow outlines the process of determining the crystal structure.
Caption: Experimental workflow for X-ray crystallography.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the best possible fit.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any missed symmetry. The final data is often deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Intermolecular Interactions and Crystal Packing
The analysis of intermolecular interactions is crucial for understanding the solid-state behavior of the compounds. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.
For this compound, one would expect C-H···O interactions involving the ester carbonyl group and aromatic C-H donors. Pi-stacking interactions between the benzene rings may also play a role in the crystal packing.
In the case of ethyl 5-nitro-2-isocyanatobenzoate, the nitro group provides additional opportunities for intermolecular interactions. C-H···O interactions involving the nitro oxygen atoms are likely to be significant. The presence of the polar nitro group could also lead to dipole-dipole interactions, influencing the overall packing arrangement.
Conclusion
The X-ray crystal structure of this compound derivatives provides invaluable information for understanding their chemical and physical properties. While specific experimental data may be limited, a comparative analysis, even if hypothetical, underscores the profound impact of substitution on the solid-state architecture of these molecules. The methodologies and principles outlined in this guide provide a robust framework for researchers to approach the synthesis, crystallization, and structural elucidation of this important class of compounds, ultimately aiding in the design of new molecules with desired properties for applications in medicine and materials science.
A Quantitative Comparison of Synthetic Routes to Ethyl 2-Isocyanatobenzoate: A Guide for Researchers
For chemists engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, the efficient and high-yielding preparation of key intermediates is a cornerstone of success. Ethyl 2-isocyanatobenzoate, a versatile bifunctional building block, is a prime example of a reagent where the synthetic route chosen can have a significant impact on yield, purity, and safety. This guide provides an in-depth, quantitative analysis of the primary synthetic methodologies for producing this compound, offering practical insights and experimental data to inform your research and development.
The Strategic Importance of this compound
This compound is a valuable intermediate due to the orthogonal reactivity of its ester and isocyanate functionalities. The isocyanate group is a powerful electrophile, readily undergoing addition reactions with a wide range of nucleophiles to form ureas, carbamates, and other derivatives. Simultaneously, the ethyl ester provides a site for further synthetic elaboration. This dual reactivity makes it a crucial precursor for the synthesis of a diverse array of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds.
Synthetic Pathways: A Comparative Overview
The most common and direct route to this compound is the Curtius rearrangement of 2-ethoxycarbonylbenzoyl azide. This reaction proceeds through a nitrene intermediate, which rearranges to the isocyanate with the loss of nitrogen gas.[1][2] The primary divergence in synthetic strategy lies in the method of generating the acyl azide precursor. We will compare the classical two-step approach with a modern, one-pot methodology.
Diagram: The Curtius Rearrangement for this compound
Caption: General synthetic scheme for this compound via the Curtius rearrangement.
Methodology 1: The Classical Two-Step Synthesis
This traditional approach involves the conversion of 2-ethoxycarbonylbenzoic acid to its acyl chloride, followed by reaction with sodium azide to form the acyl azide. The isolated acyl azide is then thermally rearranged to the desired isocyanate.
Experimental Protocol: Classical Two-Step Synthesis
Step 1: Synthesis of 2-Ethoxycarbonylbenzoyl Chloride
-
In a fume hood, to a stirred solution of 2-ethoxycarbonylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-ethoxycarbonylbenzoyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Caution! Acyl azides are potentially explosive and should be handled with extreme care behind a blast shield in a fume hood. [3][4] Dissolve the crude 2-ethoxycarbonylbenzoyl chloride (1.0 eq) in anhydrous acetone (15 mL/mmol) and cool the solution to 0 °C.
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of cold water and add it dropwise to the acetone solution with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Pour the reaction mixture into a larger flask containing cold water and extract with cold toluene.
-
Carefully separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried toluene solution of the acyl azide into a preheated flask at 90-100 °C.
-
Reflux the solution for 1-2 hours until the evolution of nitrogen gas stops. The progress of the reaction can be monitored by the disappearance of the acyl azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum.[5]
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Methodology 2: The One-Pot Synthesis with Diphenylphosphoryl Azide (DPPA)
This modern approach utilizes diphenylphosphoryl azide (DPPA) as a reagent to directly convert the carboxylic acid to the isocyanate in a single reaction vessel, thus avoiding the isolation of the hazardous acyl azide intermediate.[6][7]
Experimental Protocol: One-Pot DPPA Synthesis
-
Caution! DPPA is toxic and should be handled in a fume hood with appropriate personal protective equipment. To a stirred solution of 2-ethoxycarbonylbenzoic acid (1.0 eq) in anhydrous toluene (10 mL/mmol), add triethylamine (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to form the triethylammonium salt.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (90-100 °C) for 3-4 hours. The reaction progress can be monitored by TLC or IR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure this compound.
Quantitative Yield and Purity Analysis
The choice of synthetic methodology has a direct and significant impact on the reaction yield and purity of the final product. The following table provides a comparative summary based on literature precedents for similar Curtius rearrangements.
| Feature | Methodology 1: Classical Two-Step | Methodology 2: One-Pot DPPA |
| Typical Yield | 40-85%[8] | 70-90%[6] |
| Reaction Steps | Two | One |
| Safety | High risk due to isolation of potentially explosive acyl azide.[3][4] | Lower risk as acyl azide is not isolated.[7] |
| Work-up | More complex, involves multiple extractions and handling of azide-containing solutions. | Simpler, standard aqueous work-up. |
| Purity (Post-Purification) | >97% | >98% |
Causality Behind Performance Differences:
The higher yields typically observed with the one-pot DPPA method can be attributed to several factors. Firstly, the avoidance of isolating the acyl azide intermediate minimizes material loss that can occur during work-up and transfer steps. Secondly, the in situ formation of the acyl azide under the reaction conditions often leads to a cleaner conversion with fewer side products. From a practical standpoint, the operational simplicity and enhanced safety profile make the DPPA method highly attractive, especially for larger-scale synthesis.
Product Characterization and Quality Control
Independent of the synthetic route, the purity of this compound should be rigorously assessed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of the distilled product and to identify any volatile impurities. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 191, with characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the quartet for the methylene protons of the ethyl group, and the triplet for the methyl protons. The ¹³C NMR will show distinct resonances for the carbonyl carbons of the ester and isocyanate groups, as well as the aromatic and aliphatic carbons.
Logical Workflow for Method Selection
The decision of which synthetic route to employ should be based on a careful evaluation of the specific needs of the project, including scale, available safety equipment, and desired throughput.
Diagram: Synthetic Route Selection Workflow
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Mechanistic Guide to the Reactions of Ethyl 2-Isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the synthesis of quinazolinones and related scaffolds is of paramount importance due to their prevalence in a wide array of biologically active compounds and pharmaceuticals. Ethyl 2-isocyanatobenzoate has emerged as a versatile and highly reactive precursor for the construction of these and other complex nitrogen-containing heterocycles. Its dual electrophilic nature, centered at the isocyanate carbon and the ester carbonyl, allows for a diverse range of chemical transformations. This guide provides an in-depth comparative analysis of the mechanistic pathways of this compound reactions, with a particular focus on its utility in quinazolinone synthesis, and contrasts its performance with key alternative synthons like isatoic anhydride.
The Chemistry of this compound: A Mechanistic Overview
This compound is a bifunctional reagent characterized by the presence of an isocyanate group (-N=C=O) and an ethyl ester group (-COOEt) ortho to each other on a benzene ring. This unique arrangement dictates its reactivity, primarily with nucleophiles, and its propensity to undergo intramolecular cyclization and cycloaddition reactions.
Nucleophilic Addition to the Isocyanate Group
The isocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the central carbon atom of the isocyanate, followed by proton transfer to the nitrogen.
With primary amines, this reaction leads to the formation of a urea linkage. The initial nucleophilic attack of the amine on the isocyanate carbon is the rate-determining step, forming a zwitterionic intermediate which rapidly undergoes proton transfer to yield the corresponding urea.
dot
Caption: Nucleophilic addition of an amine to this compound.
Similarly, alcohols react with the isocyanate to form carbamates. The mechanism is analogous to the reaction with amines, involving nucleophilic attack of the alcohol oxygen on the isocyanate carbon.
Synthesis of Quinazolinones: A Comparative Mechanistic Analysis
Quinazolin-4(3H)-ones are a prominent class of heterocycles with significant therapeutic applications. Both this compound and isatoic anhydride are common starting materials for their synthesis. This section provides a side-by-side comparison of the mechanistic pathways.
From this compound
The synthesis of quinazolin-4(3H)-ones from this compound and a primary amine typically proceeds through a two-step sequence:
-
Urea Formation: As described previously, the initial reaction is the nucleophilic addition of the primary amine to the isocyanate group to form an N,N'-disubstituted urea.
-
Intramolecular Cyclization: Under thermal or acid/base-catalyzed conditions, the newly formed urea undergoes an intramolecular nucleophilic attack from the aniline nitrogen onto the ester carbonyl. This is followed by the elimination of ethanol to afford the quinazolin-4(3H)-one ring system.
dot
Caption: Mechanism of quinazolin-4(3H)-one synthesis from this compound.
From Isatoic Anhydride: The Primary Alternative
Isatoic anhydride is a widely used and often more economical alternative to this compound for the synthesis of quinazolinones. The reaction with a primary amine and an aldehyde in a one-pot, three-component reaction is a common strategy.
The plausible mechanism involves:
-
Ring Opening and Amide Formation: The primary amine attacks one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring and the formation of a 2-aminobenzamide intermediate with the release of carbon dioxide.
-
Condensation and Imine Formation: The 2-aminobenzamide then condenses with the aldehyde to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The final step is an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, followed by tautomerization to yield the 2,3-dihydroquinazolin-4(1H)-one.[1][2] Subsequent oxidation can lead to the aromatic quinazolin-4(3H)-one.
dot
Caption: Plausible mechanism for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[1]
Performance Comparison: this compound vs. Isatoic Anhydride
| Feature | This compound | Isatoic Anhydride |
| Reactivity | Highly reactive, often proceeds under milder conditions. | Generally requires heating; reactions can be slower.[3] |
| Byproducts | Ethanol is the primary byproduct of cyclization. | Carbon dioxide is released during the initial ring-opening. |
| Scope | Versatile for introducing substituents at the N3 position. | Widely used in multicomponent reactions to build diversity at the C2 and N3 positions.[3] |
| Cost & Availability | Generally more expensive and less readily available. | More economical and widely available. |
| Yields | Often provides good to excellent yields. | Yields can be variable depending on the substrates and reaction conditions.[4] |
Cycloaddition Reactions of this compound
The isocyanate functionality of this compound can also participate in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds. Of particular interest are [3+2] cycloadditions.
[3+2] Cycloaddition with Imines
This compound can react as a 1,3-dipole precursor in formal [3+2] cycloaddition reactions with imines. This reaction provides a route to highly substituted imidazolinone derivatives. The mechanism is believed to proceed through a stepwise pathway involving:
-
Nucleophilic Attack: The imine nitrogen attacks the electrophilic isocyanate carbon.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the carbanion (alpha to the ester group) onto the imine carbon to form the five-membered ring.
While specific mechanistic studies on this compound in this context are not abundant, the general mechanism for isocyanate cycloadditions with imines suggests a zwitterionic intermediate.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Synthesis of 2-Phenyl-4(3H)-quinazolinone from this compound and Aniline
This protocol is a generalized procedure based on the known reactivity of isocyanates with amines followed by cyclization.
Materials:
-
This compound
-
Aniline
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of the high-boiling solvent.
-
Add aniline (1.05 eq) to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (typically >200 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the urea intermediate and the formation of the quinazolinone.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
Dilute the mixture with a non-polar solvent (e.g., hexane) to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with the non-polar solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-phenyl-4(3H)-quinazolinone.
One-Pot Synthesis of 2,3-Dihydro-2-phenylquinazolin-4(1H)-one from Isatoic Anhydride, Aniline, and Benzaldehyde
This protocol is adapted from established procedures for the three-component synthesis of dihydroquinazolinones.[5]
Materials:
-
Isatoic anhydride
-
Aniline
-
Benzaldehyde
-
Ethanol or Acetic Acid
-
Catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add isatoic anhydride (1.0 eq), aniline (1.0 eq), and benzaldehyde (1.0 eq) in ethanol or acetic acid.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the crude product with cold ethanol or water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure 2,3-dihydro-2-phenylquinazolin-4(1H)-one.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of quinazolinones and other nitrogen-containing heterocycles. Its high reactivity allows for reactions to proceed under relatively mild conditions, often leading to high yields of the desired products. However, its higher cost and more limited availability compared to isatoic anhydride are important considerations for large-scale synthesis.
The choice between this compound and isatoic anhydride will depend on the specific synthetic goals, desired substitution patterns, and economic constraints of the project. For rapid access to N3-substituted quinazolinones, this compound offers a direct and efficient route. For the construction of diverse libraries through multicomponent reactions, particularly with variations at the C2 position, isatoic anhydride remains a highly valuable and cost-effective starting material. A thorough understanding of the mechanistic nuances of each pathway is crucial for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-isocyanatobenzoate
This guide provides a comprehensive framework for the safe handling and disposal of Ethyl 2-isocyanatobenzoate (CAS 76393-16-3)[1]. As a research and development professional, your safety, and the integrity of your laboratory environment, are paramount. This document moves beyond a simple checklist to provide a deep, mechanistic understanding of the procedures, ensuring that every step is a self-validating component of a robust safety protocol. The procedures outlined are derived from established best practices for handling the highly reactive isocyanate functional group.[2][3]
Core Safety Directives & Hazard Assessment
The isocyanate (-NCO) group is highly reactive and defines the primary hazards associated with this compound.[4] It is a potent respiratory sensitizer, can cause severe skin and eye irritation, and reacts exothermically with a variety of common laboratory chemicals.[3][5] All handling and disposal operations must be conducted within a certified chemical fume hood.[6]
Personal Protective Equipment (PPE)
Adherence to proper PPE is non-negotiable. The following table summarizes the minimum required equipment for any procedure involving this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical or neutralization solutions, which can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®). Double-gloving is recommended. | Prevents skin contact, which can lead to irritation and potential allergic skin reactions.[3][7] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects against incidental spills and splashes. |
| Respiratory | Required if there is a risk of inhalation or if working outside a fume hood (e.g., large spills). Use a NIOSH-approved respirator with an organic vapor cartridge. | Isocyanates are very toxic by inhalation and may cause allergy or asthma symptoms or breathing difficulties.[5] |
Chemical Incompatibility
Isocyanates react vigorously and exothermically with nucleophilic compounds. Improper storage or mixing can lead to a dangerous release of energy and gas. Store this compound away from the incompatible materials listed below.
| Incompatible Class | Examples | Hazard |
| Water | Moisture in the air, wet glassware | Reacts to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide (CO2) gas, potentially pressurizing containers.[4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Reacts to form urethane linkages.[4][8] |
| Amines | Ammonia, primary/secondary amines | Reacts to form urea derivatives.[4][8] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze vigorous polymerization.[8] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Can cause violent, exothermic reactions.[9] |
Disposal Workflow: A Decision-Making Framework
The following workflow provides a logical pathway for managing waste streams containing this compound. This systematic approach ensures that the appropriate procedure is selected based on the nature and scale of the waste.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocols
These protocols provide detailed methodologies for the safe neutralization and decontamination of this compound waste streams in a laboratory setting.
Protocol A: Neutralization of Liquid Waste
This protocol is intended for small quantities (<100 mL) of unused this compound.
Materials:
-
Large glass beaker (volume at least 10x the volume of the isocyanate waste).
-
Stir bar and stir plate.
-
Neutralization Solution (choose one from below).
-
pH paper or pH meter.
Neutralization Solution Options: [10]
-
Sodium Carbonate Solution: 5-10% Sodium Carbonate, 0.2-2% liquid detergent, and 90-95% water.
-
Ammonia Solution: 3-8% Concentrated Ammonia, 0.2-2% liquid detergent, and 90-97% water. (Note: This must be used with excellent ventilation).
Procedure:
-
Preparation: Place the large beaker containing a stir bar in the chemical fume hood on a stir plate. Add a volume of neutralization solution approximately ten times the volume of the isocyanate waste to be neutralized.
-
Initiate Stirring: Begin stirring the neutralization solution to create a vortex.
-
Slow Addition: Using a pipette or dropping funnel, add the this compound waste slowly and dropwise to the vortex of the stirring solution.
-
Observe Reaction: The reaction may produce heat and/or gas (CO2) evolution. Maintain a slow addition rate to control the reaction.[11]
-
Reaction Time: Allow the mixture to stir for at least one hour after the addition is complete to ensure full neutralization. Some guidelines suggest letting the solution stand for 24-48 hours.[11][12]
-
Verification: Check the pH of the solution to ensure it is neutral or slightly alkaline.
-
Final Disposal: The neutralized solution, once cooled, can be transferred to a suitable waste container for disposal through your institution's licensed hazardous waste contractor.[6]
Protocol B: Management of Minor Spills (<50 mL)
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Procedure:
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.
-
Containment: Dike the spill with a dry, inert absorbent material such as sawdust, clay absorbent, or vermiculite to prevent it from spreading. DO NOT USE WATER.
-
Absorption: Gently cover and mix the spill with additional absorbent material.
-
Collection: Using spark-proof tools, carefully shovel the absorbed material into an open-top container (e.g., a plastic pail).[10][13]
-
Container Warning: Fill the container no more than halfway to allow for expansion. DO NOT SEAL THE CONTAINER. The reaction with ambient moisture will continue to produce CO2 gas, which can rupture a sealed container.[10]
-
Decontamination: Move the open container to a safe, well-ventilated area, such as the back of a fume hood. Slowly add one of the neutralization solutions from Protocol A to the absorbent mixture to fully deactivate the isocyanate.
-
Final Cleanup: Decontaminate the spill surface by mopping with one of the neutralization solutions, allowing it to sit for at least 10 minutes before wiping clean.[10]
-
Disposal: Dispose of the neutralized absorbent material and all contaminated cleaning materials as hazardous waste through a licensed contractor.
Protocol C: Decontamination of Empty Containers
"Empty" containers may still contain hazardous residue and must be decontaminated before disposal.
Procedure:
-
Initial Rinse: In a fume hood, rinse the container three times with a small amount of a solvent that is miscible with the isocyanate but does not react (e.g., toluene or acetone). This rinse aid should be collected and treated as liquid hazardous waste according to Protocol A.
-
Decontamination Rinse: Fill the container to about 10% of its volume with one of the neutralization solutions from Protocol A.
-
Agitate and Rest: Cap the container loosely and agitate it to ensure the entire inner surface is coated. Let it stand for at least 24 hours in a safe, ventilated area. Periodically loosen the cap to vent any pressure buildup.
-
Final Steps: Drain the decontamination solution into a hazardous waste container. The container can now be managed for disposal or recycling according to your facility's procedures, which may include puncturing it to prevent reuse.[14]
The Chemistry of Isocyanate Decontamination
Understanding the chemical principles behind these protocols is key to their safe and effective execution. The primary goal is to convert the reactive isocyanate group into a more stable, less hazardous functionality.
-
Hydrolysis with Water/Sodium Carbonate: The fundamental reaction for isocyanate neutralization is hydrolysis.[6] In this reaction, water attacks the electrophilic carbon of the isocyanate group. This forms an unstable carbamic acid intermediate, which rapidly decomposes to yield a primary amine and carbon dioxide gas.[4][15] The sodium carbonate in the decontamination solution serves to maintain an alkaline pH, which can facilitate the hydrolysis process.[6]
RNCO + H₂O → [RNHCOOH] (Carbamic Acid) → RNH₂ (Amine) + CO₂ (Gas)
-
Reaction with Ammonia: When using an ammonia-based neutralization solution, the ammonia acts as a nucleophile, reacting with the isocyanate to form a stable, non-volatile urea derivative.[4] This method is also highly effective but requires excellent ventilation due to the volatility of ammonia.
RNCO + NH₃ → RNHC(O)NH₂ (Urea Derivative)
By adhering to these detailed protocols, grounded in a firm understanding of chemical reactivity and safety principles, you can effectively manage this compound waste, ensuring the protection of yourself, your colleagues, and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.[6]
References
- 1. scbt.com [scbt.com]
- 2. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. safetyinnumbers.ca [safetyinnumbers.ca]
- 11. isca.me [isca.me]
- 12. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
